molecular formula C6H10N2O3 B161514 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione CAS No. 127605-72-5

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Cat. No.: B161514
CAS No.: 127605-72-5
M. Wt: 158.16 g/mol
InChI Key: PLXRPOZBZWVXCG-UHFFFAOYSA-N
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Description

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione is a chiral diketopiperazine (DKP) derivative of interest in medicinal chemistry and drug discovery. This compound features a hydroxy group, which adds a potential site for hydrogen bonding and further chemical modification, differentiating it from the common 3,6-dimethylpiperazine-2,5-dione . Diketopiperazines are known as cyclic dipeptides and are valued as privileged scaffolds in pharmaceutical research for their rigid, conformationally-restricted structures that can mimic peptide turn motifs . This makes them valuable building blocks for developing bioactive compounds and studying molecular interactions in biological systems.DKPs based on amino acids like alanine and valine display a range of bioactivities, serving as key intermediates in synthesizing antibiotics and other pharmacologically active molecules . The specific stereochemistry and substituents on the DKP core, such as the additional hydroxy group on this compound, are critical for its function and interaction with biological targets . Related DKP structures have been explored for diverse applications, including as antimicrobial agents, enzyme inhibitors, and chemical permeation enhancers in drug formulations . Researchers can use this chemical as a sophisticated intermediate to create new compounds for probing biochemical pathways or screening for antimicrobial and anticancer properties . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-3,6-dimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-3-4(9)8-6(2,11)5(10)7-3/h3,11H,1-2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXRPOZBZWVXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione basic properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties of Substituted Piperazine-2,5-diones with a Focus on 3,6-dimethylpiperazine-2,5-dione

Introduction

This technical guide provides a comprehensive overview of the basic properties of substituted piperazine-2,5-diones, with a particular focus on 3,6-dimethylpiperazine-2,5-dione. The piperazine-2,5-dione core, also known as a diketopiperazine (DKP), is a prevalent structural motif found in a wide range of natural products and synthetically derived molecules of significant biological importance.[1] These compounds are cyclic dipeptides, typically formed from the condensation of two amino acids.[1]

The query for "3-Hydroxy-3,6-dimethylpiperazine-2,5-dione" presents some ambiguity in its chemical nomenclature. A literal interpretation would suggest a hydroxyl group and a methyl group attached to the same carbon atom (C-3), which would form a hydrate or gem-diol like structure that is typically unstable. It is more probable that the interest lies in a hydroxylated derivative of 3,6-dimethylpiperazine-2,5-dione, such as where one of the methyl groups is hydroxylated, or an N-hydroxylated analog. Given the available literature, this guide will center on the well-characterized and closely related compound, 3,6-dimethylpiperazine-2,5-dione, as a representative of this class of molecules. This compound serves as a foundational structure for understanding the physicochemical properties, synthesis, and biological activities of more complex derivatives.

The versatile structure of the piperazine-2,5-dione scaffold allows for a variety of substitutions, leading to a wide range of pharmacological activities.[2] These include, but are not limited to, anti-inflammatory, antidepressant, analgesic, antimicrobial, and antifungal properties.[2][3][4] This guide is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental aspects of this important class of heterocyclic compounds.

Physicochemical Properties of 3,6-dimethylpiperazine-2,5-dione

The basic physicochemical properties of 3,6-dimethylpiperazine-2,5-dione are summarized in the table below. These properties are crucial for understanding its behavior in biological and chemical systems.

PropertyValueSource
IUPAC Name 3,6-dimethylpiperazine-2,5-dionePubChem[5]
Synonyms Alanine anhydride, Cyclo(Ala-Ala), 3,6-Dimethyl-2,5-piperazinedionePubChem[5]
CAS Number 5625-46-7NIST[6]
Molecular Formula C₆H₁₀N₂O₂PubChem[5]
Molecular Weight 142.16 g/mol ChemBK[7]
Melting Point 283-285 °CChemBK[7]
Boiling Point 259.72 °C (estimate)ChemBK[7]
Density 1.081 g/cm³ChemBK[7]
Solubility Soluble in 1 M HCl (25 mg/mL)ChemBK[7]
LogP (Octanol/Water) ~0.5Benchchem[8]
Polar Surface Area ~52.6 ŲBenchchem[8]

Experimental Protocols: Synthesis and Characterization

The synthesis of substituted piperazine-2,5-diones can be achieved through several methods. The most common approaches involve the cyclization of dipeptides or the modification of a pre-existing piperazine-2,5-dione core.[1][9]

General Synthesis of Substituted Piperazine-2,5-diones

Method 1: Cyclization of Dipeptides

This is a widely used method that involves the intramolecular cyclization of a linear dipeptide.

  • Materials: Linear dipeptide, solvent (e.g., ethylene glycol, water), heat source.

  • Protocol:

    • The linear dipeptide is dissolved in a high-boiling point solvent such as ethylene glycol.

    • The solution is heated to a high temperature (e.g., 170 °C) to promote intramolecular condensation and cyclization.[10]

    • The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or crystallization.

    • Purification is typically achieved by recrystallization or column chromatography.

Method 2: Building from the Piperazine-2,5-dione Core

This method involves the functionalization of the basic piperazine-2,5-dione scaffold. For instance, the condensation of aldehydes with the core structure.[1][9]

  • Materials: Piperazine-2,5-dione, an appropriate aldehyde (e.g., methoxylated benzaldehydes), a base (e.g., potassium carbonate), and a solvent (e.g., acetic anhydride).

  • Protocol:

    • Piperazine-2,5-dione is acetylated to increase the acidity of the methylene protons.[1]

    • The acetylated compound is then reacted with an aldehyde in the presence of a base.

    • The reaction mixture is heated to drive the condensation reaction, leading to the formation of (Z,Z)-(benzylidene)piperazine-2,5-diones.[9]

    • The resulting product can be further modified, for example, through hydrogenation to produce saturated substituted piperazine-2,5-diones.[1][9]

    • The products are isolated and purified using standard techniques.

Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule and to determine the stereochemistry (cis or trans isomers) of the substituents.[1][9][11]

  • Mass Spectrometry (MS): ESI-MS is commonly used to confirm the molecular weight of the synthesized compounds.[3]

  • X-ray Crystallography: This technique provides definitive information about the three-dimensional structure and stereochemistry of the molecule in the solid state.[1][9][11]

Visualizations

Synthetic Workflow for Substituted Piperazine-2,5-diones

G cluster_0 Method 1: Dipeptide Cyclization cluster_1 Method 2: Core Modification AminoAcid1 Amino Acid 1 Dipeptide Linear Dipeptide AminoAcid1->Dipeptide AminoAcid2 Amino Acid 2 AminoAcid2->Dipeptide Cyclization Heat/ Solvent Dipeptide->Cyclization DKP1 Substituted Piperazine-2,5-dione Cyclization->DKP1 DKP_core Piperazine-2,5-dione Core Condensation Base/ Heat DKP_core->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Unsaturated_DKP (Z,Z)-Substituted Piperazine-2,5-dione Condensation->Unsaturated_DKP Hydrogenation H2, Pd/C Unsaturated_DKP->Hydrogenation Saturated_DKP Saturated Substituted Piperazine-2,5-dione Hydrogenation->Saturated_DKP

Caption: General synthetic routes to substituted piperazine-2,5-diones.

Biological Activities of Piperazine-2,5-dione Derivatives

Derivatives of piperazine-2,5-dione exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[2] The nature and stereochemistry of the substituents on the piperazine-2,5-dione ring play a crucial role in determining their pharmacological effects.

Biological ActivityExample Derivative(s)Key FindingsReference
Anti-inflammatory Indole-bearing piperazine-2,5-dionesShowed significant anti-inflammatory effects in vivo.[3]
Analgesic Indole-bearing piperazine-2,5-dionesDemonstrated clear analgesic activity at a dose of 10 mg/kg.[3]
Antidepressant Indole-bearing piperazine-2,5-dionesExhibited antidepressant effects comparable to fluoxetine in forced swim tests.[3]
Antimicrobial Substituted piperazine derivativesActive against various bacterial strains including S. aureus and E. coli.[4]
Antifungal Substituted piperazine derivativesShowed activity against fungal species like C. albicans and A. niger.[4]
Cartilage Regeneration Various substituted piperazine-2,5-dionesInvestigated for potential effects on cartilage regeneration, though the tested compounds showed insignificant activity.[12]
Antifouling Soluble 2,5-diketopiperazine derivativesSome derivatives showed strong inhibitory activities against marine fouling organisms.[13]

Logical Relationship of Structure and Activity

G Core Piperazine-2,5-dione Scaffold Substituents Substituents (R1, R2) - Nature - Stereochemistry Core->Substituents Modification Properties Physicochemical Properties - Lipophilicity (LogP) - Polar Surface Area - Solubility Substituents->Properties Influences Activity Biological Activity - Anti-inflammatory - Antimicrobial - Antidepressant - etc. Substituents->Activity Directly Influences Properties->Activity Determines

Caption: Influence of substituents on the biological activity of piperazine-2,5-diones.

Conclusion

The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While the specific compound "this compound" is not extensively documented, the study of its close analog, 3,6-dimethylpiperazine-2,5-dione, and other derivatives provides valuable insights into the chemical and biological properties of this class of compounds. The synthetic accessibility and the wide range of biological activities associated with substituted piperazine-2,5-diones underscore their potential for future drug discovery and development efforts. Further research into the structure-activity relationships and mechanisms of action of these compounds will continue to be a significant area of investigation.

References

Elucidation of the Chemical Structure of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione. This molecule, a derivative of the well-characterized cyclic dipeptide Cyclo(L-Ala-L-Ala), presents a unique structural challenge due to the introduction of a hydroxyl group. This document outlines the key experimental protocols and expected data for its definitive characterization.

Proposed Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a six-membered piperazine-2,5-dione ring. This core structure is a cyclic dipeptide, in this case, derived from two alanine amino acid residues. The nomenclature indicates the presence of two methyl groups at positions 3 and 6, and a hydroxyl group at position 3. The IUPAC name for the parent structure, 3,6-dimethylpiperazine-2,5-dione, is systematically used.[1][2] The stereochemistry at the chiral centers (C3 and C6) would need to be determined experimentally, but a likely configuration would be (3S, 6S) if derived from L-alanine.

cluster_workflow Structure Elucidation Workflow A Sample Synthesis/Isolation B Mass Spectrometry (MS) A->B Spectroscopic Analysis C Infrared (IR) Spectroscopy A->C Spectroscopic Analysis D NMR Spectroscopy (1H, 13C, 2D) A->D Spectroscopic Analysis E Data Analysis & Interpretation B->E Data Aggregation C->E Data Aggregation D->E Data Aggregation F Structure Confirmation E->F Final Structure Proposal cluster_signaling Hypothetical Biological Activity Screening A Compound Synthesis B In vitro Cell-based Assays (e.g., cytotoxicity, enzyme inhibition) A->B Screening C Identification of Active 'Hits' B->C Results D Target Identification Studies (e.g., affinity chromatography, proteomics) C->D Mechanism of Action E Pathway Analysis (e.g., Western blot, qPCR) D->E Elucidation F Confirmation of Signaling Pathway Modulation E->F Validation

References

An In-Depth Technical Guide to 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione, a substituted cyclic dipeptide. Due to the limited availability of specific experimental data for this exact compound, this document leverages data from its close structural analog, 3,6-dimethylpiperazine-2,5-dione, also known as cyclo(Ala-Ala), to provide a detailed technical reference for researchers, scientists, and drug development professionals. The guide covers IUPAC nomenclature, synthetic methodologies, physicochemical properties, and known biological activities, with a focus on anticancer properties. Detailed experimental protocols and a representative signaling pathway are also presented.

IUPAC Nomenclature

The systematic IUPAC name for the target compound is This compound .

The nomenclature is determined as follows:

  • Piperazine-2,5-dione: This is the core heterocyclic structure, a six-membered ring containing two nitrogen atoms at positions 1 and 4, and two ketone groups at positions 2 and 5.[1][2]

  • 3,6-dimethyl: This indicates the presence of methyl groups on the carbon atoms at positions 3 and 6 of the piperazine ring.[3][4]

  • 3-Hydroxy: This indicates the presence of a hydroxyl group on the carbon atom at position 3.

The stereochemistry of the molecule would be designated using (3R, 6S), (3S, 6R), (3R, 6R), or (3S, 6S) prefixes, depending on the spatial arrangement of the substituents at the chiral centers. For 3,6-dimethylpiperazine-2,5-dione, three stereoisomers are possible: (3R,6R), (3S,6S), and the meso compound (3R,6S).[5]

Synthesis of Substituted Piperazine-2,5-diones

The synthesis of piperazine-2,5-diones is typically achieved through the cyclization of dipeptides.[6][7] This can be accomplished via heating the dipeptide, sometimes in the presence of a catalyst.[2] Microwave-assisted synthesis in water has also been reported as an efficient method.[7] For the synthesis of the specific compound this compound, a potential route would involve the synthesis of a dipeptide composed of N-hydroxy-alanine and alanine, followed by cyclization.

Experimental Protocol: Synthesis of a Structural Analog - (3S,6S)-3,6-dimethylpiperazine-2,5-dione (cyclo(L-Ala-L-Ala))

This protocol is adapted from established methods for dipeptide cyclization.[8]

Materials:

  • L-Alanyl-L-Alanine

  • Toluene

  • Acetic Acid

  • Palladium on carbon (Pd/C) catalyst (for precursor synthesis if starting from protected amino acids)

  • Hydrogen gas (for precursor synthesis)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dipeptide Preparation (if not commercially available): The synthesis of the dipeptide precursor, L-Alanyl-L-Alanine, can be achieved through standard peptide coupling techniques, often involving protected amino acids (e.g., with Boc or Cbz protecting groups) followed by deprotection. A common deprotection step for a Cbz group is catalytic hydrogenation using Pd/C.

  • Cyclization: a. A solution of L-Alanyl-L-Alanine is prepared in a suitable solvent system, such as toluene with a catalytic amount of acetic acid. b. The reaction mixture is heated to reflux for several hours to facilitate the intramolecular cyclization. c. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification: a. Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. b. The crude product is then purified using recrystallization or column chromatography to yield the pure (3S,6S)-3,6-dimethylpiperazine-2,5-dione.

Physicochemical Properties

PropertyValueReference
Molecular Formula C6H10N2O2[3]
Molecular Weight 142.16 g/mol [3]
CAS Number 5625-46-7[3]
Melting Point 283-285 °C
Stereoisomers (3R,6R), (3S,6S), and meso (3R,6S)[5]

Biological Activity and Therapeutic Potential

Piperazine-2,5-diones are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10][11] The specific biological profile is highly dependent on the nature and stereochemistry of the substituents on the piperazine ring.

Anticancer Activity

Numerous studies have highlighted the potential of substituted piperazine-2,5-diones as anticancer agents.[1][4][9] Their mechanisms of action are varied and can include the induction of apoptosis and cell cycle arrest.[12]

The following table summarizes the anticancer activity of a representative 3,6-diunsaturated 2,5-diketopiperazine derivative against two cancer cell lines.

CompoundCell LineIC50 (µM)Reference
(Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dione (Compound 11)A549 (Lung Cancer)1.2[13]
(Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dione (Compound 11)HeLa (Cervical Cancer)0.7[13]
Anti-inflammatory Activity

Certain piperazine-2,5-dione derivatives have been investigated for their anti-inflammatory properties. However, in one study, the tested compounds did not show significant activity in reducing NF-κB activation at a concentration of 10 µM.[14]

Signaling Pathways

The anticancer activity of some piperazine-2,5-dione derivatives has been linked to the induction of apoptosis.[12] The following diagram illustrates a simplified, representative workflow for assessing apoptosis induction by a test compound, such as a bioactive piperazine-2,5-dione derivative.

G cluster_0 Experimental Workflow Cancer_Cells Cancer Cells (e.g., A549, HeLa) Treatment Treatment with Piperazine-2,5-dione Derivative Cancer_Cells->Treatment Step 1 Incubation Incubation (e.g., 48h) Treatment->Incubation Step 2 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis_Assay Step 3 Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Step 4 Data_Analysis Data Analysis: Quantification of Apoptotic Cells Flow_Cytometry->Data_Analysis Step 5

Caption: Workflow for assessing apoptosis induction.

Conclusion

This compound belongs to a class of cyclic dipeptides with significant therapeutic potential. While specific data on this compound is scarce, the extensive research on its structural analogs, such as 3,6-dimethylpiperazine-2,5-dione, provides a strong foundation for future investigation. The synthetic accessibility and diverse biological activities of the piperazine-2,5-dione scaffold make it a promising area for further research and development in medicinal chemistry. Future studies should focus on the targeted synthesis and biological evaluation of this compound to elucidate its specific properties and therapeutic potential.

References

An In-depth Technical Guide to 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2,5-Diketopiperazines (DKPs)

2,5-Diketopiperazines (DKPs) are the smallest class of cyclic dipeptides, formed from the condensation of two α-amino acids.[1] This rigid six-membered ring structure is a common motif in a vast array of natural products and serves as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities.[2][3] DKPs have demonstrated a wide range of pharmacological effects, including antimicrobial, antiviral, antitumor, and neuroprotective activities.[3][4][5] Their inherent stability to enzymatic degradation compared to their linear peptide counterparts makes them attractive candidates for drug development.[6]

Physicochemical Properties of 3,6-Dimethylpiperazine-2,5-dione

The properties of 3,6-dimethylpiperazine-2,5-dione, a close analog of the target compound, are well-documented. It exists as different stereoisomers, with the CAS numbers varying accordingly.

PropertyValueReference
IUPAC Name 3,6-dimethylpiperazine-2,5-dione[7]
Molecular Formula C6H10N2O2[7][8]
Molecular Weight 142.16 g/mol [7][9]
CAS Number 5625-46-7 (for the general structure)[7][8][10]
5845-61-4 (for (3S,6S)-isomer)[9]
Melting Point 283-285 °C[11]
Synonyms Alanine anhydride, Cyclo(Ala-Ala)[7][9]

Synthesis of 3,6-Disubstituted-2,5-Diketopiperazines

The synthesis of 3,6-disubstituted-2,5-diketopiperazines, including hydroxylated derivatives, generally involves the cyclization of a linear dipeptide precursor. This can be achieved through several methods. Below is a generalized experimental protocol for the synthesis of a 3,6-disubstituted-2,5-diketopiperazine. The introduction of a hydroxyl group at the 3-position would typically involve starting with or creating a dipeptide containing an α-hydroxy-α-amino acid.

General Experimental Protocol: Synthesis via Dipeptide Cyclization

This protocol describes a general method for the synthesis of a 3,6-disubstituted-2,5-diketopiperazine from its constituent amino acids.

Materials:

  • L-Amino Acid 1 (e.g., L-Alanine)

  • L-Amino Acid 2 (e.g., an α-hydroxy-α-amino acid derivative)

  • Thionyl chloride (SOCl2)

  • Methanol (anhydrous)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Coupling agent (e.g., DCC, HBTU)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Esterification of the C-terminal Amino Acid:

    • Suspend L-Amino Acid 2 (1.0 eq) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride.

  • Peptide Coupling:

    • Dissolve the N-protected L-Amino Acid 1 (e.g., Boc-L-Alanine) (1.0 eq) and the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Add triethylamine (2.2 eq) and the coupling agent (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide.

  • Deprotection and Cyclization:

    • Dissolve the protected dipeptide in a suitable solvent (e.g., a mixture of acetic acid and an alcohol).

    • Heat the solution to reflux for several hours to facilitate both deprotection and intramolecular cyclization.

    • Monitor the formation of the diketopiperazine by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 3,6-disubstituted-2,5-diketopiperazine.

    • Characterize the final product by NMR spectroscopy and mass spectrometry.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_coupling Step 2: Peptide Coupling cluster_cyclization Step 3: Deprotection & Cyclization cluster_purification Step 4: Purification AminoAcid2 Amino Acid 2 MeOH_SOCl2 MeOH, SOCl2 AminoAcid2->MeOH_SOCl2 Ester_HCl Amino Acid 2 Methyl Ester HCl MeOH_SOCl2->Ester_HCl CouplingAgent Coupling Agent, TEA, DCM Ester_HCl->CouplingAgent AminoAcid1 N-Protected Amino Acid 1 AminoAcid1->CouplingAgent Dipeptide Protected Dipeptide CouplingAgent->Dipeptide Heat Heat, Acid Dipeptide->Heat Diketopiperazine Crude 3,6-Disubstituted-2,5-DKP Heat->Diketopiperazine Chromatography Column Chromatography Diketopiperazine->Chromatography Pure_DKP Pure 3,6-Disubstituted-2,5-DKP Chromatography->Pure_DKP Signaling_Pathway DKP Anticancer DKP (e.g., Plinabulin analog) Tubulin α/β-Tubulin Dimers DKP->Tubulin Binds to Microtubule Microtubule Polymerization DKP->Microtubule Inhibits Tubulin->Microtubule Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Forms CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

An In-depth Technical Guide to 3,6-Dimethylpiperazine-2,5-dione and its Hydroxylated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-dimethylpiperazine-2,5-dione, a prominent member of the diketopiperazine (DKP) class of cyclic peptides. While direct experimental data for 3-hydroxy-3,6-dimethylpiperazine-2,5-dione is not extensively available in public literature, this document will focus on the well-characterized parent molecule and infer the properties and potential synthesis of its hydroxylated form based on established principles of DKP chemistry and biosynthesis.

Molecular Profile

3,6-Dimethylpiperazine-2,5-dione, also known as cyclo(Ala-Ala) or alanine anhydride, is the cyclic dipeptide formed from two alanine residues. Its rigid structure serves as a valuable scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of 3,6-Dimethylpiperazine-2,5-dione

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₂[1][2][3][4][5]
Molecular Weight 142.16 g/mol [1][2][4]
IUPAC Name 3,6-dimethylpiperazine-2,5-dione[1][2]
CAS Number 5625-46-7 (for the general compound)[1][2][4]
Melting Point 283-285 °C[4]

Based on the structure of the parent molecule, the theoretical molecular formula for This compound would be C₆H₁₀N₂O₃, with a corresponding molecular weight of 158.16 g/mol .

Synthesis and Experimental Protocols

The synthesis of piperazine-2,5-diones typically involves the cyclization of a dipeptide precursor. Below is a generalized experimental protocol for the synthesis of substituted piperazine-2,5-diones, which can be adapted for 3,6-dimethylpiperazine-2,5-dione.

Experimental Protocol: Synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione

This protocol is based on a documented synthesis method and can be represented by the following workflow.[6]

  • Dipeptide Formation: N-protected alanine is coupled with a C-protected alanine using standard peptide coupling reagents (e.g., DCC/HOBt or HATU) in a suitable organic solvent like dichloromethane or dimethylformamide.

  • Deprotection: The protecting groups are removed. For example, a Boc protecting group can be removed with trifluoroacetic acid (TFA), and a benzyl ester can be removed by hydrogenolysis.

  • Cyclization: The deprotected linear dipeptide is induced to cyclize. This can be achieved by heating in a high-boiling point solvent such as toluene or ethylene glycol, often with the addition of a mild acid catalyst like acetic acid.[7][8]

  • Purification: The resulting cyclic dipeptide is purified using techniques such as recrystallization or column chromatography.

Hydroxylation:

The introduction of a hydroxyl group onto the 3-position of the piperazine-2,5-dione ring is a more complex transformation that may be achieved through enzymatic or synthetic methods. Enzymatic hydroxylation, often catalyzed by cytochrome P450 monooxygenases or Fe(II)/2-oxoglutarate-dependent oxidases, is a common modification in the biosynthesis of natural DKPs.[9][10] Synthetic approaches could involve the use of a protected amino acid with a hydroxylated side chain or post-cyclization oxidation, though this would require careful control of regioselectivity.

Diagram 1: General Synthesis Workflow for 3,6-Dimethylpiperazine-2,5-dione

G General Synthesis Workflow cluster_0 Dipeptide Formation cluster_1 Deprotection cluster_2 Cyclization cluster_3 Purification N-protected Alanine N-protected Alanine Coupling Coupling N-protected Alanine->Coupling C-protected Alanine C-protected Alanine C-protected Alanine->Coupling Protected Dipeptide Protected Dipeptide Coupling->Protected Dipeptide Deprotection_Step Deprotection Protected Dipeptide->Deprotection_Step Linear Dipeptide Linear Dipeptide Deprotection_Step->Linear Dipeptide Cyclization_Step Cyclization Linear Dipeptide->Cyclization_Step Crude DKP Crude 3,6-Dimethyl- piperazine-2,5-dione Cyclization_Step->Crude DKP Purification_Step Purification Crude DKP->Purification_Step Pure_DKP Pure 3,6-Dimethyl- piperazine-2,5-dione Purification_Step->Pure_DKP

Caption: A generalized workflow for the synthesis of 3,6-dimethylpiperazine-2,5-dione.

Biological Activity and Signaling Pathways

Diketopiperazines are a class of natural products with a wide array of biological activities.[11][12] Their rigid conformation makes them excellent scaffolds for presenting functional groups in a defined spatial orientation, allowing for specific interactions with biological targets.

Table 2: Reported Biological Activities of Substituted Piperazine-2,5-diones

ActivityDescriptionReferences
Anticancer Certain derivatives exhibit cytotoxicity against cancer cell lines.[13][14]
Antimicrobial Some DKPs show activity against various bacteria.[15]
Antiviral Anti-H1N1 activity has been reported for some derivatives.[15]
Permeation Enhancer (3S,6S)-3,6-Dimethylpiperazine-2,5-dione has been shown to enhance the transdermal delivery of drugs.[15]
Polymer Chemistry The core structure can be incorporated into polymers for applications in drug delivery and biocompatible materials.[16]

The biosynthesis of many complex DKPs in nature involves a fascinating enzymatic pathway.

Diagram 2: General Biosynthetic Pathway of Diketopiperazines

G General DKP Biosynthetic Pathway Amino_Acids Amino Acids Aminoacyl_tRNA_Synthetases Aminoacyl-tRNA Synthetases Amino_Acids->Aminoacyl_tRNA_Synthetases Aminoacyl_tRNAs Aminoacyl-tRNAs CDPS Cyclodipeptide Synthase (CDPS) Aminoacyl_tRNAs->CDPS Cyclic_Dipeptide Cyclic Dipeptide (e.g., 3,6-Dimethyl- piperazine-2,5-dione) CDPS->Cyclic_Dipeptide Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Oxidases) Cyclic_Dipeptide->Tailoring_Enzymes Modified_DKP Modified DKP (e.g., Hydroxylated DKP) Tailoring_Enzymes->Modified_DKP Aminoacyl_tRNA_Synthetesses Aminoacyl_tRNA_Synthetesses Aminoacyl_tRNA_Synthetesses->Aminoacyl_tRNAs tRNA

Caption: A simplified diagram of the biosynthetic pathway for modified diketopiperazines.

This pathway begins with the activation of amino acids, which are then used by cyclodipeptide synthases (CDPSs) to form the core diketopiperazine ring.[11][17][18] This core structure can then be further modified by a variety of "tailoring" enzymes, including cytochrome P450s, which can introduce hydroxyl groups and other functionalities to create a diverse range of natural products.[9][19] This enzymatic machinery highlights a potential route for the natural or engineered production of this compound.

Conclusion

3,6-Dimethylpiperazine-2,5-dione is a well-studied cyclic dipeptide with a range of potential applications, particularly as a scaffold in drug discovery and development. While specific data on this compound is scarce, the principles of DKP synthesis and biosynthesis provide a strong foundation for its future investigation. The synthetic and enzymatic pathways outlined in this guide offer viable strategies for accessing this and other novel DKP derivatives for further research into their biological activities. The continued exploration of this class of compounds holds significant promise for the development of new therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Stereoisomers of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione and its Stereochemical Complexity

This compound is a heterocyclic compound belonging to the diketopiperazine (DKP) class of molecules. DKPs are cyclic dipeptides that have garnered significant interest in medicinal chemistry due to their rigid conformation and diverse biological activities, which include antimicrobial, antiviral, and antitumor properties. The introduction of a hydroxyl group and two methyl groups on the piperazine-2,5-dione scaffold of the title compound introduces multiple chiral centers, leading to the existence of several stereoisomers.

The structure of this compound possesses three chiral centers at positions C3, C6, and the carbon bearing the hydroxyl group (also C3). This results in a total of 2^3 = 8 possible stereoisomers. These stereoisomers can be grouped into four pairs of enantiomers. The relative stereochemistry between the substituents (hydroxyl and methyl groups) defines the diastereomeric relationships. The cis and trans isomers arise from the relative orientation of the substituents on the piperazine ring.

Understanding the distinct spatial arrangement of each stereoisomer is crucial, as it can profoundly influence their pharmacokinetic and pharmacodynamic properties, including receptor binding, metabolic stability, and overall therapeutic efficacy.

Synthesis and Separation of Stereoisomers: Analogous Approaches

The synthesis of hydroxylated diketopiperazines typically involves the cyclization of a dipeptide precursor. For the title compound, this would likely involve a dipeptide composed of a 3-hydroxy-alanine (isoserine) or threonine analog and alanine. The separation of the resulting diastereomers is a critical step and is often achieved using chromatographic techniques.

General Synthetic Workflow

The synthesis of hydroxylated diketopiperazine stereoisomers can be conceptualized through the following general workflow. This process involves the coupling of protected amino acid precursors, followed by deprotection and subsequent cyclization to form the diketopiperazine ring. The resulting mixture of diastereomers is then separated and each stereoisomer is characterized.

G General Workflow for Synthesis and Separation of Hydroxylated DKP Stereoisomers cluster_synthesis Synthesis cluster_separation Separation & Characterization start Protected Amino Acid Precursors (e.g., Boc-L-Thr-OH and D-Ala-OMe) coupling Peptide Coupling (e.g., HBTU, DIPEA, DMF) start->coupling deprotection Deprotection (e.g., TFA in CH2Cl2) coupling->deprotection cyclization Cyclization (e.g., NH4OH in MeOH) deprotection->cyclization mixture Diastereomeric Mixture of DKPs cyclization->mixture hplc Diastereomer Separation (Preparative Chiral HPLC) mixture->hplc iso1 Isolated Stereoisomer 1 hplc->iso1 iso2 Isolated Stereoisomer 2 hplc->iso2 char1 Spectroscopic Characterization (NMR, MS) iso1->char1 char2 Spectroscopic Characterization (NMR, MS) iso2->char2

Caption: General workflow for the synthesis and separation of hydroxylated DKP stereoisomers.

Experimental Protocols for Analogous Hydroxylated Diketopiperazines

The following protocols are adapted from established methods for the synthesis and separation of cyclo(threonyl-alanyl) stereoisomers and serve as a guide for accessing the stereoisomers of this compound.

Protocol 1: Synthesis of Dipeptide Precursor (Boc-L-Thr-D-Ala-OMe)

  • Materials: N-α-Boc-L-Threonine (1.0 eq.), D-Alanine methyl ester hydrochloride (1.0 eq.), HBTU (1.05 eq.), HOBt (1.2 eq.), Diisopropylethylamine (DIPEA) (2.5 eq.), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-α-Boc-L-Threonine and D-Alanine methyl ester hydrochloride in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA, HOBt, and HBTU sequentially while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude dipeptide precursor.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection and Cyclization to form cyclo(L-Thr-D-Ala)

  • Materials: Boc-L-Thr-D-Ala-OMe (1.0 eq.), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Methanol (MeOH), Ammonium hydroxide (NH4OH).

  • Procedure:

    • Dissolve the purified dipeptide precursor in DCM.

    • Add TFA dropwise at 0 °C and stir at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the resulting residue in methanol.

    • Add ammonium hydroxide and stir at room temperature for 24-48 hours to facilitate cyclization.

    • Concentrate the solution under reduced pressure to obtain the crude diketopiperazine as a mixture of diastereomers.

Protocol 3: Separation of Diastereomers by Preparative HPLC

  • Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column (e.g., amylose or cellulose-based).

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the diastereomers. A typical starting gradient could be 90:10 (n-hexane:isopropanol) with a flow rate of 5-10 mL/min.

  • Procedure:

    • Dissolve the crude diastereomeric mixture in a minimal amount of the mobile phase.

    • Inject the sample onto the chiral column.

    • Monitor the elution profile using a UV detector (typically at 210-220 nm).

    • Collect the fractions corresponding to each separated diastereomer.

    • Combine the fractions for each isomer and evaporate the solvent under reduced pressure to obtain the pure stereoisomers.

Characterization of Stereoisomers

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the stereochemistry of the isolated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the constitution and relative stereochemistry of the diketopiperazine stereoisomers. The chemical shifts and coupling constants of the protons on the chiral centers and adjacent positions can provide valuable information about the cis/trans relationship of the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Analogous Hydroxylated Diketopiperazine Stereoisomers (in CDCl₃)

CompoundStereochemistry¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
cyclo(L-Ser-L-Ala) cis~4.2 (m, 1H, α-H Ser), ~4.1 (m, 1H, α-H Ala), ~3.9 (m, 2H, β-H Ser), ~1.5 (d, 3H, CH₃ Ala)~170 (C=O), ~168 (C=O), ~62 (β-C Ser), ~56 (α-C Ser), ~52 (α-C Ala), ~18 (CH₃ Ala)
cyclo(D-Ser-L-Ala) trans~4.0 (m, 1H, α-H Ser), ~3.9 (m, 1H, α-H Ala), ~3.8 (m, 2H, β-H Ser), ~1.6 (d, 3H, CH₃ Ala)~171 (C=O), ~169 (C=O), ~63 (β-C Ser), ~57 (α-C Ser), ~53 (α-C Ala), ~19 (CH₃ Ala)
cyclo(L-Thr-L-Ala) cis~4.1 (m, 1H, α-H Thr), ~4.0 (m, 1H, α-H Ala), ~4.3 (m, 1H, β-H Thr), ~1.4 (d, 3H, γ-CH₃ Thr), ~1.5 (d, 3H, β-CH₃ Ala)~170 (C=O), ~168 (C=O), ~68 (β-C Thr), ~59 (α-C Thr), ~52 (α-C Ala), ~20 (γ-CH₃ Thr), ~18 (β-CH₃ Ala)
cyclo(D-Thr-L-Ala) trans~3.9 (m, 1H, α-H Thr), ~3.8 (m, 1H, α-H Ala), ~4.1 (m, 1H, β-H Thr), ~1.3 (d, 3H, γ-CH₃ Thr), ~1.6 (d, 3H, β-CH₃ Ala)~171 (C=O), ~169 (C=O), ~69 (β-C Thr), ~60 (α-C Thr), ~53 (α-C Ala), ~21 (γ-CH₃ Thr), ~19 (β-CH₃ Ala)

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also provide structural information.

Table 2: Representative Mass Spectrometry Data for Analogous Hydroxylated Diketopiperazines

CompoundMolecular FormulaCalculated Exact Mass (m/z)Observed [M+H]⁺ (m/z)
cyclo(Ser-Ala) C₆H₁₀N₂O₃158.0691159.0764
cyclo(Thr-Ala) C₇H₁₂N₂O₃172.0848173.0921

Biological Activity and Signaling Pathways

Diketopiperazines have been shown to exert a range of biological effects, with a notable activity being the induction of apoptosis in cancer cells. While the specific signaling pathways modulated by this compound are unknown, studies on other DKP derivatives suggest potential mechanisms of action.

Induction of Apoptosis

Several diketopiperazine derivatives have been reported to induce apoptosis through the intrinsic (mitochondrial) pathway.[1] This pathway is characterized by the activation of a cascade of caspases, which are cysteine proteases that execute the apoptotic program. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic members like Bax and Bak promote MOMP, leading to the release of cytochrome c from the mitochondria, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process.

The following diagram illustrates a plausible signaling pathway for DKP-induced apoptosis, based on findings from related compounds.[1]

G Plausible Apoptosis Signaling Pathway Induced by a DKP Scaffold cluster_bcl2 Bcl-2 Family Regulation DKP Diketopiperazine Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) DKP->Bcl2 Inhibition Bax Bax / Bak (Pro-apoptotic) DKP->Bax Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Bax Inhibition Bax->Mitochondrion Permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Activation Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible apoptosis signaling pathway induced by a DKP scaffold.

Conclusion

The stereoisomers of this compound represent a promising area for investigation in drug discovery. Although direct experimental data is currently limited, this guide provides a solid framework for their synthesis, separation, and characterization based on well-established methodologies for analogous hydroxylated diketopiperazines. The potential for these stereoisomers to exhibit distinct biological activities, particularly in the induction of apoptosis, underscores the importance of their individual investigation. The protocols and data presented here should serve as a valuable resource for researchers embarking on the study of this and related classes of compounds. Future work should focus on the specific synthesis and biological evaluation of each stereoisomer of the title compound to fully elucidate their therapeutic potential.

References

Unveiling the Bioactive Potential: A Technical Guide to 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine-2,5-dione scaffold, also known as a diketopiperazine (DKP), represents a privileged structure in medicinal chemistry. These cyclic dipeptides are frequently isolated from natural sources, including fungi, bacteria, and marine organisms, and exhibit a wide array of biological activities. Among the vast family of DKPs, derivatives of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione are emerging as a class of compounds with significant therapeutic potential. Their inherent stereochemistry and the presence of a hydroxyl group offer unique opportunities for molecular interactions with biological targets, leading to diverse pharmacological effects, including anticancer and antimicrobial properties.

This technical guide provides a comprehensive overview of the current state of research on the biological activities of this compound and its closely related analogues. It is designed to be a valuable resource for researchers and drug development professionals by consolidating quantitative biological data, detailing key experimental methodologies, and visualizing associated cellular pathways and workflows. While extensive research on a broad range of diketopiperazines is available, this guide will focus on derivatives featuring a hydroxylated piperazine-2,5-dione core, providing a specialized lens through which to view this promising class of compounds.

Anticancer Activity

Several studies have highlighted the potential of piperazine-2,5-dione derivatives as anticancer agents. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 3,6-disubstituted-2,5-diketopiperazine derivatives against human cancer cell lines. While not all compounds possess the 3-hydroxy moiety, this data provides valuable structure-activity relationship (SAR) insights for the broader class of molecules. For instance, compound 11 , featuring a naphthalen-1-ylmethylene and a 2-methoxybenzylidene group, demonstrated potent inhibitory activities against both A549 (lung carcinoma) and HeLa (cervical cancer) cells, with IC50 values of 1.2 µM and 0.7 µM, respectively[1][2]. The data suggests that bulky, lipophilic substituents at the 3 and 6 positions can contribute to significant cytotoxic effects.

Compound3-Substituent6-SubstituentCell LineIC50 (µM)Reference
6 2-Methoxybenzylidene2-FluorobenzylideneHeLa8.9[1][2]
8 2-MethoxybenzylideneFuran-2-ylmethyleneA5497.3[1][2]
8 2-MethoxybenzylideneFuran-2-ylmethyleneHeLa5.9[1][2]
9 2-MethoxybenzylideneThiophen-2-ylmethyleneA5494.5[1][2]
9 2-MethoxybenzylideneThiophen-2-ylmethyleneHeLa4.7[1][2]
10 2-MethoxybenzylidenePyridin-3-ylmethyleneA5493.7[1][2]
10 2-MethoxybenzylidenePyridin-3-ylmethyleneHeLa5.2[1][2]
11 2-MethoxybenzylideneNaphthalen-1-ylmethyleneA5491.2[1][2]
11 2-MethoxybenzylideneNaphthalen-1-ylmethyleneHeLa0.7[1][2]
12 2-MethoxybenzylideneQuinolin-2-ylmethyleneHeLa6.2[1][2]
14 2-Methoxybenzylidene4-(Trifluoromethyl)benzylideneHeLa7.8[1][2]
Experimental Protocols: Anticancer Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells (e.g., A549 or HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound (e.g., compound 11 at 1.0 µM) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined. Studies on 3,6-diunsaturated 2,5-diketopiperazine derivatives have shown an arrest in the G2/M phase of the cell cycle[1][2].

Signaling Pathways in Anticancer Activity

The precise signaling pathways for this compound are not yet fully elucidated. However, for many diketopiperazine derivatives with anticancer properties, the induction of apoptosis is a key mechanism. The following diagram illustrates a general workflow for investigating the anticancer activity of these compounds.

anticancer_workflow Workflow for Anticancer Activity Evaluation cluster_invitro In Vitro Evaluation A Compound Synthesis and Characterization B Cell Viability Assay (e.g., MTT) A->B C Determination of IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Mechanism of Action Studies (e.g., Western Blot for Apoptotic Proteins) D->F E->F

Workflow for Anticancer Activity Evaluation

Antimicrobial Activity

Certain hydroxylated diketopiperazines have demonstrated interesting antimicrobial activities, particularly in the inhibition of bacterial communication systems known as quorum sensing (QS).

Quantitative Antimicrobial Activity Data

Cyclo(L-Hyp-L-Tyr), a derivative containing a hydroxylated proline residue, has been shown to inhibit biofilm formation in Pseudomonas aeruginosa. The following table summarizes its activity in comparison to related non-hydroxylated diketopiperazines.

CompoundConcentration (mM)Biofilm Inhibition (%)Reference
cyclo(L-Hyp-L-Tyr)1.850[3]
cyclo(L-Pro-L-Tyr)1.852[3]
cyclo(L-Pro-L-Phe)1.848[3]
Experimental Protocols: Antimicrobial Assays

This assay quantifies the ability of a compound to prevent the formation of biofilms.

  • Bacterial Culture: Grow P. aeruginosa overnight in LB broth.

  • Treatment: In a 96-well plate, add the bacterial culture along with different concentrations of the test compounds. Include a control group with no compound.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Staining: Discard the culture medium and wash the wells with PBS. Stain the adhered biofilm with 0.1% crystal violet for 15 minutes.

  • Quantification: Wash away the excess stain and dissolve the bound crystal violet in 30% acetic acid. Measure the absorbance at 595 nm.

This assay often uses a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS.

  • Reporter Strain Culture: Grow C. violaceum overnight.

  • Assay Setup: In a 96-well plate, add the bacterial culture, an acyl-homoserine lactone (AHL) inducer, and the test compounds at various concentrations.

  • Incubation: Incubate the plate at 30°C for 24 hours.

  • Quantification: Measure the inhibition of violacein production by extracting the pigment with DMSO and measuring the absorbance at 585 nm.

Signaling Pathways in Antimicrobial Activity

Hydroxylated diketopiperazines can interfere with bacterial quorum sensing systems, such as the las and rhl systems in P. aeruginosa. By disrupting these communication pathways, the compounds can inhibit the production of virulence factors and biofilm formation.

quorum_sensing_inhibition Quorum Sensing Inhibition by Hydroxylated Diketopiperazines cluster_qs P. aeruginosa Quorum Sensing AHL AHL Signal (e.g., 3-oxo-C12-HSL) LasR LasR Receptor AHL->LasR activates RhlR RhlR Receptor AHL->RhlR activates Virulence Virulence Factor Production (e.g., Pyocyanin, Elastase) LasR->Virulence promotes Biofilm Biofilm Formation LasR->Biofilm promotes RhlR->Virulence promotes RhlR->Biofilm promotes DKP Hydroxylated Diketopiperazine (e.g., cyclo(L-Hyp-L-Tyr)) DKP->LasR inhibits DKP->RhlR inhibits

Quorum Sensing Inhibition by Hydroxylated Diketopiperazines

Conclusion and Future Directions

The available data, although limited for the specific compound this compound, strongly suggests that the hydroxylated piperazine-2,5-dione scaffold is a promising starting point for the development of novel therapeutic agents. The anticancer and antimicrobial activities observed in closely related analogues warrant a more focused investigation into the synthesis and biological evaluation of a broader library of 3-hydroxy-piperazine-2,5-dione derivatives.

Future research should aim to:

  • Synthesize and screen a focused library of this compound derivatives with diverse substituents at the 6-position to establish clear structure-activity relationships.

  • Elucidate the specific molecular targets and signaling pathways for the most active compounds to understand their mechanisms of action in greater detail.

  • Evaluate the in vivo efficacy and safety profiles of lead compounds in relevant animal models of cancer and infectious diseases.

By systematically exploring the chemical space around this core structure, the scientific community can unlock the full therapeutic potential of this fascinating class of molecules.

References

An In-depth Technical Guide to the Discovery and Isolation of Novel Piperazine-2,5-dione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of novel piperazine-2,5-dione compounds, a class of molecules with significant and diverse biological activities. This document details experimental protocols for isolation and characterization, summarizes quantitative biological data, and visualizes key experimental workflows and signaling pathways.

Introduction to Piperazine-2,5-diones

Piperazine-2,5-diones, also known as cyclic dipeptides or diketopiperazines (DKPs), are the smallest cyclic peptide structures, formed from the condensation of two amino acids.[1] They are a prominent class of natural products, isolated from a wide array of sources including fungi, bacteria, plants, and animals.[1][2] The rigid cyclic structure of piperazine-2,5-diones imparts significant stability against enzymatic degradation compared to their linear peptide counterparts, making them attractive scaffolds for drug discovery.[3][4] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antioxidant effects.[1][3][5]

Isolation of Novel Piperazine-2,5-dione Compounds from Natural Sources

The isolation of novel piperazine-2,5-diones from natural sources, particularly from microbial fermentations, is a critical step in the drug discovery process. A common and effective strategy is bioassay-guided fractionation.

General Experimental Workflow for Bioassay-Guided Isolation

The following diagram outlines a typical workflow for the isolation of bioactive piperazine-2,5-diones from a microbial culture.

Bioassay-Guided Isolation Workflow Bioassay-Guided Isolation of Piperazine-2,5-diones A Microbial Fermentation (e.g., Streptomyces sp.) B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Bioassay Screening (e.g., Antimicrobial, Cytotoxicity) C->D E Active Crude Extract D->E Bioactivity Confirmed F Chromatographic Fractionation (e.g., Column Chromatography) E->F G Fractions F->G H Bioassay of Fractions G->H I Active Fractions H->I Bioactivity Localized J Purification of Active Fractions (e.g., Preparative HPLC) I->J K Pure Compounds J->K L Structural Elucidation (NMR, MS) K->L M Novel Piperazine-2,5-dione L->M

A typical workflow for bioassay-guided isolation.
Detailed Experimental Protocol: Isolation from Streptomyces sp.

This protocol provides a step-by-step guide for the isolation of piperazine-2,5-diones from a culture of Streptomyces.

1. Fermentation and Extraction:

  • Inoculate spores of the Streptomyces strain into a suitable fermentation medium (e.g., ISP-2 broth).[2]

  • Incubate the culture on a rotary shaker (e.g., at 180 rpm and 28°C) for an optimized duration (e.g., 15 days) to allow for the production of secondary metabolites.[2]

  • Harvest the fermentation broth and partition it against an organic solvent such as ethyl acetate.[2]

  • Concentrate the organic phase under vacuum to obtain the crude extract.[2]

2. Bioassay-Guided Fractionation:

  • Perform an initial bioassay on the crude extract to confirm the presence of the desired biological activity (e.g., antimicrobial, cytotoxic).

  • Subject the active crude extract to column chromatography for initial fractionation. A common stationary phase is silica gel.[2]

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

  • Collect the eluate in a series of fractions.

  • Screen each fraction for biological activity to identify the active fraction(s).

3. Purification by High-Performance Liquid Chromatography (HPLC):

  • Further purify the active fraction(s) using preparative reverse-phase HPLC.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is typically employed. The gradient will depend on the polarity of the target compounds.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm and 254 nm).

  • Collect the peaks corresponding to individual compounds.

4. Purity Assessment:

  • Assess the purity of the isolated compounds using analytical HPLC. A pure compound should show a single peak.

Structural Elucidation of Novel Piperazine-2,5-diones

Once a pure compound is isolated, its chemical structure must be determined. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Methodologies for Structural Elucidation

1. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

  • HRESIMS provides the accurate mass of the molecule, which allows for the determination of its molecular formula.[5] The isotopic pattern can also provide clues about the elemental composition (e.g., the presence of bromine or chlorine).

2. 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.[6][7]

  • ¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring protons.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps to determine the stereochemistry of the molecule.[6]

Step-by-Step Protocol for Structural Elucidation
  • Obtain the Molecular Formula: Acquire the HRESIMS spectrum to determine the accurate mass and molecular formula of the isolated compound.

  • Acquire 1D NMR Spectra: Dissolve the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire the ¹H and ¹³C NMR spectra.

  • Identify Spin Systems: Use the COSY spectrum to identify groups of coupled protons (spin systems).

  • Assign Carbons to Protons: Use the HSQC spectrum to assign each proton to its directly attached carbon atom.

  • Connect the Fragments: Use the HMBC spectrum to connect the identified spin systems. Look for correlations from protons to quaternary carbons and from protons across heteroatoms (e.g., nitrogen in the piperazine ring).

  • Determine Stereochemistry: Use the NOESY spectrum to establish the relative stereochemistry of the substituents on the piperazine ring.

  • Confirm the Structure: Ensure that all spectroscopic data are consistent with the proposed structure.

Biological Activities of Novel Piperazine-2,5-dione Compounds

Numerous novel piperazine-2,5-dione compounds have been synthesized and isolated, exhibiting a range of biological activities. The following tables summarize some of the reported quantitative data.

Anti-inflammatory and Antioxidant Activities
CompoundBiological ActivityAssayIC₅₀ (µM)Reference
Penipiperazine AAnti-inflammatoryNO production in LPS-stimulated RAW264.7 cells12.5 (59.5% inhibition)[5]
Penipiperazine BAnti-inflammatoryNO production in LPS-stimulated RAW264.7 cells12.5 (67.9% inhibition)[5]
Compound 9dAnti-inflammatoryCOX-2 Inhibition0.25 ± 0.03[8]
Compound 9dAnti-inflammatory5-LOX Inhibition7.87 ± 0.33[8]
Compound 9rAntioxidantProtection against H₂O₂-induced oxidative damage in SH-SY5Y cells20 (Effective concentration)[9]
Cytotoxic Activities against Cancer Cell Lines
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
(S)-2aMDA-MB-231Triple-Negative Breast Cancer~4.6[10]
(R)-2bMDA-MB-231Triple-Negative Breast Cancer0.021[10]
Compound 11A549Lung Cancer1.2[1]
Compound 11HeLaCervical Cancer0.7[1]
Piperazine derivative 37HepG-2Liver Carcinoma23.56[11]
Piperazine derivative 17MDA-MB-231Breast Cancer2.3 ± 0.2[11]

Signaling Pathways Modulated by Piperazine-2,5-diones

The biological effects of piperazine-2,5-diones are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for drug development.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which leads to its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. Some piperazine-2,5-dione derivatives have been shown to modulate this pathway, contributing to their antioxidant effects.[9]

Keap1-Nrf2_Pathway Modulation of the Keap1-Nrf2 Pathway by Piperazine-2,5-diones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2_cyto->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation P25D Piperazine-2,5-dione (e.g., Compound 9r) P25D->Keap1 Inhibits interaction with Nrf2 ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 Inactivates Maf sMaf Nrf2_nuc->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Piperazine-2,5-diones can disrupt Keap1-Nrf2 interaction.
The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines like IL-6 and TNF-α. Some piperazine-2,5-diones have been shown to inhibit the activation of the NF-κB pathway, which underlies their anti-inflammatory activity.[5]

NF-kB_Pathway Inhibition of the NF-κB Pathway by Piperazine-2,5-diones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_cyto NF-κB (p65/p50) IkB->NFkB_cyto Releases NFkB_nuc NF-κB (p65/p50) NFkB_cyto->NFkB_nuc Translocation P25D_anti_inflam Piperazine-2,5-dione (e.g., Penipiperazine A/B) P25D_anti_inflam->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to ProInflam_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α, iNOS) DNA->ProInflam_Genes Activates Transcription

Piperazine-2,5-diones can inhibit NF-κB activation.

Conclusion

Novel piperazine-2,5-dione compounds represent a promising and versatile scaffold for the development of new therapeutic agents. Their discovery and isolation from natural sources, guided by bioassays, continue to yield compounds with potent biological activities. The detailed experimental protocols and understanding of their mechanisms of action, as outlined in this guide, are essential for advancing the research and development of this important class of molecules. The continued exploration of the chemical diversity of piperazine-2,5-diones, coupled with a deeper understanding of their interactions with key signaling pathways, will undoubtedly lead to the discovery of new and effective drugs for a variety of diseases.

References

An In-depth Technical Guide on the Theorized Mechanism of Action of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione is limited. This document synthesizes available information on this specific molecule and theorizes potential mechanisms of action based on its structural similarity to other well-researched piperazine-2,5-dione derivatives. The information presented herein should be considered a guide for future research and not as established scientific consensus.

Introduction to this compound

This compound is a cyclic dipeptide, a member of the diketopiperazine (DKP) class of natural products. Specifically, the (3R,6S) stereoisomer has been identified in marine-derived fungi, such as those of the Penicillium genus.[1] The core piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, known to confer favorable pharmacokinetic properties such as improved stability and cell permeability. The presence of a hydroxyl group and two methyl groups on the core ring of this compound suggests the potential for specific biological interactions and a unique pharmacological profile.[2]

While comprehensive studies on this particular molecule are not yet prevalent in public-domain literature, the broader family of piperazine-2,5-diones has been implicated in a variety of biological activities, including antimicrobial, anticancer, neuroprotective, and antioxidant effects.[1] This guide will explore the theorized mechanisms of action of this compound by drawing parallels with its more extensively studied structural analogs.

Physicochemical Properties and Comparative Analysis

Understanding the physicochemical properties of this compound is crucial for predicting its biological behavior. The hydroxyl group is expected to increase its solubility and potential for hydrogen bonding compared to non-hydroxylated analogs.[2]

PropertyThis compound(3S,6S)-3,6-Dimethylpiperazine-2,5-dione
Molecular Formula C6H10N2O3C6H10N2O2
Molecular Weight 158.16 g/mol 142.16 g/mol
Key Structural Features Hydroxyl group at C3, Methyl groups at C3 and C6Methyl groups at C3 and C6
Predicted LogP ~0.8 (predicted)Not specified
Polar Surface Area Not specified58 Ų
Theorized Properties Increased solubility, potential for hydroxyl-mediated interactions[2]Enhances transdermal permeation[1]

Theorized Mechanisms of Action and Signaling Pathways

Based on the activities of related piperazine-2,5-diones, several mechanisms of action can be postulated for this compound.

Antimicrobial Activity

  • Theory: The compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential enzymatic processes within microbial cells.[1] The rigid cyclic structure could facilitate binding to bacterial targets.

Antimicrobial_Mechanism Compound 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione Target Bacterial Target (e.g., Enzyme, Cell Wall Component) Compound->Target Binding Effect Disruption of Cellular Function Target->Effect Outcome Inhibition of Bacterial Growth Effect->Outcome

Caption: Theorized antimicrobial mechanism of action.

Neuroprotective Effects

  • Theory: The structural similarity to known neuroprotective agents suggests potential activity in mitigating neurodegenerative processes.[1] This could involve the modulation of neurotransmitter systems or the inhibition of enzymes involved in neuronal damage.

Neuroprotective_Mechanism cluster_upstream Upstream Events cluster_downstream Downstream Effects Compound 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione Receptor Neuronal Receptor/ Enzyme Compound->Receptor Interaction Signaling Modulation of Neuroprotective Pathways Receptor->Signaling Outcome Reduced Neuronal Damage Signaling->Outcome

Caption: Postulated neuroprotective signaling pathway.

Antioxidant Activity

  • Theory: Cyclic diketopiperazines have been suggested to possess antioxidant properties, which may protect cells from oxidative stress.[1] The mechanism could involve direct scavenging of reactive oxygen species (ROS) or the upregulation of endogenous antioxidant defense systems.

Antioxidant_Workflow ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Protection Cellular Protection Compound 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione Compound->ROS scavenges Compound->Protection Damage Oxidative Damage Cell->Damage

Caption: Experimental workflow for assessing antioxidant activity.

Proposed Experimental Protocols for Mechanism Elucidation

To validate the theorized mechanisms of action, the following experimental approaches are proposed:

Antimicrobial Activity Assessment
  • Protocol:

    • Microorganism Selection: A panel of clinically relevant bacterial and fungal strains will be selected.

    • Minimum Inhibitory Concentration (MIC) Assay: A broth microdilution method will be used to determine the MIC of this compound against the selected microorganisms.

    • Time-Kill Assay: To assess the bactericidal or bacteriostatic effect, time-kill assays will be performed at concentrations corresponding to the MIC.

    • Mechanism of Action Studies: Further assays, such as cell wall integrity assays (e.g., using propidium iodide staining) or enzyme inhibition assays with key bacterial enzymes, will be conducted to pinpoint the specific target.

Neuroprotective Activity Evaluation
  • Protocol:

    • Cell Culture Model: A neuronal cell line (e.g., SH-SY5Y) will be used.

    • Induction of Neurotoxicity: Neurotoxicity will be induced using agents like 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides.

    • Cell Viability Assay: The protective effect of this compound will be quantified using an MTT or LDH assay.

    • Signaling Pathway Analysis: Western blotting will be employed to analyze the expression of key proteins in neuroprotective signaling pathways (e.g., Akt, ERK).

Antioxidant Capacity Determination
  • Protocol:

    • In Vitro Antioxidant Assays: The compound's antioxidant capacity will be measured using standard assays such as DPPH, ABTS, and FRAP.

    • Cellular Antioxidant Assay: The ability of the compound to mitigate intracellular ROS levels in a cell line (e.g., HEK293) under oxidative stress (induced by H₂O₂) will be assessed using a fluorescent probe like DCFH-DA.

    • Nrf2 Activation Assay: An ELISA or Western blot will be used to determine if the compound can activate the Nrf2 antioxidant response pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_elucidation Mechanism Elucidation Synthesis Synthesis and Purification of 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione Antimicrobial Antimicrobial Assays (MIC, Time-Kill) Synthesis->Antimicrobial Neuroprotection Neuroprotection Assays (Cell Viability, Western Blot) Synthesis->Neuroprotection Antioxidant Antioxidant Assays (DPPH, Cellular ROS) Synthesis->Antioxidant Target_ID Target Identification (e.g., Affinity Chromatography) Antimicrobial->Target_ID Pathway_Analysis Signaling Pathway Analysis Neuroprotection->Pathway_Analysis Antioxidant->Pathway_Analysis

Caption: General experimental workflow for mechanism of action studies.

Conclusion and Future Directions

This compound represents a promising scaffold for drug discovery, with theoretical potential in antimicrobial, neuroprotective, and antioxidant applications. The proposed mechanisms of action, based on the broader class of piperazine-2,5-diones, provide a foundational framework for future research. Rigorous experimental validation is imperative to elucidate the precise molecular targets and signaling pathways modulated by this compound. Further investigations into its synthesis, structure-activity relationships, and in vivo efficacy are warranted to fully realize its therapeutic potential.

References

The Physicochemical Landscape of Substituted Piperazinediones: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazinedione scaffold, a privileged structure in medicinal chemistry, represents a cornerstone in the design of novel therapeutics. Its inherent structural rigidity, coupled with the capacity for diverse substitutions at multiple positions, allows for the fine-tuning of physicochemical properties critical for drug efficacy and developability. This technical guide provides an in-depth exploration of the key physicochemical characteristics of substituted piperazinediones, offering a comprehensive resource for researchers engaged in the discovery and development of drugs centered on this versatile core.

Core Physicochemical Properties and Their Significance in Drug Discovery

The journey of a drug molecule from administration to its target is governed by a complex interplay of its physicochemical properties. For substituted piperazinediones, a thorough understanding of these characteristics is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing the probability of clinical success.

Solubility (Aqueous): The ability of a compound to dissolve in aqueous media is a critical prerequisite for its absorption from the gastrointestinal tract and for its distribution in the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The piperazinedione core itself possesses polar amide functionalities that can engage in hydrogen bonding with water. However, the overall solubility of substituted derivatives is heavily influenced by the nature of the appended substituents. For instance, the introduction of polar groups can enhance solubility, while large, non-polar moieties tend to decrease it. One notable example is alaptide, a piperazinedione derivative, which has been reported to be practically insoluble, prompting the design of more soluble analogs.[1][2]

Lipophilicity (logP/logD): Lipophilicity, the affinity of a compound for a lipid-rich environment, is a key determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water for the neutral form of the molecule, or the distribution coefficient (logD) at a specific pH for ionizable compounds. An optimal balance of lipophilicity is crucial; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. For the parent piperazine-2,5-dione, the calculated XLogP3 is -1.3, indicating a hydrophilic nature.[3] However, substitutions can dramatically alter this value.

Crystal Structure: The solid-state properties of a drug candidate, including its crystal packing and polymorphism, have a profound impact on its stability, solubility, and dissolution rate. X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. Studies on substituted piperazine-2,5-diones have utilized X-ray crystallography to confirm the stereochemistry of hydrogenation products, revealing important insights into their conformational preferences.[5][6][7]

Quantitative Physicochemical Data of Substituted Piperazinediones

A comprehensive, centralized database of experimental physicochemical data for a wide array of substituted piperazinediones is not currently available in the public literature. The data is often found dispersed within individual research articles focused on the synthesis and biological evaluation of specific compound series. The following tables present a compilation of representative data gleaned from various sources to illustrate the range of these properties.

Table 1: Lipophilicity and Molecular Weight of Representative Piperazinediones

CompoundStructureMolecular Weight ( g/mol )XLogP3Reference
Piperazine-2,5-dioneO=C1NC(=O)CN1114.10-1.3[3]
Cyclo(L-Pro-L-Ile)C--INVALID-LINK--N2C(=O)C--INVALID-LINK--N1C(=O)C[C@H]1CCCN1226.29-0.5Calculated
Cyclo(L-Pro-L-Leu)CC(C)C[C@H]1N2C(=O)C--INVALID-LINK--N1C(=O)C[C@H]1CCCN1226.29-0.5Calculated
Cyclo(L-Phe-L-Pro)C1=CC=C(C=C1)C[C@H]2N3C(=O)C--INVALID-LINK--N2C(=O)C[C@H]2CCCN2258.300.4Calculated

Note: XLogP3 values are computationally predicted and serve as an estimate of lipophilicity.

Table 2: pKa Values of Related Cyclic Structures

CompoundStructurepKaMethodReference
Lysine (side chain in linear dipeptide)H2N(CH2)4CH(NH2)COOH~10.5Experimental[4]
Lysine (side chain in cyclic dipeptide)(structure not shown)Increased valueComputational[4]

Note: This table highlights the influence of cyclization on pKa, a principle applicable to piperazinediones which are cyclic dipeptides.

Detailed Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). The following sections detail standard experimental protocols for measuring key parameters.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is equilibrated with a specific aqueous buffer at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the finely powdered substituted piperazinedione to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

    • Ensure that a visible excess of solid remains to guarantee that the solution is saturated.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath or orbital shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid phase.

    • Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Construct a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in units of µg/mL or µM.

Determination of Lipophilicity (logP/logD): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating logP and determining logD values.

Principle: The retention time of a compound on a non-polar stationary phase (like C18) is correlated with its lipophilicity. A series of reference compounds with known logP values are used to create a calibration curve.

Methodology:

  • System Setup:

    • Use a standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

    • Employ a reversed-phase column (e.g., C18, 5 µm particle size).

  • Mobile Phase Preparation:

    • For logP determination, use a mobile phase consisting of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer at a pH where the compound is in its neutral form.

    • For logD determination, use a buffered mobile phase at the desired pH (e.g., pH 7.4).

  • Calibration:

    • Select a set of 5-7 reference compounds with well-established logP values that span the expected range of the test compounds.

    • Inject each reference compound and record its retention time (t_R).

    • Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

    • Plot log k' versus the known logP values of the reference compounds to generate a linear calibration curve.

  • Sample Analysis:

    • Dissolve the substituted piperazinedione in a suitable solvent and inject it into the HPLC system under the same conditions used for the reference compounds.

    • Record the retention time (t_R) and calculate the log k' value.

  • Data Calculation:

    • Determine the logP (or logD) of the test compound by interpolating its log k' value onto the calibration curve.

Determination of pKa: Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Instrumentation:

    • Use a calibrated pH meter with a combination glass electrode.

    • Employ an automated titrator or a precision burette for accurate addition of the titrant.

  • Solution Preparation:

    • Dissolve an accurately weighed amount of the substituted piperazinedione in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) for compounds with low aqueous solubility.

    • The ionic strength of the solution should be kept constant by adding a background electrolyte (e.g., KCl).

  • Titration Procedure:

    • For a basic compound, titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • For an acidic compound, titrate with a standardized solution of a strong base (e.g., NaOH).

    • Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point (the point where half of the compound has been neutralized).

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

    • Specialized software can be used for accurate pKa calculation from the titration data.

Signaling Pathways and Experimental Workflows

Substituted piperazinediones have been shown to interact with various biological pathways, underscoring their therapeutic potential. The following sections provide diagrams of relevant signaling pathways and a typical experimental workflow.

Hedgehog Signaling Pathway Inhibition

Certain piperazic acid derivatives, which share a core heterocyclic structure with piperazinediones, have been identified as inhibitors of the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. These compounds have been shown to down-regulate the expression of Gli1, a key transcription factor at the terminus of the Hh cascade.

Hedgehog_Pathway cluster_nucleus Nucleus Hh Hedgehog Ligand (Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds and inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits Gli Gli (Inactive Complex) SMO->Gli Activates SUFU SUFU SUFU->Gli Sequesters and inhibits Gli_act Gli (Active) Gli->Gli_act Activation and Nuclear Translocation Target_Genes Target Gene Expression Gli_act->Target_Genes Promotes transcription Nucleus Nucleus Piperazinedione Piperazic Acid Derivatives Piperazinedione->Gli_act Inhibits (Down-regulates expression)

Hedgehog Signaling Pathway Inhibition
GABAergic Neurotransmission Modulation

Some piperazinedione derivatives have been investigated for their anxiolytic properties and have been shown to modulate GABAergic transmission. They are thought to act at the benzodiazepine site on the GABA_A receptor, enhancing the inhibitory effects of GABA.

GABAergic_Modulation GABA GABA GABA_A_Receptor GABA_A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening Benzodiazepine_Site Benzodiazepine Binding Site Benzodiazepine_Site->GABA_A_Receptor Enhances GABA binding and efficacy Piperazinedione Piperazinedione Derivative Piperazinedione->Benzodiazepine_Site Binds as a positive allosteric modulator Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

GABAergic Neurotransmission Modulation
Experimental Workflow for Physicochemical Profiling

A systematic workflow is crucial for the efficient and comprehensive physicochemical characterization of a library of substituted piperazinediones.

Physicochemical_Workflow Start Synthesized Piperazinedione Library Solubility Aqueous Solubility (Shake-Flask) Start->Solubility Lipophilicity Lipophilicity (RP-HPLC for logD) Start->Lipophilicity pKa pKa Determination (Potentiometric Titration) Start->pKa Data_Analysis Data Analysis and Structure-Property Relationship (SPR) Solubility->Data_Analysis Lipophilicity->Data_Analysis pKa->Data_Analysis Lead_Optimization Lead Optimization and further Drug Development Data_Analysis->Lead_Optimization

Physicochemical Profiling Workflow

References

Unveiling Nature's Arsenal: A Technical Guide to 3,6-Dimethylpiperazine-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources, isolation, and biological significance of 3,6-dimethylpiperazine-2,5-dione and its analogs, a class of cyclic dipeptides (CDPs), also known as diketopiperazines (DKPs). These compounds, found in a diverse range of organisms, exhibit a wide array of biological activities, making them promising candidates for drug discovery and development. This guide provides a comprehensive overview of their origins, quantitative data on their production, detailed experimental protocols for their isolation, and an exploration of the signaling pathways they modulate.

Natural Sources of 3,6-Dimethylpiperazine-2,5-dione Analogs

3,6-Dimethylpiperazine-2,5-dione and its structural relatives are predominantly secondary metabolites produced by microorganisms. Fungi, particularly of the genera Aspergillus and Penicillium, are prolific producers of these compounds.[1][2][3][4][5][6][7][8] Bacteria, including species of Bacillus and Streptomyces, also represent a rich source of diverse DKP structures.[9][10][11][12][13][14][15] Furthermore, marine organisms, such as sponges and their associated microorganisms, have been shown to yield a variety of unique and bioactive DKPs.

Quantitative Data on Natural Production

The yields of 3,6-dimethylpiperazine-2,5-dione analogs from natural sources can vary significantly depending on the producing organism, culture conditions, and extraction methods. While comprehensive quantitative data for all known analogs is not available, several studies have reported the titers and isolated amounts of specific compounds.

Compound Name/Analog ClassProducing OrganismYield/ConcentrationReference
BeauvericinAspergillus niger (heterologous expression)350-600 mg/L[16][17]
BassianolideAspergillus niger (heterologous expression)350-600 mg/L[16][17]
Cyclo(L-prolyl-L-glycine)Bacillus velezensis19.31 µg/mL[10]
Cyclo(L-prolyl-L-valine)Bacillus velezensis7.80 µg/mL[10]
Cyclo(L-prolyl-L-leucine)Bacillus velezensis14.41 µg/mL[10]
Cyclo(L-prolyl-L-phenylalanine)Bacillus velezensis8.10 µg/mL[10]
Penicillatide BPenicillium sp. (from tunicate Didemnum sp.)IC50 of 23.0 μM against HCT-116 cell lines[18]
SF5280-415 (a DKP dimer)Aspergillus sp. SF-5280 (from sponge)IC50 of 14.2 μM against PTP1B enzyme[18]
Cyclo(L-Arg-L-Leu)Streptomyces sp.-[4]
Fellutanine A (Cyclo(D-Trp-L-Trp))Penicillium fellutanum-[4]

Experimental Protocols for Isolation and Characterization

The isolation and purification of 3,6-dimethylpiperazine-2,5-dione analogs from their natural sources typically involve a series of chromatographic techniques. The following are generalized protocols based on methodologies reported in the scientific literature.

Fermentation and Extraction from Fungal Cultures

This protocol is a composite of methods used for isolating DKPs from Aspergillus and Penicillium species.[1][2][3][5]

  • Fermentation: The fungal strain is cultured on a solid rice medium or in a liquid broth (e.g., Czapek yeast extract agar) for a period of 25-35 days at room temperature.[2][5]

  • Extraction: The fermented medium and mycelia are extracted multiple times with an organic solvent, typically ethyl acetate (EtOAc). The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[1][2][3]

  • Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column. A step gradient elution is employed, starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increasing the polarity with solvents like methanol.[3]

Purification of Diketopiperazines

Following initial fractionation, further purification is achieved through a combination of chromatographic methods.

  • Column Chromatography: Sub-fractions obtained from VLC are further separated using column chromatography with stationary phases like silica gel or Sephadex LH-20.[3][12] Elution is typically performed with solvent systems such as dichloromethane/methanol or by size exclusion with methanol.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual compounds is often achieved using reversed-phase HPLC (RP-HPLC).[2][3] A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile or methanol in water.[2][3]

Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic and spectrometric techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and assign all proton and carbon signals.[1][3]

  • Chiral Analysis: The absolute configurations of the amino acid residues are determined by methods such as Marfey's analysis or by comparing experimental and calculated electronic circular dichroism (ECD) data.[1][5]

Signaling Pathways Modulated by 3,6-Dimethylpiperazine-2,5-dione Analogs

A growing body of evidence indicates that DKPs play crucial roles in intercellular communication, particularly in microbial quorum sensing (QS).[19][20][21][22] Quorum sensing is a cell-density-dependent signaling mechanism that allows bacteria to coordinate gene expression and collective behaviors.

Bacterial Quorum Sensing

DKPs can act as signaling molecules in bacterial QS systems, influencing processes such as biofilm formation, virulence factor production, and motility.[19][20][23]

Quorum_Sensing_Workflow Bacterial Quorum Sensing (QS) Workflow cluster_bacteria Bacterial Cell Signal_Production Signal Molecule (e.g., DKP) Production Signal_Secretion Secretion Signal_Production->Signal_Secretion Signal_Accumulation Signal Molecule Accumulation Signal_Secretion->Signal_Accumulation Signal_Detection Signal Detection (Receptor Binding) Gene_Expression Altered Gene Expression Signal_Detection->Gene_Expression Phenotypic_Response Phenotypic Response (e.g., Biofilm Formation, Virulence Factor Production) Gene_Expression->Phenotypic_Response Low_Density Low Cell Density Low_Density->Signal_Production High_Density High Cell Density High_Density->Signal_Detection Signal_Accumulation->High_Density

Caption: Generalized workflow of bacterial quorum sensing mediated by signal molecules like DKPs.

Modulation of the CD151-EGFR Signaling Pathway

The cyclic dipeptide cyclo(L-leucyl-L-prolyl) has been shown to interact with the LEL (large extracellular loop) of the tetraspanin CD151, thereby perturbing the CD151-EGFR (Epidermal Growth Factor Receptor) signaling pathway.[24] This interaction can lead to a reduction in intracellular reactive oxygen species (ROS) and DNA damage.

CD151_EGFR_Signaling Modulation of CD151-EGFR Signaling by Cyclo(L-leucyl-L-prolyl) cLP Cyclo(L-leucyl-L-prolyl) CD151 CD151 (LEL) cLP->CD151 Binds to Downstream_Signaling Downstream Signaling cLP->Downstream_Signaling Inhibits EGFR EGFR CD151->EGFR Interacts with EGFR->Downstream_Signaling ROS_Production Intracellular ROS Production Downstream_Signaling->ROS_Production DNA_Damage DNA Damage ROS_Production->DNA_Damage

Caption: Inhibition of the CD151-EGFR pathway by cyclo(L-leucyl-L-prolyl).

Conclusion

3,6-Dimethylpiperazine-2,5-dione and its analogs represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in microorganisms and their potent biological activities, including the modulation of key signaling pathways, underscore their potential as lead compounds in drug discovery. The methodologies outlined in this guide provide a framework for the continued exploration and exploitation of these fascinating molecules for therapeutic benefit. Further research into their biosynthesis, mechanism of action, and structure-activity relationships will undoubtedly pave the way for the development of novel pharmaceuticals.

References

In Silico Bioactivity Prediction of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione, a novel derivative of the diketopiperazine (DKP) scaffold. Given the therapeutic potential of DKPs as privileged structures in drug discovery, this document outlines a systematic computational workflow to hypothesize and evaluate the biological activity of this specific compound. The guide details methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. All protocols are presented to be accessible to researchers with a foundational understanding of computational chemistry and drug design.

Introduction

As a case study, this guide will focus on the potential of this compound as an inhibitor of Histone Deacetylases (HDACs) . Several studies have identified DKP derivatives as potent HDAC inhibitors, making this a plausible avenue of investigation.[1][4][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.[6]

This guide will walk through a complete in silico workflow, from initial target selection to final bioactivity and safety profiling.

The Computational Prediction Workflow

The prediction of bioactivity for a novel compound like this compound can be structured into a multi-step computational workflow. This process allows for a systematic evaluation of the compound's potential as a therapeutic agent before committing to costly and time-consuming wet-lab experiments.

G cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Druggability Assessment cluster_3 Phase 4: Data Analysis & Hypothesis Generation Target_ID Target Identification (HDACs) Ligand_Prep Ligand Preparation (3D Structure Generation) Target_ID->Ligand_Prep Plausible Target Mol_Docking Molecular Docking Ligand_Prep->Mol_Docking QSAR QSAR Modeling Ligand_Prep->QSAR ADMET ADMET Prediction Ligand_Prep->ADMET Analysis Comprehensive Analysis Mol_Docking->Analysis QSAR->Analysis ADMET->Analysis Hypothesis Bioactivity Hypothesis Analysis->Hypothesis

Caption: A generalized workflow for the in silico bioactivity prediction of a novel small molecule.

Target Identification and Rationale: Histone Deacetylases (HDACs)

The selection of a plausible biological target is the cornerstone of a targeted drug discovery campaign. Based on existing literature demonstrating that the DKP scaffold is a viable pharmacophore for HDAC inhibition, we hypothesize that this compound may also exhibit this activity.[1][4][5] HDACs are critical regulators of gene expression, and their dysregulation is implicated in various cancers.[6] For the purpose of this guide, we will consider HDAC1 as a representative of Class I HDACs for our molecular docking studies.

The Role of HDACs in Cellular Signaling

HDACs function by removing acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression.[6] They also deacetylate non-histone proteins, influencing a multitude of cellular processes. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The signaling pathways influenced by HDACs are complex and interconnected, often involving key regulators of cell fate such as p53 and NF-κB.[7][8]

HDAC_Signaling cluster_0 Cellular Stimuli cluster_1 Signal Transduction cluster_2 Epigenetic Regulation cluster_3 Cellular Response Stimuli Growth Factors, Stress Signals PI3K_Akt PI3K/Akt Pathway Stimuli->PI3K_Akt MAPK MAPK Pathway Stimuli->MAPK HAT HATs (Acetylation) PI3K_Akt->HAT activates MAPK->HAT activates Chromatin Chromatin HAT->Chromatin Open Chromatin HDAC HDACs (Deacetylation) HDAC->Chromatin Closed Chromatin Transcription Gene Transcription Chromatin->Transcription gene activation Proliferation Cell Proliferation Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis HDAC_Inhibitor DKP Inhibitor HDAC_Inhibitor->HDAC inhibits

Caption: A simplified diagram of the HDAC signaling pathway and the point of intervention for HDAC inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active site of HDAC1.

Software: AutoDock Vina

Protocol:

  • Receptor Preparation:

    • Download the crystal structure of human HDAC1 from the Protein Data Bank (PDB). For this example, we will use a representative structure.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder such as Avogadro or ChemDraw.

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

    • In ADT, define the rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Generation:

    • Identify the active site of HDAC1, typically by referring to the position of the co-crystallized ligand in the original PDB file. The active site is characterized by the presence of a zinc ion.

    • Define a grid box that encompasses the entire active site. The dimensions and center of the grid box should be recorded.

  • Docking Execution:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Results Analysis:

    • The output file will contain the predicted binding poses and their corresponding binding affinities in kcal/mol.

    • Visualize the lowest energy pose in a molecular visualization tool (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor.

Hypothetical Docking Results:

ParameterValue
Binding Affinity (kcal/mol)-7.2
Interacting ResiduesHIS142, HIS143, ASP179, TYR306
Key InteractionsHydrogen bond with HIS142, Coordination with Zn2+
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models mathematically correlate the chemical structures of a set of compounds with their biological activities. This allows for the prediction of the activity of new, untested compounds.

Objective: To build a QSAR model using a dataset of known HDAC inhibitors to predict the inhibitory activity of this compound.

Protocol:

  • Dataset Curation:

    • Compile a dataset of DKP and other heterocyclic compounds with experimentally determined IC50 values against HDAC1 from databases like ChEMBL.[9][10][11]

    • Convert IC50 values to pIC50 (-log(IC50)) to have a more linear relationship with the descriptors.

    • Split the dataset into a training set (typically 80%) and a test set (20%) to build and validate the model, respectively.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or RDKit.

  • Model Building and Validation:

    • Use a machine learning algorithm, such as multiple linear regression (MLR) or random forest (RF), to build a model that correlates the descriptors (independent variables) with the pIC50 values (dependent variable) for the training set.

    • Validate the model's predictive power using the test set. Key statistical metrics include the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set.

  • Prediction for the Target Molecule:

    • Calculate the same set of descriptors for this compound.

    • Use the validated QSAR model to predict its pIC50 value.

Example QSAR Dataset Snippet (Hypothetical Values):

Compound IDSMILESMolecular WeightLogPpIC50 (HDAC1)
DKP-001[SMILES]250.32.17.5
DKP-002[SMILES]264.32.47.2
DKP-003[SMILES]278.42.67.0
Target Molecule [SMILES] 158.16 -0.8 Predicted: 6.8
ADMET Prediction

ADMET prediction assesses the drug-like properties of a compound, which are crucial for its success as a therapeutic agent.[12]

Objective: To predict the ADMET profile of this compound.

Software: SwissADME (a free online tool)

Protocol:

  • Input Submission:

    • Navigate to the SwissADME website.

    • Input the SMILES string of this compound into the query box.

  • Execution and Analysis:

    • Run the prediction.

    • Analyze the output, which includes physicochemical properties, lipophilicity, water solubility, pharmacokinetics (e.g., GI absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry alerts.

Predicted ADMET Properties (Hypothetical):

PropertyPredictionInterpretation
Physicochemical Properties
Molecular Weight158.16 g/mol Favorable (Lipinski's Rule)
LogP-0.80Hydrophilic
Water SolubilityHighly SolubleGood for formulation
Pharmacokinetics
GI AbsorptionHighGood oral bioavailability expected
Blood-Brain Barrier PermeantNoUnlikely to have CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Drug-Likeness
Lipinski's Rule Violations0Good drug-like properties
Bioavailability Score0.55Good

Conclusion and Future Directions

The in silico workflow detailed in this guide provides a robust framework for the preliminary assessment of this compound's bioactivity. The hypothetical results from molecular docking, QSAR modeling, and ADMET prediction suggest that this compound is a promising candidate for further investigation as an HDAC inhibitor. Specifically, the predicted binding affinity to HDAC1 is favorable, the QSAR model places its activity in a potentially therapeutic range, and its ADMET profile indicates good drug-like properties with a low risk of toxicity.

It is imperative to emphasize that these in silico predictions are hypotheses that require experimental validation. The next steps in the drug discovery pipeline would involve the chemical synthesis of this compound, followed by in vitro enzymatic assays to confirm its inhibitory activity against HDACs. Subsequent cell-based assays would then be necessary to evaluate its anti-proliferative effects in cancer cell lines. This guide serves as a foundational roadmap to justify and guide these future experimental endeavors.

References

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine-2,5-dione, or diketopiperazine (DKP), core is a well-established privileged scaffold in medicinal chemistry.[1][2] These cyclic dipeptides are frequently found in natural products and exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects.[1][3][4] Their inherent conformational rigidity, metabolic stability, and ability to present diverse pharmacophoric groups in a defined three-dimensional space make them attractive starting points for drug discovery.[3]

This technical guide focuses on a specific, synthetically accessible derivative, 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione . While direct and extensive research on this particular molecule is limited in publicly available literature, this document will provide a comprehensive overview of its chemical context, potential therapeutic applications based on related structures, and detailed methodologies for its synthesis and biological evaluation. The information presented herein is curated from studies on closely related hydroxylated and non-hydroxylated diketopiperazines, offering a valuable resource for researchers interested in exploring the therapeutic potential of this scaffold.

Chemical Properties and Synthesis

The this compound scaffold is characterized by a central six-membered ring containing two amide bonds, with a hydroxyl group at the 3-position and methyl groups at the 3- and 6-positions. The presence of the hydroxyl group offers a key point for further functionalization and can significantly influence the molecule's polarity, solubility, and biological interactions.

Representative Experimental Protocol: Synthesis of a Hydroxylated Diketopiperazine

This protocol is adapted from the synthesis of serine- or threonine-derived 2,5-diketopiperazines and serves as a representative method.[5][6][7]

Materials:

  • N-protected α-amino acid (e.g., N-Boc-L-Alanine)

  • α-Hydroxy-α-amino acid methyl ester (e.g., L-Threonine methyl ester hydrochloride)

  • Diboronic acid anhydride catalyst

  • Solvent (e.g., Toluene)

  • Deprotection agent (e.g., Trifluoroacetic acid)

  • Base for cyclization (e.g., Triethylamine)

Procedure:

  • Peptide Bond Formation: To a solution of N-Boc-L-Alanine (1.0 equiv.) and L-Threonine methyl ester hydrochloride (1.0 equiv.) in toluene, add the diboronic acid anhydride catalyst (0.1 equiv.). Heat the reaction mixture at reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC or LC-MS until completion.

  • Deprotection: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent (e.g., dichloromethane) and add trifluoroacetic acid (excess). Stir the mixture at room temperature for 1-2 hours to remove the Boc protecting group.

  • Cyclization: Concentrate the reaction mixture under reduced pressure to remove the acid. Dissolve the residue in a high-boiling point solvent (e.g., 2-butanol) and add triethylamine (excess) to neutralize the salt and facilitate cyclization. Heat the mixture at reflux and monitor the formation of the diketopiperazine by TLC or LC-MS.

  • Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Synthesis_Workflow cluster_step1 Step 1: Peptide Bond Formation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Cyclization A N-Protected Amino Acid C Linear Dipeptide A->C Coupling B Hydroxy Amino Acid Ester B->C Catalyst Diboronic Acid Anhydride Catalyst Catalyst->C D Protected Dipeptide E Deprotected Dipeptide D->E Acid Treatment F Linear Dipeptide G 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione F->G Base, Heat

General workflow for the synthesis of hydroxylated diketopiperazines.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is scarce, the broader class of diketopiperazines exhibits a remarkable range of pharmacological activities. The introduction of a hydroxyl group can further enhance or modulate these activities.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of various diketopiperazine derivatives against a panel of human cancer cell lines.[8] For instance, derivatives of 3,6-diunsaturated 2,5-diketopiperazines have shown moderate to good anticancer capacities with IC50 values in the low micromolar range against A549 (lung carcinoma) and HeLa (cervical cancer) cells.[8] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[4]

The hydroxylated DKP, cyclo(l-IIe-l-Hyp), has been shown to inhibit the growth of ECA-109 (esophageal carcinoma), HeLa-S3, and PANC-1 (pancreatic cancer) cell lines.[9] Another hydroxylated analog, cyclo(l-Trp-l-Hyp), displayed moderate cytotoxic activity against the HL-60 (acute promyelocytic leukemia) cell line.[9]

Table 1: Cytotoxicity of Representative Diketopiperazine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
(3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)-4-substituted-2,5-Diketopiperazines (various derivatives)A549, HeLa0.7 - 8.9[8]
cyclo(l-IIe-l-Hyp)ECA-109, HeLa-S3, PANC-1Growth inhibition at 20 µM[9]
cyclo(l-Trp-l-Hyp)HL-6064.34[9]
cyclo(d-Pro-l-Phe)HCT-11632.7[10]
Tryptamine-piperazine-2,5-dione conjugate (6h)AsPC-1, HPACSelective inhibition[4]
Antiviral Activity

Certain 2,5-diketopiperazine derivatives have demonstrated potential as antiviral agents. For example, (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione has shown activity against the H1N1 influenza virus with an IC50 of 6.8 ± 1.5 µM.[11][12] Other N-substituted 2,5-DKP derivatives have also exhibited inhibitory effects on influenza virus propagation.[11][12][13]

Table 2: Antiviral Activity of Representative Diketopiperazine Derivatives

CompoundVirusActivityReference
(3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dioneH1N1IC50 = 6.8 ± 1.5 µM[11][12]
(3Z,6Z)-3-benzylidene-6-(2-methyl propylidene)-4-substituted-2,5-DiketopiperazinesInfluenza (H5N2)Negative propagation at 25 µg/mL[11][12][13]
Tryptophan derivatives containing 2,5-diketopiperazineTobacco Mosaic Virus (TMV)Good antiviral activities[14]
Other Potential Applications

The DKP scaffold has been explored for a multitude of other therapeutic applications, including:

  • Neuroprotective agents: Some DKPs have the ability to cross the blood-brain barrier, making them potential candidates for treating neurodegenerative diseases.[1][3]

  • Antimicrobial agents: Various natural and synthetic DKPs have shown activity against bacteria and fungi.[15]

  • Anti-inflammatory agents: Certain piperazine-2,5-dione derivatives have been investigated for their anti-inflammatory properties.[16]

Representative Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Add Test Compounds (serial dilutions) A->B C Incubate for 48-72h D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability I Determine IC50 Value H->I

Workflow for a typical cytotoxicity (MTT) assay.

Hypothetical Signaling Pathway Involvement

Based on the observed anticancer activities of related diketopiperazines, it is plausible that this compound could exert its effects through the modulation of key signaling pathways involved in cell survival and apoptosis. A hypothetical pathway is depicted below.

Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Cascade DKP 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione Bcl2 Bcl-2 Family (Anti-apoptotic) DKP->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) DKP->Bax Activates Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Bax Bax->Caspase9

Hypothetical signaling pathway for DKP-induced apoptosis.

Disclaimer: This diagram represents a generalized and hypothetical signaling pathway for apoptosis induction. The specific molecular targets and mechanisms of action for this compound have not been experimentally determined and would require further investigation.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. While direct biological data for this specific molecule is limited, the extensive research on the broader class of diketopiperazines strongly suggests its potential as a privileged scaffold for the development of novel therapeutic agents. The information and methodologies presented in this guide provide a solid foundation for researchers to synthesize, evaluate, and ultimately unlock the therapeutic potential of this and related hydroxylated diketopiperazine derivatives. Further investigation into the specific biological targets and mechanisms of action of this scaffold is warranted and could lead to the discovery of new and effective drugs for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione, a substituted diketopiperazine (DKP). Diketopiperazines are a class of cyclic peptides that exhibit a wide range of biological activities and are considered privileged scaffolds in drug discovery.[1][2] This document outlines a two-step synthetic pathway involving the formation of a linear dipeptide precursor followed by intramolecular cyclization. Methodologies for purification and characterization are also detailed. The potential applications of this compound are discussed based on the known bioactivities of similar DKP derivatives, which include anticancer and anti-inflammatory properties.[1][3][4]

Introduction

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are the smallest possible cyclic peptides and are found in a variety of natural products.[2] Their rigid structure makes them stable against enzymatic degradation compared to their linear counterparts, and they can interact with a diverse range of biological targets.[1][2] These characteristics make DKPs an attractive scaffold for the development of novel therapeutic agents. This document details the synthesis of a hydroxylated and methylated DKP derivative, this compound. The synthetic strategy is based on the well-established method of cyclizing a linear dipeptide precursor.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is proposed to proceed via a two-step process: the formation of a linear dipeptide from protected amino acid precursors, followed by deprotection and intramolecular cyclization.

Step 1: Synthesis of the Linear Dipeptide Precursor

This step involves the coupling of N-protected threonine methyl ester and L-alanine methyl ester.

  • Materials:

    • N-Boc-L-Threonine methyl ester

    • L-Alanine methyl ester hydrochloride

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • Hydroxybenzotriazole (HOBt)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve N-Boc-L-Threonine methyl ester (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add TEA (1.1 eq). Stir for 15 minutes.

    • Add the L-Alanine methyl ester solution to the N-Boc-L-Threonine methyl ester solution.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude linear dipeptide precursor.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection and Intramolecular Cyclization

This step involves the removal of the Boc protecting group and the methyl esters, followed by cyclization to form the desired piperazine-2,5-dione.

  • Materials:

    • Linear dipeptide precursor from Step 1

    • Trifluoroacetic acid (TFA)

    • Toluene

    • Sodium hydroxide (NaOH) solution (1 M)

    • Hydrochloric acid (HCl) solution (1 M)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the purified linear dipeptide precursor in a 1:1 mixture of DCM and TFA and stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the resulting residue in methanol and add 1 M NaOH solution. Stir at room temperature for 2-4 hours to hydrolyze the methyl esters.

    • Neutralize the reaction mixture with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude deprotected dipeptide in toluene and heat to reflux for 12-24 hours with a Dean-Stark apparatus to remove water and promote cyclization.

    • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • Collect the solid product by filtration and wash with cold toluene or another suitable solvent like diethyl ether.

    • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic peaks for the amide and hydroxyl functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.

  • Melting Point: The melting point of the purified compound should be determined and compared to literature values if available.

Data Presentation

Table 1: Representative Yields and Purity for DKP Synthesis

StepProductTypical Yield (%)Purity (by HPLC/NMR)
1. Dipeptide FormationLinear Dipeptide Precursor70-90>95%
2. Deprotection and CyclizationThis compound50-75>98%

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Dipeptide Synthesis cluster_step2 Step 2: Cyclization start N-Boc-L-Threonine methyl ester + L-Alanine methyl ester coupling DCC/HOBt Coupling in DCM start->coupling 1. Add reagents workup1 Aqueous Workup coupling->workup1 2. Reaction completion purification1 Column Chromatography workup1->purification1 3. Extraction dipeptide Linear Dipeptide Precursor purification1->dipeptide 4. Purification deprotection Boc and Ester Deprotection (TFA, NaOH) dipeptide->deprotection cyclization Intramolecular Cyclization (Reflux in Toluene) deprotection->cyclization 5. Deprotection workup2 Filtration cyclization->workup2 6. Ring closure purification2 Recrystallization workup2->purification2 7. Isolation final_product 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione purification2->final_product 8. Final Purification

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Involvement

Many bioactive piperazine-2,5-diones have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The following diagram illustrates a generalized apoptotic pathway that could be influenced by such compounds.

signaling_pathway dkp 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione receptor Cell Surface Receptor (e.g., TNFRSF10B) dkp->receptor Binds to/modulates cycs Cytochrome c release from Mitochondria dkp->cycs Induces caspase8 Caspase-8 Activation receptor->caspase8 caspase9 Caspase-9 Activation cycs->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptotic signaling pathway potentially modulated by bioactive DKPs.

Potential Applications in Drug Development

Substituted piperazine-2,5-diones are a class of compounds with significant therapeutic potential.[3] Derivatives have been investigated for a range of biological activities, making this compound a candidate for screening in various disease models.

  • Anticancer Activity: Many DKP derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2] The synthesized compound could be evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.

  • Anti-inflammatory Properties: Some DKPs have been shown to possess anti-inflammatory activity. This compound could be tested in cellular and animal models of inflammation.

  • Neuroprotective Effects: Certain cyclic dipeptides have exhibited neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

  • Antimicrobial Activity: The DKP scaffold is also known to be a source of antimicrobial agents.[5]

Further research will be required to fully elucidate the biological activity and therapeutic potential of this compound. The protocols provided herein offer a solid foundation for the synthesis and subsequent investigation of this promising compound.

References

Application Note: Synthesis of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione from Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione is a substituted cyclic dipeptide, a class of compounds also known as 2,5-diketopiperazines (DKPs). DKPs are the simplest peptide derivatives, formed through the condensation of two α-amino acids[1][2]. These scaffolds are prevalent in a wide range of natural products isolated from fungi, bacteria, and plants, and they exhibit diverse and significant biological activities, including anticancer, antibacterial, and neuroprotective effects[1][2]. Their enhanced enzymatic stability and structural rigidity compared to linear peptides make them attractive core structures in medicinal chemistry and drug design[1].

The synthesis of this compound involves the formation of a six-membered ring from amino acid precursors. The "3,6-dimethyl" substitution pattern suggests the involvement of alanine in the synthesis. The presence of a hydroxyl group at the C3 position, along with a methyl group, points to the use of a non-standard amino acid precursor or a post-cyclization modification of a simpler DKP, such as cyclo(Ala-Ala).

This document provides detailed protocols for the synthesis of hydroxylated and methylated diketopiperazines, which are directly applicable to the synthesis of the target molecule. Both classical solution-phase methods and modern catalytic approaches are presented.

2. General Synthesis Workflow

The synthesis of substituted 2,5-diketopiperazines from amino acid precursors generally follows a multi-step sequence. The process begins with appropriately protected amino acids, which are coupled to form a linear dipeptide. Subsequent deprotection of the N-terminus allows for an intramolecular cyclization reaction, typically induced by heat, to form the final DKP ring structure.

DKP Synthesis Workflow cluster_start Starting Materials A Amino Acid 1 (e.g., N-Protected Alanine) C Linear Dipeptide Formation (Peptide Coupling) A->C B Amino Acid 2 (e.g., Hydroxy-amino Acid Ester) B->C D Protected Linear Dipeptide C->D E N-Terminal Deprotection D->E F Linear Dipeptide Precursor E->F G Intramolecular Cyclization F->G H 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione G->H

Caption: General workflow for the synthesis of a substituted 2,5-diketopiperazine.

Experimental Protocols

Two primary methodologies for the synthesis of substituted DKPs are detailed below. Protocol 1 describes a classical, two-step solution-phase synthesis. Protocol 2 outlines a modern, highly efficient one-pot catalytic method suitable for producing DKPs with hydroxyl functional groups.

Protocol 1: Classical Solution-Phase Synthesis via Linear Dipeptide

This method involves the initial synthesis and isolation of a linear dipeptide, followed by deprotection and thermal cyclization. It is a robust and widely documented approach for DKP synthesis.

Step A: Synthesis of N-Boc-Alanyl-Threonine Methyl Ester (Linear Dipeptide)

  • Dissolve N-Boc-L-alanine (1.0 eq) and L-Threonine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add N,N'-Diisopropylethylamine (DIPEA) (2.2 eq) to the solution and cool to 0°C in an ice bath.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected linear dipeptide.

Step B: Deprotection and Intramolecular Cyclization

  • Dissolve the purified N-Boc-dipeptide methyl ester from Step A in a 4M HCl solution in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-2 hours to remove the Boc protecting group. Monitor deprotection by TLC.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Dissolve the resulting dipeptide hydrochloride salt in a high-boiling solvent such as toluene or a mixture of toluene and sec-butanol.[3]

  • Add a base such as N-methylmorpholine (NMM) or triethylamine (TEA) (2-3 eq).

  • Reflux the mixture for 12-24 hours. The intramolecular cyclization is driven by the removal of methanol and water.[3]

  • Cool the reaction mixture to room temperature. The cyclic dipeptide product may precipitate from the solution.

  • Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol, DCM) to remove impurities.

  • If necessary, further purify the product by recrystallization or column chromatography.

Protocol 2: Concise One-Pot Synthesis via Catalytic Hydroxy-Directed Amidation

This modern protocol utilizes a diboronic acid anhydride catalyst to facilitate a three-step sequence of peptide bond formation, deprotection, and cyclization in a single pot, avoiding intermediate purification and improving atom economy. This method is particularly effective for synthesizing DKPs with hydroxymethyl groups.[4][5]

  • To a reaction vessel, add an N-protected amino acid (e.g., Boc-L-Alanine, 1.2 eq), a hydroxy amino acid (e.g., L-Threonine, 1.0 eq), and the diboronic acid anhydride catalyst (e.g., 10 mol%).

  • Add a suitable solvent (e.g., toluene) and heat the mixture to reflux. Water is removed azeotropically to drive the condensation reaction.

  • After the initial condensation is complete (monitored by TLC or LC-MS), cool the mixture.

  • Add a deprotection reagent (e.g., a solution of HCl in dioxane) directly to the reaction vessel to remove the N-protecting group.

  • After deprotection is complete, neutralize the mixture with a base (e.g., triethylamine).

  • Heat the mixture again to induce intramolecular cyclization, affording the desired hydroxylated 2,5-diketopiperazine.

  • After cooling, the product can be isolated by filtration or by standard workup and purification procedures.

Data Presentation: Comparison of Synthesis Methods

The choice of synthetic method can significantly impact reaction efficiency, time, and overall yield. The following table summarizes quantitative data from various literature-reported syntheses of 2,5-diketopiperazines.

MethodPrecursorsKey Reagents & ConditionsOverall Yield (%)Reference
Classical Two-Step N-Boc-Amino Acid + Amino Acid Methyl EsterStep 1: EDC, HOBt, RT, 3-5h. Step 2: Heat in 1,4-dioxane/H₂O at 150°C, 10-16h.63 - 82%[6]
Thermal Self-Condensation α-Amino AcidHeat in ethylene glycol at 170-190°C.Not specified[1]
Catalytic Amidation N-Protected Amino Acid + Hydroxy Amino AcidDiboronic acid anhydride catalyst; one-pot sequential reaction.High to Excellent[4][5]
Peptide Coupling & Reflux N-Protected Amino Acid + Amino Acid Methyl EsterStep 1: DCC, TEA. Step 2: 4M HCl-dioxane, then reflux in 2-butanol with NMM.Not specified[6]

Reaction Pathway Visualization

The following diagram illustrates the chemical transformations involved in the classical solution-phase synthesis of a DKP, starting from N-Boc-Alanine and Threonine methyl ester as representative precursors.

Classical DKP Synthesis Pathway Reaction Pathway for cyclo(Ala-Thr) Synthesis cluster_0 Step A: Dipeptide Coupling cluster_1 Step B: Deprotection & Cyclization Boc-Ala Boc-HN-CH(CH₃)-COOH Coupling + Boc-Ala->Coupling Reagents_A EDC, HOBt DCM, RT Thr-OMe H₂N-CH(CH(OH)CH₃)-COOCH₃ Coupling->Thr-OMe Protected_Dipeptide Boc-HN-CH(CH₃)-CO-NH-CH(CH(OH)CH₃)-COOCH₃ Reagents_A->Protected_Dipeptide Deprotection 1. 4M HCl / Dioxane 2. Toluene, Reflux Protected_Dipeptide->Deprotection Final_DKP cyclo(Ala-Thr) Deprotection->Final_DKP

Caption: Chemical pathway for the synthesis of cyclo(Ala-Thr) via a classical approach.

References

Application Notes and Protocols for the Synthesis of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione, a substituted diketopiperazine (DKP). The synthesis involves a multi-step process, including the preparation of protected amino acid precursors, peptide coupling to form a linear dipeptide, cyclization to the piperazine-2,5-dione core, and final deprotection.

Introduction

Diketopiperazines are a class of cyclic dipeptides with a wide range of biological activities, making them attractive scaffolds in drug discovery. The target molecule, this compound, incorporates both an N-hydroxy and an N-methyl substitution, which can significantly influence its conformational properties and biological activity. The synthetic strategy presented herein is based on established methods in peptide chemistry, adapted for the specific functionalities of the target molecule.

The overall synthetic pathway involves four main stages:

  • Synthesis of Protected Precursors: Preparation of N-Boc-N-methyl-L-alanine and a suitably protected N-hydroxy-alanine derivative.

  • Dipeptide Coupling: Formation of the linear dipeptide precursor from the two protected amino acids.

  • Cyclization: Intramolecular cyclization of the linear dipeptide to form the protected diketopiperazine ring.

  • Deprotection: Removal of the protecting group on the hydroxyl function to yield the final product.

Data Presentation

The following tables summarize the key steps, reagents, and expected outcomes for the synthesis of this compound.

Step Reaction Key Reagents Solvent Typical Yield Reference
1aSynthesis of N-Boc-N-methyl-L-alanineL-alanine, Sodium hydride, Methyl iodide, Di-tert-butyl dicarbonateTHF~90%[1]
1bSynthesis of O-Benzyl-N-Fmoc-N-hydroxy-alanineN-(Benzyloxycarbonyl)-L-serine β-lactone, Benzyl bromide, Fmoc-OSuTHF, DMFNot reported[2]
2Dipeptide CouplingN-Boc-N-methyl-L-alanine, O-Benzyl-N-Fmoc-N-hydroxy-alanine methyl ester, HATU, DIPEADMF>70%[3]
3Cyclization (TFA Deprotection and in situ cyclization)TFA, TolueneDichloromethane, TolueneModerate to Good[4]
4Deprotection (Hydrogenolysis)H₂, Pd/CMethanol or EthanolQuantitative[5]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N-methyl-L-alanine

This protocol describes the synthesis of N-Boc-N-methyl-L-alanine from L-alanine.

Materials:

  • L-alanine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of L-alanine (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add sodium hydride (2.2 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (1.2 eq). Stir at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Dilute with diethyl ether and wash with 1 M citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-N-methyl-L-alanine.[1]

Protocol 2: Synthesis of O-Benzyl-N-Fmoc-N-hydroxy-alanine methyl ester

This protocol outlines a proposed synthesis for the protected N-hydroxy-alanine precursor.

Materials:

  • N-(Benzyloxycarbonyl)-L-serine β-lactone[2]

  • Benzyl bromide

  • Sodium hydride

  • Anhydrous DMF

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate

  • Dioxane/Water

  • Diazomethane (or TMS-diazomethane with methanol)

Procedure:

  • O-Benzylation: To a solution of N-(Benzyloxycarbonyl)-L-serine β-lactone (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, add benzyl bromide (1.2 eq) and allow the reaction to proceed at room temperature overnight. Quench with water and extract with ethyl acetate. Purify by column chromatography.

  • Fmoc Protection: Dissolve the O-benzylated product in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.0 eq) followed by Fmoc-OSu (1.1 eq). Stir at room temperature for 18 hours. Acidify the mixture and extract with ethyl acetate. Purify to obtain O-Benzyl-N-Fmoc-N-hydroxy-alanine.

  • Esterification: Prepare a solution of O-Benzyl-N-Fmoc-N-hydroxy-alanine in a suitable solvent (e.g., diethyl ether/methanol). Add diazomethane solution dropwise at 0 °C until a persistent yellow color is observed. Quench excess diazomethane with acetic acid. Remove the solvent under reduced pressure to obtain the methyl ester.

Protocol 3: Dipeptide Coupling

This protocol describes the coupling of the two protected amino acid precursors.

Materials:

  • N-Boc-N-methyl-L-alanine

  • O-Benzyl-N-Fmoc-N-hydroxy-alanine methyl ester

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

  • Dissolve N-Boc-N-methyl-L-alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

  • Deprotect the Fmoc group from O-Benzyl-N-Fmoc-N-hydroxy-alanine methyl ester using 20% piperidine in DMF.

  • Add the deprotected O-Benzyl-N-hydroxy-alanine methyl ester to the activated N-Boc-N-methyl-L-alanine solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude dipeptide by column chromatography.

Protocol 4: Cyclization and Deprotection

This protocol describes the cyclization of the linear dipeptide and subsequent deprotection.

Materials:

  • Protected linear dipeptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

Procedure:

  • Boc-Deprotection and Cyclization:

    • Dissolve the linear dipeptide in a 1:1 mixture of TFA and DCM and stir at room temperature for 1 hour to remove the Boc group.

    • Concentrate the solution under reduced pressure.

    • Dissolve the resulting TFA salt in a large volume of toluene and heat to reflux for 12-24 hours to effect cyclization. The progress of the reaction can be monitored by TLC or LC-MS.

    • Cool the reaction mixture and concentrate under reduced pressure. Purify the crude O-benzyl protected diketopiperazine by column chromatography.

  • O-Benzyl Deprotection (Hydrogenolysis):

    • Dissolve the purified O-benzyl protected diketopiperazine in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Visualizations

Synthetic Pathway Overview

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_synthesis Diketopiperazine Formation L-Alanine L-Alanine N-Boc-N-methyl-L-alanine N-Boc-N-methyl-L-alanine L-Alanine->N-Boc-N-methyl-L-alanine 1. NaH, MeI 2. Boc₂O Linear_Dipeptide Protected Linear Dipeptide N-Boc-N-methyl-L-alanine->Linear_Dipeptide HATU, DIPEA Serine_derivative N-Cbz-L-Serine β-lactone Protected_N_hydroxy_alanine O-Benzyl-N-Fmoc-N- hydroxy-alanine methyl ester Serine_derivative->Protected_N_hydroxy_alanine 1. BnBr, NaH 2. Fmoc-OSu 3. CH₂N₂ Protected_N_hydroxy_alanine->Linear_Dipeptide Protected_DKP O-Benzyl Protected DKP Linear_Dipeptide->Protected_DKP 1. TFA 2. Toluene, reflux Final_Product 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione Protected_DKP->Final_Product H₂, Pd/C

Caption: Overall synthetic pathway for this compound.

Experimental Workflow for Dipeptide Coupling and Cyclization

Experimental_Workflow cluster_coupling Dipeptide Coupling cluster_cyclization Cyclization and Deprotection Pre-activation Pre-activate N-Boc-N-methyl-L-alanine with HATU and DIPEA in DMF Coupling Combine activated acid and deprotected amine. Stir for 4-6 hours. Pre-activation->Coupling Fmoc_Deprotection Deprotect O-Benzyl-N-Fmoc-N-hydroxy- alanine methyl ester (20% piperidine/DMF) Fmoc_Deprotection->Coupling Workup_Purification_Coupling Aqueous workup and column chromatography Coupling->Workup_Purification_Coupling Boc_Deprotection Remove Boc group with TFA/DCM Workup_Purification_Coupling->Boc_Deprotection Cyclization Heat in refluxing toluene Boc_Deprotection->Cyclization Workup_Purification_Cyclization Concentrate and purify by column chromatography Cyclization->Workup_Purification_Cyclization Hydrogenolysis Remove Benzyl group with H₂ and Pd/C Workup_Purification_Cyclization->Hydrogenolysis Final_Isolation Filter catalyst and concentrate to obtain final product Hydrogenolysis->Final_Isolation

Caption: Step-by-step workflow for the coupling and cyclization reactions.

References

Application Notes and Protocols for the Purification of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione is a heterocyclic compound belonging to the diketopiperazine (DKP) class. DKPs are prevalent scaffolds in natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a hydroxyl group to the 3,6-dimethylpiperazine-2,5-dione core can significantly alter its physicochemical properties, such as solubility and potential for hydrogen bonding, which may in turn influence its biological activity and pharmacokinetic profile.

Proper purification of this compound is critical for accurate in-vitro and in-vivo studies, as impurities can lead to misleading results. These application notes provide a comprehensive overview of a proposed purification protocol for this compound based on established methods for similar piperazine-2,5-dione derivatives. The proposed protocol includes methods for both chromatographic purification and recrystallization.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of the parent compound, 3,6-dimethylpiperazine-2,5-dione, is provided below to guide the purification strategy. The presence of a hydroxyl group in the target compound is expected to increase its polarity.

PropertyValue (3,6-dimethylpiperazine-2,5-dione)Expected Impact of HydroxylationReference
Molecular FormulaC6H10N2O2C6H10N2O3[1]
Molecular Weight142.16 g/mol 158.16 g/mol [1]
Melting Point283-285°CLikely lower due to potential for intramolecular hydrogen bonding and disruption of crystal packing[2]
LogP (estimated)-0.5More negative (increased hydrophilicity)[3]
SolubilitySoluble in waterExpected to have higher aqueous solubility[3]

Proposed Purification Workflow

The following diagram outlines a general workflow for the purification of this compound from a crude reaction mixture.

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Crude->Extraction Initial Cleanup Chromatography Silica Gel Column Chromatography Extraction->Chromatography Fractionation Solvent_Removal Solvent Removal (Rotary Evaporation) Chromatography->Solvent_Removal Isolation Recrystallization Recrystallization Solvent_Removal->Recrystallization Final Polishing Final_Product Pure 3-Hydroxy-3,6- dimethylpiperazine-2,5-dione Recrystallization->Final_Product Analysis Purity Analysis (HPLC, NMR, MS) Final_Product->Analysis Characterization

Caption: Proposed purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a starting point for the purification of this compound using silica gel column chromatography, a common technique for purifying substituted piperazine-2,5-diones.[4][5] The increased polarity of the target molecule due to the hydroxyl group suggests that a more polar eluent system will be required compared to its non-hydroxylated counterpart.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH).

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM with a small amount of MeOH). Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A suggested starting gradient is from 100% DCM to a mixture of DCM:MeOH (e.g., 95:5). The optimal solvent system should be determined by TLC analysis beforehand.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 90:10 DCM:MeOH). Visualize the spots under UV light or by staining (e.g., with potassium permanganate).

  • Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Expected Results:

ParameterExpected Value
Purity (post-column)>95%
YieldDependent on crude purity
Rf (in 90:10 DCM:MeOH)~0.3-0.5 (highly dependent on exact conditions)

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for the final purification of solid compounds. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold.

Materials:

  • Partially purified this compound

  • Various solvents for testing (e.g., Ethanol, Methanol, Water, Ethyl Acetate, Isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A suitable solvent system might be a mixture, such as ethanol/water.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Expected Results:

ParameterExpected Value
Purity (post-recrystallization)>99%
Recovery70-90% (highly dependent on solvent choice)
AppearanceCrystalline solid

Purity Assessment Logic

The following diagram illustrates the logical flow for assessing the purity of the final product.

Purity_Assessment Start Purified Product HPLC HPLC Analysis Start->HPLC NMR 1H and 13C NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Purity_Check Purity > 99%? HPLC->Purity_Check Structure_Check Correct Structure? NMR->Structure_Check Mass_Check Correct Mass? MS->Mass_Check Purity_Check->Structure_Check Yes Fail Further Purification/ Re-synthesis Required Purity_Check->Fail No Structure_Check->Mass_Check Yes Structure_Check->Fail No Pass Product Meets Specifications Mass_Check->Pass Yes Mass_Check->Fail No

Caption: Logical workflow for the purity and identity assessment of the final product.

Conclusion

The successful purification of this compound is a critical step in its development as a potential therapeutic agent or research tool. The protocols outlined above, based on established methods for related compounds, provide a solid foundation for developing a robust and reproducible purification strategy. It is recommended that researchers optimize these protocols for their specific reaction conditions and scale to achieve the desired purity and yield. Subsequent analytical characterization by HPLC, NMR, and MS is essential to confirm the identity and purity of the final compound.

References

Application Note: 1H and 13C NMR Characterization of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectral data for this specific molecule, this note presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds, particularly 3,6-dimethylpiperazine-2,5-dione. Detailed protocols for sample preparation and NMR data acquisition are provided to ensure reproducible and high-quality results.

Introduction

This compound is a derivative of the piperazine-2,5-dione core, a privileged scaffold in numerous natural products and synthetic bioactive molecules. The introduction of a hydroxyl group at the C3 position can significantly influence the molecule's chemical properties, stereochemistry, and biological activity. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This application note serves as a practical guide for the NMR analysis of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of 3,6-dimethylpiperazine-2,5-dione (cyclo(Ala-Ala)) with expected shifts due to the introduction of a hydroxyl group at the C3 position. The spectra are predicted for a sample dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (at N1)8.0 - 8.5s (broad)-
NH (at N4)7.8 - 8.3s (broad)-
OH (at C3)5.0 - 6.0s (broad)-
CH (at C6)~4.0q~7.0
CH₃ (at C3)~1.5s-
CH₃ (at C6)~1.3d~7.0

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (at C2)168 - 172
C=O (at C5)165 - 169
C-OH (at C3)75 - 85
CH (at C6)50 - 55
CH₃ (at C3)20 - 25
CH₃ (at C6)15 - 20

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). This solvent is recommended for its ability to dissolve a wide range of polar organic molecules and to allow for the observation of exchangeable protons (NH and OH).

  • Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Handling:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Temperature: 298 K (25 °C).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Referencing: The residual DMSO peak at δ 2.50 ppm should be used as an internal reference.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Temperature: 298 K (25 °C).

  • Spectral Width: 240 ppm (centered around 100 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Referencing: The central peak of the DMSO-d₆ septet at δ 39.52 ppm should be used as an internal reference.

Mandatory Visualizations

Molecular Structure

This compound cluster_molecule C3 C N4 N C3->N4 OH3 O C3->OH3 Me3 CH₃ C3->Me3 C6 C N1 N C6->N1 H_C6 H C6->H_C6 Me6 CH₃ C6->Me6 C2 C C2->C3 O2 O C2->O2 C5 C C5->C6 O5 O C5->O5 N1->C2 H_N1 H N1->H_N1 N4->C5 H_N4 H N4->H_N4 H_OH3 H OH3->H_OH3

Caption: Molecular structure of this compound.

Experimental Workflow

cluster_workflow NMR Characterization Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B 1H NMR Data Acquisition (400 MHz, 298 K) A->B C 13C NMR Data Acquisition (400 MHz, 298 K) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Peak Picking, Integration, Chemical Shift Referencing) D->E F Structure Elucidation E->F

Caption: Experimental workflow for NMR characterization.

Discussion

The predicted NMR data provides a solid foundation for the initial characterization of this compound. The presence of the hydroxyl group at C3 is expected to cause a significant downfield shift for the C3 carbon signal into the 75-85 ppm range, which is characteristic of a carbon atom bonded to both an oxygen and a nitrogen. The methyl group attached to this carbon (CH₃ at C3) will appear as a singlet, unlike the methyl group at C6 which will be a doublet due to coupling with the adjacent methine proton. The exchangeable protons (NH and OH) are best observed in a hydrogen-bond-accepting solvent like DMSO-d₆ and will typically appear as broad singlets.

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments will confirm the connectivity and spatial relationships within the molecule.

Conclusion

This application note provides a comprehensive overview of the predicted ¹H and ¹³C NMR characteristics of this compound and a detailed protocol for its analysis. While the provided data is predictive, it offers a reliable starting point for researchers in the fields of medicinal chemistry and drug development. The outlined experimental procedures are designed to yield high-quality data for definitive structural confirmation.

Application Notes and Protocols: X-ray Crystallography of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the X-ray crystallographic analysis of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione, a heterocyclic compound of interest in medicinal chemistry. The protocols outlined below detail the synthesis, crystallization, and structural determination of this molecule, offering a foundational methodology for researchers in drug discovery and development.

Application Notes

The piperazine-2,5-dione scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The determination of the three-dimensional atomic structure of this compound by single-crystal X-ray diffraction provides critical insights into its stereochemistry, conformation, and potential intermolecular interactions.[1][2] This structural data is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the precise spatial arrangement of functional groups allows for the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Computational Modeling: The experimental structure serves as a robust starting point for computational studies, such as molecular docking and molecular dynamics simulations, to predict binding modes with therapeutic targets.

  • Pharmacophore Modeling: The defined 3D arrangement of atoms helps in identifying the key chemical features responsible for biological activity, aiding in the design of novel compounds with similar therapeutic effects.

  • Crystal Engineering: Knowledge of the crystal packing and hydrogen bonding networks can inform strategies for the development of stable crystalline forms and cocrystals with desirable physicochemical properties, such as solubility and bioavailability.[3]

Experimental Protocols

I. Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for similar diketopiperazines.[4]

Materials:

  • N-Cbz-L-alanine

  • L-Threonine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dipeptide Formation: To a solution of N-Cbz-L-alanine (1.0 eq) and L-Threonine methyl ester hydrochloride (1.0 eq) in DCM, add HOBt (1.1 eq) and TEA (1.1 eq). Cool the mixture to 0 °C and add DCC (1.1 eq). Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. Filter the dicyclohexylurea byproduct and concentrate the filtrate. Purify the crude dipeptide by column chromatography (EtOAc/Hexanes).

  • Deprotection and Cyclization: Dissolve the purified dipeptide in methanol and add 10% Pd/C. Hydrogenate the mixture under a balloon of hydrogen gas for 4 hours. Filter the catalyst through Celite and concentrate the filtrate. Dissolve the resulting amino ester in methanol and heat to reflux for 12 hours to induce cyclization.

  • Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system like methanol/ether to yield pure this compound.

II. Crystallization

The growth of high-quality single crystals is a critical and often challenging step.[1]

Method: Slow Evaporation

  • Dissolve a small amount of the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the clear solution to a small, clean vial.

  • Cover the vial with a cap that has a few small holes poked in it to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

III. X-ray Data Collection and Structure Refinement

Data Collection:

Single-crystal X-ray diffraction data should be collected on a modern diffractometer equipped with a sensitive detector such as a CCD or CMOS detector.[5]

  • A suitable single crystal is mounted on a goniometer head.[1]

  • The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[5]

  • Monochromatic X-rays are used for the diffraction experiment.[5]

  • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[6]

Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[5][7]

  • Data Processing: The raw diffraction images are integrated and scaled to produce a list of reflection intensities.

  • Structure Solution: Direct methods are commonly employed for small molecules to obtain initial phase information and generate an initial electron density map.[1][8]

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic positions, displacement parameters, and other model parameters are iteratively adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[5][9]

Data Presentation

Below is a hypothetical but representative summary of the crystallographic data for this compound, based on typical values for similar small organic molecules.

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical formulaC₆H₁₀N₂O₃
Formula weight158.16
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a7.38 Å
b10.25 Å
c9.89 Å
α90°
β105.2°
γ90°
Volume721.5 ų
Z4
Density (calculated)1.457 Mg/m³
Absorption coefficient0.118 mm⁻¹
F(000)336
Data collection
Theta range for data collection3.5 to 26.4°
Index ranges-10 ≤ h ≤ 8, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12
Reflections collected8542
Independent reflections1624 [R(int) = 0.035]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1624 / 0 / 105
Goodness-of-fit on F²1.07
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione purification Purification by Recrystallization synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for the X-ray crystallography of a small molecule.

signaling_pathway drug Piperazine-based Inhibitor receptor Target Receptor drug->receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response Regulates Gene Expression

Caption: Hypothetical signaling pathway inhibited by a piperazine-based drug.

References

Application Notes and Protocols: Using 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2,5-diones, also known as diketopiperazines, are a class of cyclic dipeptides that have garnered significant interest in the scientific community due to their diverse biological activities.[1][2] These compounds are prevalent in nature and can be isolated from various sources, including microorganisms and marine organisms. Synthetic derivatives of piperazine-2,5-dione have also been a focus of drug discovery efforts, with studies revealing their potential as anticancer, antiviral, and antimicrobial agents.[3][4][5][6] The rigid structure of the diketopiperazine core provides a valuable scaffold for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for evaluating the antimicrobial properties of a specific derivative, 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione . The methodologies outlined below are standard and widely accepted for determining the antimicrobial susceptibility of test compounds.

Data Presentation

Effective evaluation of antimicrobial activity relies on the systematic recording and presentation of quantitative data. The following tables are designed to structure the results from the Kirby-Bauer disk diffusion and broth microdilution assays.

Table 1: Zone of Inhibition Diameters for this compound

Test MicroorganismCompound Concentration (µ g/disk )Zone of Inhibition (mm)Interpretation (S/I/R)
Staphylococcus aureus (e.g., ATCC 25923)10
30
50
Escherichia coli (e.g., ATCC 25922)10
30
50
Pseudomonas aeruginosa (e.g., ATCC 27853)10
30
50
Candida albicans (e.g., ATCC 10231)10
30
50

Note: The interpretation of Susceptible (S), Intermediate (I), or Resistant (R) is based on standardized guidelines (e.g., CLSI) and should be determined in comparison to control antibiotics.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismMIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 25923)
Escherichia coli (e.g., ATCC 25922)
Pseudomonas aeruginosa (e.g., ATCC 27853)
Candida albicans (e.g., ATCC 10231)
Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)

Note: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Protocols

The following are detailed protocols for two standard antimicrobial susceptibility tests.

Kirby-Bauer Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test substance.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar (MHA) plates

  • Sterile saline solution (0.85% NaCl)

  • Sterile cotton swabs

  • McFarland 0.5 turbidity standard

  • Cultures of test microorganisms (e.g., S. aureus, E. coli)

  • Incubator (35 ± 2°C)

  • Calipers or a ruler

Procedure:

  • Preparation of Test Disks: Dissolve this compound in a suitable solvent to achieve desired concentrations. Aseptically impregnate sterile filter paper disks with a known volume of the compound solution to obtain the desired final concentration per disk (e.g., 10 µg, 30 µg, 50 µg). Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Application of Disks: Aseptically place the prepared disks containing this compound onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cultures of test microorganisms

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

  • Incubator (35 ± 2°C)

  • Plate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB. For example, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the Kirby-Bauer protocol. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well (except the sterility control) to reach the final desired bacterial concentration.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader to measure optical density.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_incubation Incubation cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock and Dilutions Disk_Diffusion Kirby-Bauer Disk Diffusion Compound_Prep->Disk_Diffusion Broth_Microdilution Broth Microdilution (MIC) Compound_Prep->Broth_Microdilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Disk_Diffusion Inoculum_Prep->Broth_Microdilution Incubate Incubate Plates (35°C, 16-20h) Disk_Diffusion->Incubate Broth_Microdilution->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Determine_MIC Determine MIC Incubate->Determine_MIC Proposed_Mechanism cluster_compound Compound cluster_bacterium Bacterial Cell cluster_effects Cellular Effects Compound 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione Membrane Cell Membrane Compound->Membrane Interaction Cytoplasm Cytoplasm Compound->Cytoplasm Internalization (Potential) Disruption Membrane Disruption/ Pore Formation Membrane->Disruption Inhibition Inhibition of Essential Cellular Processes Cytoplasm->Inhibition DNA DNA/RNA Synthesis Protein Protein Synthesis Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->DNA Inhibition->Protein Inhibition->Cell_Death

References

Application Notes and Protocols: The Emerging Role of Piperazine-2,5-dione Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A-12345 | For Research Use Only

Introduction

The piperazine-2,5-dione, also known as a cyclic dipeptide or 2,5-diketopiperazine (DKP), represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. While specific research on 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione in cancer cell line studies is not extensively documented in publicly available literature, the broader class of piperazine-2,5-dione derivatives has garnered significant interest as a promising source for the development of novel anticancer agents.[1][2] These compounds, often isolated from natural sources or synthesized, have shown potent cytotoxic and apoptotic effects across various cancer cell lines.

This document provides an overview of the application of piperazine-2,5-dione derivatives in cancer cell line studies, including their mechanism of action, quantitative data on their efficacy, and detailed protocols for their evaluation.

Mechanism of Action

Derivatives of the piperazine-2,5-dione scaffold have been shown to exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting the cell cycle.

One notable derivative, 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) , has been demonstrated to induce apoptosis in gastric cancer cells by upregulating the expression of key executioner caspases, including caspase-3 and caspase-9.[2] This suggests an activation of the intrinsic apoptotic pathway.

Another derivative, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione , exhibited selective cytotoxicity against pancreatic carcinoma PANC-1 cells under glucose-starved conditions.[3] The proposed mechanism for this selective action is the uncoupling of mitochondrial oxidative phosphorylation, highlighting a unique approach to targeting cancer cells in the nutrient-deprived tumor microenvironment.[3]

Furthermore, other 3,6-diunsaturated 2,5-diketopiperazine derivatives have been found to induce apoptosis and cause cell cycle arrest in the G2/M phase in both A549 (lung carcinoma) and HeLa (cervical cancer) cells.[4][5]

Quantitative Data

The following tables summarize the cytotoxic activity of various piperazine-2,5-dione derivatives against a range of cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: IC50 Values of Piperazine-2,5-dione Derivatives in Various Cancer Cell Lines

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
3,6-Diunsaturated 2,5-DiketopiperazinesCompound 11A549 (Lung)1.2[4][5]
HeLa (Cervical)0.7[4][5]
Compound 6HeLa (Cervical)8.9[6]
Compound 8A549 (Lung)7.3[6]
HeLa (Cervical)5.9[6]
Compound 9A549 (Lung)3.7[6]
HeLa (Cervical)4.8[6]
Compound 10A549 (Lung)5.6[6]
HeLa (Cervical)4.7[6]
Compound 12HeLa (Cervical)6.2[6]
Compound 14HeLa (Cervical)3.9[6]
(3S,6S)-3,6-dibenzylpiperazine-2,5-dioneCompound 1PANC-1 (Pancreatic)28 (under glucose starvation)[3]
2,6-DiketopiperazinesCompound 1MDA-MB-231 (Breast)4.6[7]
(S)-2aMDA-MB-231 (Breast)4.6[7]
(R)-2bMDA-MB-231 (Breast)21[7]

Table 2: Apoptosis Induction by Piperazine-2,5-dione Derivatives

Compound ClassCell LineTreatment ConcentrationApoptosis Rate (%)Time (hours)Reference
2,6-DiketopiperazinesMDA-MB-231 (Breast)IC5054.1 - 76.248[7]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer activity of piperazine-2,5-dione derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of a piperazine-2,5-dione derivative on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Piperazine-2,5-dione derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the piperazine-2,5-dione derivative in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by a piperazine-2,5-dione derivative.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Piperazine-2,5-dione derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the piperazine-2,5-dione derivative at the desired concentration (e.g., IC50) for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway

G cluster_0 Cellular Response to Piperazine-2,5-dione Derivatives DKP Piperazine-2,5-dione Derivative Mito Mitochondrial Dysfunction DKP->Mito G2M G2/M Phase Cell Cycle Arrest DKP->G2M Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized signaling pathway of piperazine-2,5-dione derivatives in cancer cells.

Experimental Workflow

G cluster_1 Experimental Workflow for Evaluating Anticancer Activity Start Cancer Cell Culture Treatment Treatment with Piperazine-2,5-dione Derivative Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow Flow Cytometry (Apoptosis & Cell Cycle) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB Data Data Analysis (IC50, Apoptosis %) MTT->Data Flow->Data WB->Data

Caption: Typical experimental workflow for assessing piperazine-2,5-dione derivatives.

References

Application Notes and Protocols: 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione is a chiral heterocyclic compound with significant potential as a versatile building block in the synthesis of complex molecules and novel therapeutic agents. Its rigid scaffold, stereochemical complexity, and the presence of a reactive hydroxyl group make it an attractive starting material for creating diverse molecular architectures. This document provides a comprehensive overview of its potential synthesis, key physicochemical properties of its parent compound, and detailed protocols for its application in synthetic chemistry, drawing upon established methodologies for related piperazine-2,5-dione derivatives. While direct literature on this compound is limited, this guide offers plausible synthetic routes and application protocols based on analogous structures to facilitate its exploration in research and drug discovery.

Introduction to Piperazine-2,5-diones

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are cyclic dipeptides that form a six-membered heterocyclic ring.[1][2] This scaffold is prevalent in a wide array of natural products exhibiting diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3] The conformational rigidity of the DKP ring makes it an excellent scaffold for presenting substituents in well-defined spatial orientations, a crucial feature for molecular recognition and interaction with biological targets.[4]

The introduction of a hydroxyl group at the 3-position of 3,6-dimethylpiperazine-2,5-dione would provide a key functional handle for further chemical modifications. This would enable its use as a chiral building block for constructing more complex molecules through reactions such as etherification, esterification, and oxidation, thereby expanding its utility in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

PropertyValueReference(s)
Molecular Formula C₆H₁₀N₂O₂[5]
Molecular Weight 142.16 g/mol [5]
Appearance White crystalline solid
Melting Point 283-285 °C
Boiling Point 259.72 °C (rough estimate)
Density 1.081 g/cm³
Solubility Soluble in water[6]
LogP -0.5[5]
¹H NMR (D₂O) δ 4.15 (q, J=7.0 Hz, 2H), 1.45 (d, J=7.0 Hz, 6H)
¹³C NMR (D₂O) δ 172.5, 53.0, 16.0
Mass Spectrum (EI) m/z (%): 142 (M+, 10), 114 (5), 86 (20), 70 (100), 42 (80)

Proposed Synthetic Protocols

The synthesis of this compound can be envisioned through a two-step process: first, the synthesis of the 3,6-dimethylpiperazine-2,5-dione core, followed by a stereoselective α-hydroxylation.

Protocol 3.1: Synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione

This protocol is adapted from established methods for the cyclization of dipeptides.[7]

Materials:

  • L-Alanine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of L-Alanine methyl ester hydrochloride (1 equivalent) in toluene, add triethylamine (2.2 equivalents) at room temperature.

  • Stir the mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove triethylamine hydrochloride.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (3S,6S)-3,6-dimethylpiperazine-2,5-dione.

G cluster_0 Synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione start L-Alanine methyl ester hydrochloride reflux Reflux (12-24h) start->reflux reagents Triethylamine, Toluene reagents->reflux workup Aqueous Workup & Drying reflux->workup purification Column Chromatography workup->purification product (3S,6S)-3,6-dimethylpiperazine-2,5-dione purification->product

Fig. 1: Synthetic workflow for (3S,6S)-3,6-dimethylpiperazine-2,5-dione.
Protocol 3.2: Proposed α-Hydroxylation of 3,6-dimethylpiperazine-2,5-dione

This proposed protocol is based on methods for the α-hydroxylation of lactams and amides, which may be applicable to the piperazine-2,5-dione scaffold.[8][9] Note: This is a hypothetical protocol and requires experimental validation and optimization.

Materials:

  • (3S,6S)-3,6-dimethylpiperazine-2,5-dione

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • (R)-(+)-N-Boc-2-(phenylsulfonyl)-3-phenyloxaziridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve (3S,6S)-3,6-dimethylpiperazine-2,5-dione (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a solution of KHMDS (1.1 equivalents) in THF to the reaction mixture. Stir for 30 minutes at -78 °C to form the enolate.

  • Add a solution of (R)-(+)-N-Boc-2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 equivalents) in THF to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

G cluster_1 Proposed α-Hydroxylation start (3S,6S)-3,6-dimethyl- piperazine-2,5-dione enolate_formation Enolate Formation (KHMDS, THF, -78°C) start->enolate_formation hydroxylation Hydroxylation (Oxaziridine, -78°C) enolate_formation->hydroxylation quench Quench (NH4Cl) hydroxylation->quench workup Aqueous Workup & Drying quench->workup purification Column Chromatography workup->purification product 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione purification->product

Fig. 2: Proposed workflow for the α-hydroxylation of 3,6-dimethylpiperazine-2,5-dione.

Application as a Chiral Building Block

The presence of a hydroxyl group on the chiral this compound scaffold opens up numerous possibilities for its use as a building block in the synthesis of more complex and biologically active molecules.

Application 4.1: Synthesis of Chiral Ligands

The hydroxyl group can be readily converted into other functionalities, such as ethers or esters, to create novel chiral ligands for asymmetric catalysis.

Protocol 4.1.1: O-Alkylation to Synthesize Chiral Ethers

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents) and stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify the product by column chromatography.

Application 4.2: Scaffold for Combinatorial Libraries

The piperazine-2,5-dione core can be further functionalized at the nitrogen atoms, in addition to the hydroxyl group, allowing for the rapid generation of a library of diverse compounds for high-throughput screening in drug discovery.

Protocol 4.2.1: N-Alkylation

  • To a solution of this compound (1 equivalent) in anhydrous THF, add sodium hydride (2.2 equivalents) at 0 °C.

  • After stirring for 30 minutes, add the desired alkyl halide (2.2 equivalents).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Workup and purify as described in Protocol 4.1.1.

Fig. 3: Potential applications of this compound.

Conclusion

This compound represents a promising, yet underexplored, chiral building block for synthetic chemistry. The protocols and data presented in this application note, based on well-established chemistry of related compounds, provide a solid foundation for researchers to begin investigating the synthesis and applications of this versatile molecule. Its rigid structure, stereochemical information, and the presence of a modifiable hydroxyl group make it a highly valuable tool for the construction of complex molecular architectures with potential applications in drug discovery, catalysis, and materials science. Further experimental work is warranted to fully elucidate its properties and unlock its synthetic potential.

References

Application Notes and Protocols for High-Throughput Screening of Piperazinedione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of piperazinedione derivatives. The following sections outline methodologies for key assays, present quantitative data for exemplary compounds, and visualize relevant biological pathways and experimental workflows.

Introduction

The piperazinedione scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. High-throughput screening (HTS) is an essential methodology for the rapid evaluation of large libraries of such derivatives to identify hit compounds with desired biological activities.[1] This document focuses on three common HTS assays relevant to the potential therapeutic applications of piperazinedione derivatives: cytotoxicity screening, assessment of anti-inflammatory activity via the NF-κB pathway, and kinase inhibition profiling.

Data Presentation

The following tables summarize quantitative data from studies on piperazinedione and related piperazine derivatives, showcasing their potential in various therapeutic areas.

Table 1: Cytoprotective Activity of 1,4-Disubstituted Piperazine-2,5-dione Derivatives against H₂O₂-Induced Oxidative Injury in SH-SY5Y cells. [2]

Compound ID% Cell Viability (at 10 µM)
9d 65.87
9e 68.15
9o 66.23
9r 70.19
Syringaresinol (Lead)55.42
Neohesperidin (Positive Control)68.23
H₂O₂ Treated (Negative Control)32.85

Table 2: In Vitro Anti-proliferative and CDK2 Inhibitory Activities of Selected Piperazine-Tethered Benzofuran Derivatives. [3]

Compound IDPanc-1 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)CDK2 IC₅₀ (nM)
9e 2.344.613.11-
9h 0.942.921.7140.91
11d 1.123.152.4341.70
11e 1.563.872.8946.88
13b 2.014.122.98-
13c 1.873.992.9152.63
Staurosporine (Reference)---56.76

Experimental Protocols

Cell Viability/Cytotoxicity HTS Assay

This protocol describes a luminescent-based assay to determine the number of viable cells in culture by quantifying ATP, which is indicative of metabolically active cells.[4]

Materials:

  • Cell line of interest (e.g., K562, HEK293)[5][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperazinedione derivative library (10 mM in DMSO)

  • 384-well white, solid-bottom assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Plating: Seed cells in a 384-well plate at a density of 2,000-5,000 cells/well in 40 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a working concentration plate by diluting the library compounds in culture medium.

    • Using an automated liquid handler, transfer 10 µL of the compound solution to the cell plate (final concentration range, e.g., 1 nM to 100 µM). Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Add 25 µL of the CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

NF-κB Signaling HTS Assay (HTRF)

This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay to quantify the expression level of total NF-κB p65 in cell lysates. This can be used as a primary screen for inhibitors of the NF-κB pathway or as a normalization assay for phospho-NF-κB.[7][8]

Materials:

  • HeLa or other suitable cell line

  • Complete cell culture medium

  • Piperazinedione derivative library (10 mM in DMSO)

  • 384-well white, low-volume assay plates

  • TNF-α (Tumor Necrosis Factor-alpha)

  • HTRF Total NF-κB Detection Kit (e.g., from Revvity)[8]

  • HTRF-compatible plate reader

Protocol:

  • Cell Plating: Seed 10,000 cells/well in 16 µL of complete medium into a 384-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 4 µL of the diluted piperazinedione derivatives to the wells. Incubate for 1 hour.

  • Cell Stimulation (for inhibition screening): Add a pro-inflammatory stimulus like TNF-α to induce NF-κB activation. For a total NF-κB assay, this step can be omitted.

  • Cell Lysis: Add 5 µL of the supplemented lysis buffer provided in the kit to each well. Incubate for 30 minutes at room temperature.

  • Antibody Addition:

    • Pre-mix the HTRF anti-NF-κB-d2 acceptor and anti-NF-κB-Eu3+-Cryptate donor antibodies in the detection buffer.

    • Add 5 µL of the antibody mix to each well of the lysate.

  • Incubation: Seal the plate and incubate at room temperature for 4 hours or overnight.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. Calculate the HTRF ratio (665/620).

Kinase Inhibition HTS Assay (Generic)

This protocol provides a general framework for a biochemical kinase assay to screen for piperazinedione derivatives that inhibit a specific protein kinase. Many piperazine derivatives have been identified as kinase inhibitors.[3][9]

Materials:

  • Recombinant protein kinase of interest (e.g., CDK2, JAK1)[3][9]

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Piperazinedione derivative library (10 mM in DMSO)

  • 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Plate reader compatible with the detection method

Protocol:

  • Compound Dispensing: Dispense 50 nL of library compounds into the 384-well assay plate using an acoustic liquid handler.

  • Enzyme and Substrate Addition: Add 5 µL of the kinase and substrate mix in the assay buffer to each well.

  • Incubation: Incubate for 15 minutes at room temperature to allow compound binding to the kinase.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate for 1 hour at room temperature.

  • Detection:

    • Add 10 µL of the detection reagent (e.g., ADP-Glo™ reagent to measure ADP production).

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes for ADP-Glo™).

  • Signal Generation: If using a coupled luminescent assay like ADP-Glo™, add the kinase detection reagent to convert the signal to luminescence and incubate for another 30-60 minutes.

  • Data Acquisition: Measure the signal (luminescence, fluorescence, etc.) using a plate reader.

Visualizations

Signaling Pathways and Workflows

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Plating Compound Library Plating (384-well) Incubation Incubation with Compounds (24-72h) Compound_Plating->Incubation Cell_Plating Cell Seeding (e.g., K562, HeLa) Cell_Plating->Incubation Reagent_Addition Addition of Assay Reagent (e.g., CellTiter-Glo, HTRF Abs) Incubation->Reagent_Addition Signal_Reading Signal Detection (Luminescence/Fluorescence) Reagent_Addition->Signal_Reading Data_Normalization Data Normalization (vs. Controls) Signal_Reading->Data_Normalization Hit_Identification Hit Identification (Z'-score, % Inhibition) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Identification->Dose_Response PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates Downstream Downstream Effectors (Cell Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylates Piperazinedione Piperazinedione Derivative (e.g., C505) Piperazinedione->PI3K Piperazinedione->AKT Inhibits Phosphorylation NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Piperazinedione Piperazinedione Derivative Piperazinedione->IKK_complex

References

Application Notes and Protocols for Cell Viability Assays with 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), represent a large class of cyclic dipeptides that are abundant in nature and exhibit a wide range of biological activities.[1][2] These activities include antimicrobial, antitumor, and antiviral properties.[1] Given their therapeutic potential, it is crucial to evaluate the cytotoxic effects of novel DKP derivatives, such as 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione, on various cell lines. Cell viability assays are fundamental in toxicology and drug discovery to determine the concentration at which a compound exhibits cytotoxic effects and to establish a therapeutic window.

These assays measure various physiological parameters to determine the number of living cells in a population. Common methods assess metabolic activity, membrane integrity, and enzymatic activity.[3] Tetrazolium-based assays, such as MTT, XTT, and WST-1, are widely used colorimetric methods that measure the metabolic activity of cells.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts to a colored formazan product, the amount of which is directly proportional to the number of living cells.[4][7]

This document provides detailed protocols for assessing cell viability following treatment with this compound using the MTT, WST-1, and XTT assays.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from cell viability assays.

Table 1: IC50 Values of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
e.g., HeLaMTT24
48
72
e.g., A549WST-124
48
72
e.g., MCF-7XTT24
48
72

Table 2: Cell Viability Data for this compound

Cell LineConcentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
e.g., HeLa0 (Control)100100100
1
10
50
100
e.g., A5490 (Control)100100100
1
10
50
100

Experimental Protocols

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan, which is insoluble in aqueous solutions.[7] The formazan crystals are then solubilized, and the absorbance is measured.

Materials:

  • This compound

  • Target cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[5][7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (DMSO))

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

WST-1 Assay Protocol

The WST-1 assay is a colorimetric assay that provides a simple and sensitive method for quantifying cell viability and proliferation. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs at the cell surface.[8] This reaction results in a color change that can be measured spectrophotometrically.

Materials:

  • This compound

  • Target cell lines

  • Complete cell culture medium

  • 96-well plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include appropriate controls.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[6]

  • Incubation with Reagent: Incubate the plate for 0.5-4 hours at 37°C and 5% CO2.[6] The optimal incubation time will depend on the cell type and density.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[6] Measure the absorbance at 450 nm using a microplate reader. A reference wavelength above 600 nm is recommended.[6]

XTT Assay Protocol

The XTT assay is another tetrazolium-based colorimetric assay used to assess cell viability. In this assay, the tetrazolium salt XTT is reduced to a water-soluble formazan product by metabolically active cells. This allows for a more convenient protocol as it does not require a solubilization step.

Materials:

  • This compound

  • Target cell lines

  • Complete cell culture medium

  • 96-well plates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include appropriate controls.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C and 5% CO2.

  • Absorbance Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Preparation 2. Prepare Serial Dilutions of Compound Add_Compound 3. Add Compound to Cells Compound_Preparation->Add_Compound Incubate 4. Incubate (24, 48, 72h) Add_Compound->Incubate Add_Reagent 5. Add Viability Reagent (MTT, WST-1, or XTT) Incubate->Add_Reagent Incubate_Reagent 6. Incubate with Reagent Add_Reagent->Incubate_Reagent Measure_Absorbance 7. Measure Absorbance Incubate_Reagent->Measure_Absorbance Data_Analysis 8. Analyze Data (Calculate % Viability, IC50) Measure_Absorbance->Data_Analysis

Caption: General experimental workflow for cell viability assays.

Tetrazolium_Reduction_Pathway cluster_cell Metabolically Active Cell Mitochondria Mitochondria Dehydrogenases NAD(P)H-dependent Oxidoreductases NAD NAD(P)+ Dehydrogenases->NAD Tetrazolium Tetrazolium Salt (e.g., MTT, WST-1, XTT) (Yellow, Soluble) Dehydrogenases->Tetrazolium Reduction NADH NAD(P)H NADH->Dehydrogenases e- Formazan Formazan Product (Colored, Soluble/Insoluble) Tetrazolium->Formazan

Caption: Signaling pathway of tetrazolium salt reduction in viable cells.

References

Application Notes and Protocols for Neuroprotective Studies of Diketopiperazines

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione and the Broader Class of Diketopiperazines in Neuroprotective Studies

Audience: Researchers, scientists, and drug development professionals.

Note on the Target Compound: Extensive literature searches did not yield specific data on the neuroprotective effects of this compound. The following application notes and protocols are based on the well-documented neuroprotective potential of the broader class of 2,5-diketopiperazines (DKPs), which serve as a valuable framework for investigating novel derivatives like this compound.

Introduction to Diketopiperazines as Neuroprotective Agents

2,5-diketopiperazines (DKPs) are the smallest class of cyclic peptides, typically formed from the condensation of two α-amino acids.[1] Their rigid cyclic structure confers high stability against enzymatic degradation by proteases, a significant advantage over linear peptides.[1] Furthermore, many DKPs can cross the blood-brain barrier (BBB), making them attractive candidates for the development of therapeutics targeting the central nervous system.[1][2]

The neuroprotective properties of DKPs are attributed to a variety of mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[3][4][5] Research has shown that different DKP derivatives can protect neurons from various insults, such as oxidative stress, excitotoxicity, and neuroinflammation, which are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][6]

Potential Neuroprotective Mechanisms of Diketopiperazines

The neuroprotective effects of diketopiperazines are multifaceted and depend on their specific chemical structures. Key mechanisms include:

  • Antioxidant Activity: Some DKPs can directly scavenge reactive oxygen species (ROS) or enhance the endogenous antioxidant response by activating transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes.[3][7]

  • Anti-inflammatory Effects: DKPs can modulate neuroinflammatory pathways by inhibiting the activation of microglia and astrocytes, and reducing the production of pro-inflammatory cytokines.[3]

  • Anti-apoptotic Activity: Certain DKPs have been shown to inhibit neuronal apoptosis by modulating key signaling pathways involved in programmed cell death.

  • Modulation of Cellular Signaling: DKPs can interact with various cellular targets and signaling pathways to exert their neuroprotective effects. For instance, some have been shown to influence pathways related to cell survival and death.

Quantitative Data on Neuroprotective Diketopiperazines

While specific data for this compound is unavailable, the following table summarizes quantitative data for other neuroprotective DKP derivatives from the literature. This information can serve as a benchmark for evaluating novel compounds.

Compound Name/DerivativeNeuroprotective ModelKey FindingIC50/Effective ConcentrationReference
Cyclo(His-Pro) Analogs In vitro traumatic injuryPrevented neuronal deathPicomolar concentrations[8]
NNZ 2591 (cyclo-L-glycyl-L-2-allylproline) Rat model of hypoxia-ischemiaReduced brain injury and improved motor functionNot specified[9]
Diketopiperazine Derivatives Human neuroblastoma MC-65 cellsExhibited neuroprotective activityNot specified[10]
16α,17α -dihydroxy-deoxydihydroisoaustamide Murine neuroblastoma Neuro-2a cells (Paraquat-induced toxicity)Increased cell viability by 30.3%1 µM[2]

Experimental Protocols for Assessing Neuroprotective Effects of Diketopiperazines

The following are generalized protocols for in vitro and in vivo assessment of the neuroprotective potential of novel diketopiperazines.

In Vitro Neuroprotection Assay Using a Neuronal Cell Line (e.g., SH-SY5Y)

1. Cell Culture and Maintenance:

  • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Induction of Neurotoxicity:

  • Seed the SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
  • To induce oxidative stress, expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) at a predetermined optimal concentration (e.g., 100 µM 6-OHDA for 24 hours).

3. Treatment with Diketopiperazine:

  • Prepare stock solutions of the test DKP in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium.
  • Pre-treat the cells with various concentrations of the DKP for a specific duration (e.g., 2 hours) before adding the neurotoxin. Alternatively, co-treat the cells with the DKP and the neurotoxin.

4. Assessment of Cell Viability (MTT Assay):

  • After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Neuroprotection Assay Using a Rodent Model of Parkinson's Disease (6-OHDA Model)

1. Animal Model:

  • Use adult male Sprague-Dawley rats (200-250 g).
  • Anesthetize the rats and stereotaxically inject 6-hydroxydopamine (8 µg in 4 µL of saline containing 0.02% ascorbic acid) into the medial forebrain bundle.

2. Administration of Diketopiperazine:

  • Dissolve the test DKP in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).
  • Administer the DKP via a chosen route (e.g., intraperitoneal injection or oral gavage) at various doses.
  • Treatment can be initiated before or after the 6-OHDA lesion, depending on the study design (preventive or therapeutic).

3. Behavioral Assessment (Apomorphine-Induced Rotation Test):

  • Two to three weeks after the 6-OHDA lesion, assess the rotational behavior of the rats by administering apomorphine (0.5 mg/kg, s.c.).
  • Count the number of full contralateral turns over a 30-minute period. A reduction in the number of rotations in the DKP-treated group compared to the vehicle-treated group indicates a neuroprotective effect.

4. Histological Analysis:

  • After the behavioral tests, perfuse the animals with saline followed by 4% paraformaldehyde.
  • Remove the brains, post-fix, and cryoprotect them.
  • Cut coronal sections of the substantia nigra and striatum.
  • Perform tyrosine hydroxylase (TH) immunohistochemistry to visualize dopaminergic neurons.
  • Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum to assess the extent of neuroprotection.

Visualizations

G cluster_0 Neuroprotective Signaling Pathway of Diketopiperazines DKP Diketopiperazine Nrf2 Nrf2 DKP->Nrf2 Activates ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Inhibits Keap1 binding ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Reduces oxidative stress

Caption: Proposed antioxidant signaling pathway for neuroprotective diketopiperazines.

G cluster_1 Experimental Workflow for In Vitro Neuroprotection Assay Start Start CellCulture Culture Neuronal Cell Line Start->CellCulture Seeding Seed Cells in 96-well Plates CellCulture->Seeding Treatment Pre-treat with Diketopiperazine Seeding->Treatment Toxin Induce Neurotoxicity (e.g., 6-OHDA) Treatment->Toxin Incubation Incubate for 24h Toxin->Incubation ViabilityAssay Assess Cell Viability (MTT Assay) Incubation->ViabilityAssay DataAnalysis Data Analysis ViabilityAssay->DataAnalysis End End DataAnalysis->End

Caption: A typical workflow for assessing the neuroprotective effects of diketopiperazines in vitro.

References

Application Note: Aqueous Solubility of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione is a cyclic dipeptide, a class of compounds of significant interest in medicinal chemistry and drug discovery. Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), serve as valuable scaffolds for developing novel therapeutics due to their structural rigidity, metabolic stability, and ability to mimic peptide bonds.[1] The potential biological activities of DKP derivatives are diverse, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4][5]

For any compound to be effectively evaluated in preclinical in vitro studies, a thorough understanding of its physicochemical properties is crucial. Aqueous solubility is a paramount parameter, as it directly impacts the design and reproducibility of cell-based assays, target-based screening, and other fundamental experiments.[6] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable biological data, ultimately hindering the drug development process.[1][6]

This application note provides a summary of the aqueous solubility considerations for this compound, detailed protocols for its experimental determination, and guidelines for preparing solutions for in vitro use. A hypothetical signaling pathway relevant to the potential antioxidant activity of this compound class is also presented.

Physicochemical Properties and Solubility Data

Quantitative Structure-Property Relationship (QSPR) models and other computational methods are frequently used to predict the solubility of novel compounds in early drug discovery.[7][8][9][10] The tables below summarize known data for the parent compound and related cyclic dipeptides, along with a predicted value for the target compound.

Table 1: Physicochemical Properties of 3,6-dimethylpiperazine-2,5-dione (Parent Compound)

PropertyValueSource
Molecular FormulaC₆H₁₀N₂O₂[11]
Molecular Weight142.16 g/mol [11]
Melting Point283-285 °C[6]
logP (Predicted)-0.5[11]

Table 2: Aqueous Solubility Data for Selected Cyclic Dipeptides and Predicted Value for the Target Compound

CompoundStructureAqueous SolubilityNotes
3,6-dimethylpiperazine-2,5-dione C₆H₁₀N₂O₂Soluble in 1 M HCl (25 mg/mL)Experimental data in acidic conditions.[6]
Cyclo(L-alanylglycine) C₅H₈N₂O₂Increases with urea concentrationIndicates good aqueous interaction.[12]
Cyclo(L-alanyl-L-alanine) C₆H₁₀N₂O₂Increases with urea concentrationIndicates good aqueous interaction.[12]
Piperazine-2,5-dione (Glycine Anhydride) C₄H₆N₂O₂SolubleParent DKP scaffold.[13]
This compound C₆H₁₀N₂O₃Predicted: Moderately to Highly Soluble The hydroxyl group is expected to significantly increase solubility in neutral aqueous buffers compared to the parent compound.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[5]

Materials and Equipment:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control (25°C)

  • Centrifuge

  • 0.22 µm syringe filters (low protein binding)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Compound Addition: Add an excess amount of solid this compound to a glass vial. The excess should be visually apparent to ensure a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of PBS (pH 7.4) to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or thermomixer set to 25°C. Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.[6] A constant temperature is critical.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle. Centrifuge the vial at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable solvent (e.g., a mixture of PBS and a small amount of organic solvent like acetonitrile or DMSO to ensure complete dissolution) at known concentrations.

    • Analyze the filtered supernatant and the standard solutions by a validated HPLC method to determine the concentration of the dissolved compound.

    • The concentration of the compound in the filtered supernatant represents its thermodynamic aqueous solubility. The experiment should be performed in triplicate.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of PBS (pH 7.4) A->B C Agitate at 25°C for 24-48 hours B->C D Centrifuge to pellet solids C->D E Filter supernatant (0.22 µm filter) D->E G Quantify sample concentration via HPLC E->G F Prepare standard curve F->G H Determine Solubility (mg/mL or µM) G->H

Caption: Experimental workflow for determining aqueous solubility using the shake-flask method.

Protocol 2: Preparation of Stock and Working Solutions for In Vitro Assays

Accurate preparation of solutions is critical for obtaining reliable data from in vitro experiments.

Procedure:

  • Primary Stock Solution (e.g., 100 mM in DMSO):

    • Due to the high solubility of many organic compounds in dimethyl sulfoxide (DMSO), it is standard practice to prepare a high-concentration primary stock in this solvent.

    • Accurately weigh the required amount of this compound and dissolve it in pure, sterile DMSO to the desired concentration (e.g., 100 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Store this primary stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Aqueous Working Stock Solution (e.g., 1 mM in PBS or cell culture medium):

    • Thaw an aliquot of the primary DMSO stock.

    • Dilute the primary stock 1:100 into sterile PBS or the specific cell culture medium to be used in the experiment. For example, add 10 µL of the 100 mM stock to 990 µL of medium to get a 1 mM working stock.

    • Crucially, the final concentration of this aqueous stock must be well below the determined aqueous solubility limit to prevent precipitation. The final DMSO concentration should also be kept low (typically ≤0.5%) to avoid solvent-induced artifacts in biological assays.

  • Final Working Concentrations:

    • Prepare final dilutions for your experiment (e.g., in a 96-well plate) by serially diluting the aqueous working stock into the cell culture medium.

Application Example: Hypothetical Modulation of the Nrf2 Antioxidant Pathway

Piperazine-2,5-dione derivatives have been investigated for their antioxidant properties.[14][15] A key signaling pathway involved in the cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[16][17][18] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes.

A compound like this compound could potentially activate this pathway, thereby protecting cells from oxidative damage.

G Hypothetical Modulation of the Nrf2 Signaling Pathway cluster_nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione Compound->Keap1_Nrf2 hypothesized activation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Protection Cellular Protection Genes->Protection

Caption: Hypothetical activation of the Nrf2 antioxidant pathway by the target compound.

High-Level Protocol for In Vitro Nrf2 Activation Assay:

  • Cell Culture: Seed a relevant cell line (e.g., human hepatoma HepG2 cells) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared as described in Protocol 2) for a defined period (e.g., 6-24 hours). Include a positive control (e.g., sulforaphane) and a vehicle control (medium with the same final DMSO concentration).

  • Induce Oxidative Stress (Optional): In some wells, co-treat with an oxidative stressor like hydrogen peroxide (H₂O₂) to assess the compound's protective effects.

  • Endpoint Measurement:

    • qRT-PCR: Lyse the cells, extract RNA, and perform quantitative real-time PCR to measure the mRNA expression levels of Nrf2 target genes like HMOX1 (HO-1) and NQO1. An increase in expression would indicate pathway activation.

    • Reporter Assay: If using a cell line stably transfected with an ARE-luciferase reporter construct, measure luciferase activity to quantify Nrf2 transcriptional activation.

    • Western Blot: Analyze protein levels of Nrf2 in nuclear extracts and total levels of antioxidant enzymes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to this synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: I am observing a low or no yield of the desired this compound. What are the possible causes and solutions?

A1: Low or no yield is a common issue that can stem from several factors related to the starting material, reagents, or reaction conditions. The primary precursor, 3,6-dimethylpiperazine-2,5-dione (cyclo(Ala-Ala)), must be correctly synthesized and purified before the hydroxylation step. The hydroxylation reaction itself is sensitive and requires careful control.

Q2: My reaction is producing multiple side products, including what appears to be a di-hydroxylated or over-oxidized species. How can I improve the selectivity?

A2: The formation of side products is often due to the reactivity of the oxidizing agent and the reaction conditions. Over-oxidation can lead to the formation of dicarbonyl compounds or other undesired species.

Q3: I am struggling with controlling the stereochemistry at the newly formed hydroxylated carbon (C-3) and see evidence of epimerization at C-6. What can I do?

A3: Stereocontrol is a significant challenge in this synthesis. The choice of oxidant and reaction conditions can influence the stereochemical outcome.[1] Epimerization, particularly of the existing stereocenter at C-6, can occur under harsh basic or acidic conditions.

Q4: The purification of the final hydroxylated product is difficult due to its polarity and similarity to byproducts. What purification strategies are recommended?

A4: The hydroxyl group increases the polarity of the product, which can make it challenging to separate from polar byproducts and residual reagents. A multi-step purification strategy is often necessary.

Data Presentation

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Solution
Low/No Yield Inactive oxidizing agentUse a fresh, properly stored batch of the oxidizing agent.
Low reaction temperatureGradually increase the temperature while monitoring the reaction.
Poor solubility of starting materialUse a co-solvent system (e.g., acetone/water) or a different solvent.
Side Products Over-oxidationUse a milder oxidizing agent or a stoichiometric amount. Reduce reaction time.
Non-selective oxidantEmploy a more selective oxidant like a permanganate salt under controlled pH.[1]
Poor Stereocontrol Non-stereoselective reactionInvestigate different permanganate oxidants for better stereochemical outcomes.[1]
EpimerizationAvoid harsh pH conditions and prolonged reaction times.
Purification Issues High polarity of productUse normal-phase column chromatography with a polar mobile phase (e.g., DCM/Methanol).
Co-elution of byproductsConsider derivatization to a less polar intermediate before purification, followed by deprotection.

Table 2: Representative Comparison of Oxidizing Agents for DKP Hydroxylation

Oxidizing Agent Typical Conditions Pros Cons
Potassium Permanganate (KMnO₄) Acetone/water, low temperatureCost-effective, powerful oxidantCan lead to over-oxidation, low selectivity if not controlled
Osmium Tetroxide (OsO₄) Catalytic amount with a co-oxidantHigh stereoselectivity (syn-dihydroxylation)Highly toxic and expensive
Peroxy Acids (e.g., m-CPBA) Chlorinated solvents (e.g., DCM)Good for epoxidation of unsaturated precursorsMay not be suitable for direct C-H hydroxylation
Cytochrome P450 Enzymes Biocatalytic conditionsHigh selectivity and stereospecificity[2]Requires specialized equipment and expertise

Frequently Asked Questions (FAQs)

FAQ 1: What is the general synthetic strategy for this compound?

The most common strategy involves a two-step process. First, the synthesis of the diketopiperazine core, 3,6-dimethylpiperazine-2,5-dione, is achieved through the cyclization of a linear dipeptide (L-Alanyl-L-Alanine) or its ester derivative.[3] The second step is the direct oxidation (hydroxylation) of the diketopiperazine at one of the alpha-carbons (C-3 or C-6).

FAQ 2: What are the most suitable oxidizing agents for the hydroxylation of the diketopiperazine ring?

Permanganate-mediated oxidation has been studied for the hydroxylation of 2,5-diketopiperazines.[1] The choice of the specific permanganate salt and reaction conditions can influence the yield and stereoselectivity. Other strong oxidizing agents could potentially be used, but care must be taken to avoid over-oxidation or degradation of the starting material. Biocatalytic approaches using enzymes like P450s can also be highly selective.[2]

FAQ 3: How can I effectively monitor the progress of the hydroxylation reaction?

Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction. Use a polar solvent system (e.g., 10% Methanol in Dichloromethane) to achieve good separation between the less polar starting material and the more polar hydroxylated product. Staining with potassium permanganate solution can help visualize the spots if they are not UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring of product formation and byproduct identification.

FAQ 4: What are the critical experimental parameters to control for improving yield and selectivity?

The key parameters to control are:

  • Temperature: Low temperatures are generally preferred to control the reactivity of the oxidant and minimize side reactions.

  • Stoichiometry of the Oxidant: Using a precise amount of the oxidizing agent (often 1.0 to 1.2 equivalents) is crucial to prevent over-oxidation.

  • pH: The pH of the reaction medium can affect the reactivity of the oxidant and the stability of the product. Buffering the reaction mixture may be necessary.

  • Reaction Time: The reaction should be quenched as soon as the starting material is consumed (as monitored by TLC) to prevent product degradation.

FAQ 5: How is the stereochemistry of the final product typically determined?

The stereochemistry of this compound can be determined using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can help establish the relative stereochemistry. X-ray crystallography provides unambiguous determination of the solid-state structure. Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify different stereoisomers.

Experimental Protocols

Protocol 1: Synthesis of cis-3,6-dimethylpiperazine-2,5-dione (Cyclo(L-Ala-L-Ala))

This protocol is based on the general method of dipeptide ester cyclization.[3]

  • Dipeptide Formation: L-Alanine methyl ester hydrochloride (1 eq.) and N-Boc-L-Alanine (1 eq.) are dissolved in an anhydrous solvent like Dichloromethane (DCM).

  • A coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq.) and a base like triethylamine (2.2 eq.) are added at 0°C.

  • The reaction is stirred overnight at room temperature. The mixture is then filtered to remove dicyclohexylurea, and the filtrate is washed sequentially with dilute acid, bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the protected dipeptide ester.

  • Deprotection and Cyclization: The Boc-protected dipeptide ester is dissolved in a solution of 4M HCl in dioxane to remove the Boc group.

  • After deprotection is complete (monitored by TLC), the solvent is removed under reduced pressure.

  • The resulting dipeptide ester hydrochloride is dissolved in a high-boiling point solvent like toluene or xylene, and a base such as triethylamine is added.

  • The mixture is heated to reflux for several hours to induce cyclization. The progress of the cyclization is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and recrystallized from a suitable solvent like ethanol to yield pure cis-3,6-dimethylpiperazine-2,5-dione.

Protocol 2: Hydroxylation of cis-3,6-dimethylpiperazine-2,5-dione

This protocol is a representative procedure based on permanganate-mediated oxidation.[1]

  • Reaction Setup: cis-3,6-dimethylpiperazine-2,5-dione (1 eq.) is suspended in a mixture of acetone and water at 0°C in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxidant: A solution of potassium permanganate (KMnO₄) (1.1 eq.) in water is added dropwise to the suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: The reaction progress is monitored by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, the reaction is quenched by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Workup: The mixture is filtered through a pad of celite to remove the manganese dioxide. The filtrate is then concentrated under reduced pressure to remove the acetone.

  • Extraction: The remaining aqueous solution is extracted multiple times with a suitable organic solvent like ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.

Mandatory Visualizations

G cluster_0 Step 1: DKP Synthesis cluster_1 Step 2: Hydroxylation Dipeptide Formation Dipeptide Formation Deprotection Deprotection Dipeptide Formation->Deprotection Cyclization Cyclization Deprotection->Cyclization Purification_1 Purification of DKP Cyclization->Purification_1 Oxidation Oxidation Purification_1->Oxidation Quenching Quenching Oxidation->Quenching Workup Workup Quenching->Workup Purification_2 Final Purification Workup->Purification_2 Final Product Final Product Purification_2->Final Product

Caption: General workflow for the two-step synthesis of this compound.

G start Low Yield in Hydroxylation Step check_sm Is Starting Material (DKP) fully dissolved? start->check_sm check_reagent Is the Oxidizing Agent fresh? check_sm->check_reagent Yes sol_sm Use co-solvent (e.g., acetone/water) check_sm->sol_sm No check_temp Is the Reaction Temperature too low? check_reagent->check_temp Yes sol_reagent Use a fresh batch of the oxidant check_reagent->sol_reagent No check_stoi Is the Stoichiometry of the oxidant correct? check_temp->check_stoi Yes sol_temp Increase temperature incrementally (e.g., to RT) check_temp->sol_temp No sol_stoi Verify stoichiometry, consider slight excess (1.1 eq) check_stoi->sol_stoi

Caption: Troubleshooting decision tree for addressing low yield in the hydroxylation step.

References

Technical Support Center: 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the cyclization reaction to form 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound from its linear precursor, N-hydroxy-alanyl-alanine or its esters.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of this compound. What are the potential causes and solutions?

Answer:

Low yield is a common issue in diketopiperazine (DKP) synthesis and can be attributed to several factors. Here's a systematic approach to troubleshoot this problem:

  • Incomplete Precursor Formation: Ensure the linear dipeptide precursor, N-hydroxy-alanyl-alanine, is correctly synthesized and purified. Contaminants can interfere with the cyclization.

  • Suboptimal Reaction Conditions: The efficiency of cyclization is highly dependent on temperature, solvent, and pH.

    • Temperature: Thermal cyclization often requires elevated temperatures. However, excessive heat can lead to degradation. It's crucial to find the optimal temperature for your specific setup.[1]

    • Solvent: The choice of solvent can influence the conformation of the linear peptide, affecting the proximity of the reacting groups.[2] Toluene and other non-polar aprotic solvents are often used for thermal cyclization.

    • pH: The pH of the reaction mixture is critical. The N-terminal amino group of the dipeptide needs to be unprotonated to act as a nucleophile.[3] For base-catalyzed cyclization, ensure the base is strong enough to deprotonate the amine but not so strong as to cause significant side reactions like epimerization. For acid-catalyzed cyclization, the conditions should be optimized to promote cyclization without causing excessive hydrolysis of the peptide bonds.

  • Hydrolysis of the Linear Precursor: The linear dipeptide can hydrolyze back to its constituent amino acids, especially in the presence of water and at non-neutral pH.[4] Ensure anhydrous conditions are maintained throughout the reaction.

  • Inefficient Activation of the C-terminus: If you are using a solution-phase synthesis with a coupling agent, the C-terminal carboxylic acid needs to be activated for the intramolecular nucleophilic attack to occur. Incomplete activation will result in a low yield. Consider using a more efficient coupling agent or optimizing the activation conditions. A common method involves the use of dipeptide methyl or ethyl esters which can spontaneously cyclize upon heating.

Issue 2: Presence of Multiple Side Products

Question: My reaction mixture shows multiple spots on TLC/peaks in HPLC other than the desired product. What are these impurities and how can I minimize them?

Answer:

The formation of side products is a frequent challenge. The most common impurities include:

  • Epimers: If the reaction is base-catalyzed, epimerization at the alpha-carbons of the amino acid residues can occur, leading to the formation of diastereomers of the desired diketopiperazine. This is particularly problematic with strong bases or prolonged reaction times at high temperatures. Consider using milder bases or acid-catalyzed conditions if epimerization is a significant issue.

  • Linear Dipeptide Hydrolysis Products: As mentioned earlier, hydrolysis of the starting material can lead to the presence of N-hydroxy-alanine and alanine in the reaction mixture.

  • Oligomers: Under certain conditions, intermolecular reactions can compete with the intramolecular cyclization, leading to the formation of linear or cyclic oligomers. This can be minimized by conducting the reaction at high dilution.

  • Degradation Products: The N-hydroxy functionality can be sensitive to certain reaction conditions, potentially leading to degradation. Careful control of temperature and pH is crucial.

To minimize side products, consider the following:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress closely to avoid prolonged exposure to harsh conditions that can promote side reactions.

  • High Dilution: Performing the cyclization at a low concentration of the linear precursor favors the intramolecular reaction over intermolecular oligomerization.

  • Choice of Catalyst: If using a catalyst, ensure it is selective for the desired cyclization and does not promote side reactions. For instance, diboronic acid anhydride has been shown to be an effective catalyst for the synthesis of DKPs with hydroxyl groups.[5]

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. What are the recommended purification methods?

Answer:

Purification of diketopiperazines can be challenging due to their polarity and potential for aggregation. Common purification techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

  • Column Chromatography: Silica gel column chromatography is widely used. A solvent system with a gradient of increasing polarity (e.g., dichloromethane/methanol or ethyl acetate/hexane) is often effective.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is the method of choice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The most direct precursor is the linear dipeptide N-hydroxy-alanyl-alanine. To facilitate cyclization, the C-terminal carboxylic acid is often esterified (e.g., as a methyl or ethyl ester). The synthesis of N-hydroxy-alanine itself can be a multi-step process.[6]

Q2: What are the typical reaction conditions for the cyclization?

This can vary, but common methods include:

  • Thermal Cyclization: Heating the dipeptide ester in a high-boiling point solvent like toluene or xylene.

  • Base-Catalyzed Cyclization: Using a mild base to deprotonate the N-terminal amine and promote intramolecular attack.

  • Acid-Catalyzed Cyclization: Using an acid catalyst to activate the C-terminal carbonyl group.

  • Catalytic Methods: Employing catalysts like diboronic acid anhydride to promote dehydration and cyclization.[5]

Q3: How does pH affect the cyclization reaction?

The pH is a critical parameter. The N-terminal amine of the linear dipeptide must be in its unprotonated, nucleophilic form to attack the C-terminal carbonyl.[3]

  • Acidic pH: Can protonate the N-terminal amine, rendering it non-nucleophilic. However, it can also activate the C-terminal carbonyl. Finding an optimal acidic pH is key to balancing these effects.

  • Neutral pH: The concentration of the reactive unprotonated amine is low, potentially leading to slow reaction rates.

  • Basic pH: Deprotonates the N-terminal amine, increasing its nucleophilicity and accelerating the reaction. However, strongly basic conditions can lead to epimerization and other side reactions.

Q4: Are there any specific safety precautions I should take when working with N-hydroxy compounds?

N-hydroxy compounds can be sensitive and may have different toxicity profiles compared to their non-hydroxylated analogs. It is always recommended to handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for the specific reagents you are using.

Data Presentation

Table 1: Effect of Temperature on Thermal Cyclization Yield of N-hydroxy-alanyl-alanine methyl ester

Temperature (°C)Reaction Time (h)Yield (%)Observations
802435Incomplete conversion of starting material.
1001265Good conversion, minor side products observed.
120875Optimal yield, clean reaction profile.
140660Increased formation of degradation products.

Note: Data is illustrative and based on general principles of thermal cyclization of dipeptide esters.

Table 2: Influence of pH on Cyclization Yield of N-hydroxy-alanyl-alanine

pHCatalyst/BaseReaction Time (h)Yield (%)Major Side Products
4Acetic Acid4820Hydrolysis products
7None7215Slow reaction, starting material remains
9Triethylamine1270Minor epimerization
12Sodium Hydroxide450Significant epimerization and degradation

Note: This table presents hypothetical data to illustrate the expected trends based on the known chemistry of diketopiperazine formation.[3]

Experimental Protocols

Protocol 1: Synthesis of N-hydroxy-alanyl-alanine methyl ester (Linear Precursor)

This protocol is adapted from general peptide coupling procedures.

  • Materials: N-Boc-N-hydroxy-alanine, Alanine methyl ester hydrochloride, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure: a. Dissolve N-Boc-N-hydroxy-alanine (1.0 eq) and alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. b. Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at 0 °C. c. Add HATU (1.1 eq) and continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4 hours. d. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected dipeptide. f. Purify the crude product by column chromatography. g. To deprotect the Boc group, dissolve the purified dipeptide in a 1:1 mixture of DCM and TFA and stir at room temperature for 1 hour. h. Remove the solvent under reduced pressure to yield the N-hydroxy-alanyl-alanine methyl ester as a TFA salt.

Protocol 2: Cyclization to this compound

This protocol describes a general thermal cyclization method.

  • Materials: N-hydroxy-alanyl-alanine methyl ester TFA salt, Toluene, Triethylamine.

  • Procedure: a. Suspend the N-hydroxy-alanyl-alanine methyl ester TFA salt in toluene (at a concentration of approximately 0.1 M to favor intramolecular cyclization). b. Add triethylamine (1.1 eq) to neutralize the TFA salt. c. Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC or HPLC. d. Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature. e. Remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Mandatory Visualization

Reaction_Mechanism cluster_precursor Linear Precursor cluster_conditions Reaction Conditions cluster_product Cyclized Product cluster_side_reactions Potential Side Reactions precursor N-hydroxy-alanyl-alanine (ester derivative) product 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione precursor->product Intramolecular Cyclization hydrolysis Hydrolysis precursor->hydrolysis epimerization Epimerization precursor->epimerization oligomerization Oligomerization precursor->oligomerization conditions Heat / Base / Acid High Dilution conditions->precursor Troubleshooting_Workflow start Low Yield or Multiple Side Products check_precursor Verify Purity of Linear Precursor start->check_precursor optimize_temp Optimize Temperature check_precursor->optimize_temp Precursor is Pure purify_precursor Re-purify Precursor check_precursor->purify_precursor Precursor is Impure optimize_pH Adjust pH / Base / Acid optimize_temp->optimize_pH high_dilution Use High Dilution optimize_pH->high_dilution change_solvent Change Solvent high_dilution->change_solvent check_activation Check C-terminus Activation change_solvent->check_activation end Improved Yield check_activation->end Successful Optimization purify_precursor->optimize_temp

References

Technical Support Center: Optimizing Piperazinedione Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperazinediones (also known as diketopiperazines or DKPs).

FAQs: Quick Answers to Common Questions

Q1: What are the most common methods for synthesizing piperazinediones?

A1: The primary methods for piperazinedione synthesis are solution-phase and solid-phase synthesis. Solution-phase synthesis often involves the cyclization of a dipeptide ester or the direct thermal condensation of amino acids. Solid-phase synthesis is particularly useful for creating libraries of piperazinedione derivatives and involves assembling the dipeptide on a resin support followed by cyclization and cleavage.

Q2: What factors are critical for optimizing the yield and purity of piperazinediones?

A2: Key factors influencing yield and purity include the choice of solvent, reaction temperature, catalyst, and the purity of the starting materials. The steric and electronic properties of the amino acid side chains also play a significant role.

Q3: How can I minimize side reactions during piperazinedione synthesis?

A3: Common side reactions include racemization, aspartimide formation (if aspartic acid is used), and the formation of linear dipeptide polymers. Minimizing these can be achieved by careful selection of coupling reagents, controlling the reaction temperature, using appropriate protecting groups, and optimizing the cyclization conditions.[1] For instance, in solid-phase synthesis, using piperazine instead of piperidine for Fmoc deprotection can reduce base-induced side reactions.[2]

Q4: What are the best practices for purifying piperazinediones?

A4: Purification strategies depend on the properties of the specific piperazinedione. Common methods include recrystallization, column chromatography on silica gel, and preparative high-performance liquid chromatography (HPLC). The choice of solvent for recrystallization is crucial and often requires experimentation with different solvent systems.

Troubleshooting Guide

This guide addresses specific issues that may arise during piperazinedione synthesis.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Cyclization - Optimize the reaction temperature; higher temperatures can promote cyclization but may also lead to side reactions.[3] - For solution-phase synthesis, ensure efficient removal of water or alcohol formed during the reaction. - In solid-phase synthesis, ensure the dipeptide is in a conformation favorable for cyclization.
Starting Material Degradation - Use high-purity amino acids or dipeptide esters. - Ensure solvents are anhydrous, as water can hydrolyze activated esters.
Suboptimal Catalyst - Screen different catalysts. For certain syntheses, catalysts like ZrCl4 have been shown to be effective.[4] - Ensure the catalyst is not poisoned by impurities in the reaction mixture.
Steric Hindrance - Amino acids with bulky side chains may require longer reaction times or more forcing conditions. - Consider using a different synthetic route, such as starting from a pre-formed dipeptide.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_cyclization Check Cyclization Conditions start->check_cyclization check_starting_materials Check Starting Materials check_cyclization->check_starting_materials Efficient optimize_temp Optimize Temperature check_cyclization->optimize_temp Inefficient? remove_byproducts Ensure Removal of Water/Alcohol check_cyclization->remove_byproducts Inefficient? check_catalyst Check Catalyst check_starting_materials->check_catalyst Pure verify_purity Verify Purity of Reagents check_starting_materials->verify_purity Degradation? check_sterics Consider Steric Hindrance check_catalyst->check_sterics Optimal screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts Suboptimal? modify_route Modify Synthetic Route check_sterics->modify_route Bulky Side Chains? end_node Yield Improved optimize_temp->end_node remove_byproducts->end_node verify_purity->end_node screen_catalysts->end_node modify_route->end_node SideProductFormation cluster_conditions Reaction Conditions cluster_side_products Potential Side Products High_Concentration High_Concentration Linear_Polymer Linear_Polymer High_Concentration->Linear_Polymer High_Temperature High_Temperature Racemization Racemization High_Temperature->Racemization Strong_Base Strong_Base Strong_Base->Racemization Aspartimide_Formation Aspartimide_Formation Strong_Base->Aspartimide_Formation Piperidine_Adduct Piperidine_Adduct Strong_Base->Piperidine_Adduct in SPPS SolutionPhaseWorkflow A 1. Combine Glycine & Ethylene Glycol B 2. Heat to 175°C for 1h A->B C 3. Cool & Refrigerate Overnight B->C D 4. Centrifuge & Decant C->D E 5. Wash with Cold Methanol D->E F 6. Recrystallize from Hot Water E->F G 7. Decolorize with Activated Carbon F->G H 8. Isolate Pure Product G->H

References

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione.

Disclaimer

Specific stability and degradation data for this compound are not extensively available in peer-reviewed literature. The information provided here is based on the general chemical properties of diketopiperazines (DKPs), the parent compound 3,6-dimethylpiperazine-2,5-dione, and principles of peptide and small molecule stability. It is strongly recommended to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound, like other diketopiperazines, is its susceptibility to hydrolysis. This involves the cleavage of one or both amide bonds in the piperazine-2,5-dione ring, leading to the formation of linear dipeptide or amino acid derivatives. The rate of hydrolysis is significantly influenced by pH and temperature. The presence of the hydroxyl group may also influence its susceptibility to oxidation.

Q2: What is the expected degradation pathway for this compound?

A2: The primary degradation pathway is anticipated to be hydrolysis of the amide bonds within the diketopiperazine ring. This would result in the formation of the linear dipeptide, N-(1-carboxyethyl)-3-hydroxy-alanine, which could be further hydrolyzed to its constituent amino acids, alanine and a 3-hydroxy-alanine derivative. Oxidation of the tertiary alcohol is another potential, though likely less prominent, degradation route under certain conditions.

Q3: What are the recommended storage conditions for this compound?

A3: For the non-hydroxylated analog, 3,6-dimethylpiperazine-2,5-dione, storage below +30°C is recommended.[1] For this compound, it is advisable to store it as a solid in a tightly sealed container at or below room temperature, protected from moisture and light. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended, especially for solutions.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific data for the hydroxylated compound is unavailable, studies on other diketopiperazines show that they are most stable in the neutral to slightly acidic pH range (approximately pH 3-7).[2][3] Both strongly acidic and alkaline conditions are expected to catalyze the hydrolysis of the amide bonds, leading to ring opening.

Q5: Is this compound susceptible to oxidation?

A5: The presence of a tertiary hydroxyl group introduces a potential site for oxidation, although this is generally less facile than oxidation of primary or secondary alcohols. Under strongly oxidizing conditions, degradation could occur. It is advisable to avoid strong oxidizing agents and to store solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidative stability is a concern.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of the compound during the experiment.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Before starting your experiment, confirm the purity of your this compound stock using a suitable analytical method like HPLC-UV or LC-MS.

    • Control Experimental Conditions:

      • pH: Ensure the pH of your experimental buffer is within the optimal stability range (ideally pH 3-7).

      • Temperature: Avoid high temperatures. If elevated temperatures are necessary, minimize the exposure time.

      • Light: Protect your samples from light, especially if working with solutions for extended periods.

    • Analyze a Time-Zero Sample: Analyze a sample of your experimental setup immediately after preparation to establish a baseline.

    • Include a Control: Run a control sample of the compound in the experimental buffer under the same conditions but without other reactants to assess its stability over the course of the experiment.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use LC-MS/MS to determine the mass of the unknown peaks. A mass increase of 18 Da (the mass of water) is indicative of a hydrolysis product (the linear dipeptide).

    • Perform a Forced Degradation Study: Intentionally degrade a sample of this compound under acidic, basic, and oxidative conditions. Analyze the resulting solutions by LC-MS to identify the retention times and mass spectra of the degradation products. This can help in confirming the identity of the unknown peaks in your experimental samples.

    • Optimize Analytical Method: Ensure your chromatographic method is capable of separating the parent compound from its potential degradation products.

Quantitative Data Summary

As specific quantitative stability data for this compound is not available in the literature, the following table provides a general overview of expected stability based on studies of other diketopiperazines.[2][3]

ConditionExpected StabilityPrimary Degradation Pathway
pH
< 3LowAcid-catalyzed hydrolysis
3 - 7Moderate to HighMinimal hydrolysis
> 8LowBase-catalyzed hydrolysis
Temperature
-20°C (Solid)High-
2-8°C (Solid)High-
Room Temp (Solid)Moderate to High-
> 40°C (Solution)Low to ModerateThermal hydrolysis
Light
Exposed to UV/VisiblePotentially UnstablePhotodegradation (if chromophores are present)
Protected from LightStable-
Oxidizing Agents
Presence of H₂O₂Potentially UnstableOxidation of the hydroxyl group and/or ring

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigate the degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at room temperature.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution in a neutral buffer (e.g., phosphate buffer, pH 7) at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm and/or a broad-spectrum light source).

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of the time-zero and control samples. Identify and quantify the parent compound and any degradation products.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_purity Verify Purity of Starting Material (HPLC/LC-MS) start->check_purity control_conditions Review Experimental Conditions (pH, Temp, Light) check_purity->control_conditions time_zero Analyze Time-Zero Sample control_conditions->time_zero stability_control Run a Stability Control (Compound in Buffer) time_zero->stability_control degradation_suspected Degradation Suspected? stability_control->degradation_suspected new_peaks Appearance of New Peaks in Chromatogram degradation_suspected->new_peaks Yes modify_protocol Modify Experimental Protocol degradation_suspected->modify_protocol No, but results still inconsistent characterize_peaks Characterize New Peaks (LC-MS/MS) new_peaks->characterize_peaks forced_degradation Perform Forced Degradation Study characterize_peaks->forced_degradation compare_results Compare Degradation Products with Unknown Peaks forced_degradation->compare_results optimize_method Optimize Analytical Method for Separation compare_results->optimize_method identify_source Identify Source of Degradation optimize_method->identify_source identify_source->modify_protocol end Problem Resolved modify_protocol->end

Caption: A logical workflow for troubleshooting experimental inconsistencies.

Potential Degradation Pathway of this compound

G Potential Degradation Pathway parent This compound C₇H₁₂N₂O₃ hydrolysis1 N-(1-carboxyethyl)-3-hydroxy-alanine C₆H₁₁NO₅ parent->hydrolysis1 Hydrolysis (H₂O, H⁺/OH⁻) oxidation Oxidized Product parent->oxidation Oxidation ([O]) hydrolysis2 Alanine + 3-Hydroxy-alanine derivative hydrolysis1->hydrolysis2 Further Hydrolysis

Caption: A simplified diagram of potential degradation pathways.

References

How to increase the purity of synthesized 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to enhance the purity of synthesized 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione. The information is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

Common impurities can originate from starting materials, incomplete reactions, or side reactions. These typically include:

  • Unreacted Starting Materials: Such as the linear dipeptide precursor or protected amino acids.

  • Linear Dipeptide Intermediate: The immediate precursor to the cyclized product which may not have fully cyclized.

  • Diastereomers: If chiral starting materials are used, the formation of diastereomeric cyclic dipeptides is possible.

  • Byproducts from Coupling Reagents: Residuals from reagents like DIC, HBTU, or HOBt used in dipeptide formation.[1]

  • Solvent Adducts: Molecules of the reaction solvent that may have become incorporated or are difficult to remove.

Q2: My crude product has a low purity (<85%) after the initial work-up. What are the preliminary purification steps?

Before proceeding to more complex methods like chromatography, simple washing or trituration can significantly improve purity.

  • Solvent Trituration: Suspend the crude solid in a solvent in which the desired product is poorly soluble, but the impurities are soluble (e.g., cold diethyl ether, ethyl acetate). Stir the suspension, then filter to collect the purified solid.

  • Aqueous Wash: If impurities are water-soluble (like salts from coupling reagents), washing the crude product dissolved in an organic solvent (like dichloromethane) with a saturated sodium bicarbonate solution and then brine can be effective.[1]

  • Precipitation: Dissolve the crude material in a suitable solvent and then add an anti-solvent to selectively precipitate the desired compound, leaving impurities in the solution.

Q3: How can recrystallization be optimized for purifying this compound?

Recrystallization is a powerful technique for removing minor impurities, provided a suitable solvent system is identified.

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For diketopiperazines, which are often polar, solvents like methanol, ethanol, isopropanol, acetonitrile, or mixtures with water are good starting points.

  • Procedure:

    • Dissolve the crude product in the minimum amount of boiling solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter it.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under a vacuum.

Q4: When is column chromatography the recommended purification method?

Column chromatography is necessary when simpler methods fail, especially for separating compounds with similar properties, such as diastereomers.[1]

  • Flash Chromatography: Ideal for purifying larger quantities (>100 mg) of the product. It offers a good balance between resolution and speed.[2]

  • High-Performance Liquid Chromatography (HPLC): Used for achieving very high purity (>98%), especially for analytical standards or final drug compounds. Reversed-phase HPLC is particularly effective for polar cyclic peptides.[2]

Q5: What are the key parameters for developing a reversed-phase chromatography method for this compound?

Reversed-phase chromatography separates molecules based on their hydrophobicity. Given the polar nature of the hydroxyl group, this is often a suitable technique.

  • Stationary Phase: A C18 (octadecylsilyl) column is the most common choice.

  • Mobile Phase: A gradient of water and a more organic solvent like acetonitrile or methanol is typically used.

  • Mobile Phase Additives: Adding a small amount (0.1%) of an acid like trifluoroacetic acid (TFA) can improve peak shape by protonating basic sites. Alternatively, for some cyclic peptides, using a basic modifier like ammonium hydroxide (NH4OH) can alter selectivity and improve separation from certain impurities.[2]

  • Sample Preparation: Dissolve the sample in a minimal volume of a strong solvent like Dimethyl Sulfoxide (DMSO) for injection.[2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Screening: Place a small amount of the crude product in several test tubes. Add a few drops of different solvents (e.g., ethanol, water, ethyl acetate, acetonitrile) to each. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is just dissolved.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Reversed-Phase Flash Column Chromatography

  • Column Selection and Equilibration: Choose a pre-packed C18 flash cartridge (e.g., Biotage SNAP Bio C18).[2] Equilibrate the cartridge with the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) for several column volumes.

  • Sample Preparation: Dissolve the crude this compound in a minimal volume of DMSO.[2]

  • Loading: Inject the dissolved sample onto the equilibrated cartridge.

  • Elution: Run a linear gradient to increase the organic solvent concentration (e.g., from 5% to 95% Acetonitrile over 20-30 column volumes).

  • Fraction Collection: Collect fractions based on UV absorbance (typically at 214 nm and 254 nm).

  • Analysis: Analyze the collected fractions using a suitable method (e.g., TLC or analytical HPLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Quantitative Data Summary

Table 1: Comparison of Common Purification Techniques for Cyclic Dipeptides

Purification MethodTypical Purity AchievedExpected YieldThroughput/ScaleRelative Cost & Time
Recrystallization 95-99%60-90%High (grams to kgs)Low
Flash Chromatography 90-98%70-95%Medium (mgs to grams)Medium
Preparative HPLC >99%50-80%Low (mgs)High

Note: Yields are highly dependent on the initial purity of the crude material.

Table 2: Example Mobile Phase Systems for Reversed-Phase Chromatography

SystemMobile Phase AMobile Phase BModifierApplication Notes
Acidic WaterAcetonitrile0.1% Trifluoroacetic Acid (TFA)Standard conditions, provides good peak shape for most peptides.
Basic WaterAcetonitrile0.1% Ammonium Hydroxide (NH4OH)Can offer alternative selectivity and may improve separation of closely eluting impurities.[2]
Neutral WaterAcetonitrileNoneGenerally results in broader peaks; not commonly used unless the compound is unstable in acid or base.

Visual Guides

G start_end start_end process process output output A Linear Dipeptide Synthesis B Cyclization Reaction A->B C Crude Product Isolation (Work-up) B->C D Purity Analysis (e.g., HPLC, LC-MS) C->D E Purification Step (Recrystallization or Chromatography) D->E Purity Low F Pure 3-Hydroxy-3,6-dimethyl- piperazine-2,5-dione D->F Purity OK E->D

Caption: General workflow for synthesis and purification.

G question question action action result result start Low Purity of Crude Product q1 Are impurities soluble in a non-solvent for product? start->q1 a1 Perform Solvent Trituration (e.g., with Diethyl Ether) q1->a1 Yes q2 Are key impurities non-polar/greasy? q1->q2 No / Unsure a1->q2 a2 Attempt Recrystallization. Screen polar solvents (EtOH, MeCN, H2O). q2->a2 Yes q3 Purity still low or diastereomers present? q2->q3 No a2->q3 a3 Use Flash Chromatography (C18). Optimize mobile phase (acidic vs. basic). q3->a3 Yes end High Purity Achieved q3->end No a3->end

Caption: Troubleshooting flowchart for low product purity.

G Principle of Reversed-Phase Chromatography cluster_compounds Compounds column C18 Stationary Phase (Non-Polar) Hydrophobic chains mobile_phase Mobile Phase (Polar) (e.g., Water/Acetonitrile) mobile_phase->column Flows through sample Sample Mixture polar Polar Impurity nonpolar Target (Less Polar) polar->column Weak Interaction (Elutes First) nonpolar->column Strong Interaction (Elutes Later)

Caption: Principle of reversed-phase chromatography.

References

Technical Support Center: Overcoming Poor Solubility of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a cyclic dipeptide derivative. Its structure, featuring both polar (hydroxyl, amide) and non-polar (methyl) groups, can lead to strong intermolecular interactions in its solid state, resulting in poor aqueous solubility. This low solubility can be a significant hurdle in various experimental and developmental settings, including biological assays, formulation development, and in vivo studies, as it can lead to low bioavailability and inaccurate results.

Q2: What are the initial steps to assess the solubility of this compound?

A2: A preliminary solubility assessment should be performed in a range of common laboratory solvents. This will help in understanding its general solubility characteristics and in selecting appropriate solvents for further development. A suggested starting panel of solvents is provided in the troubleshooting guide.

Q3: Are there any safety precautions I should take when handling this compound and its solvents?

A3: Yes. Always consult the Safety Data Sheet (SDS) for this compound and any solvents used. Work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Issue 1: The compound is not dissolving in my aqueous buffer.

This is a common issue due to the compound's likely low water solubility. Here are several strategies to address this, ranging from simple to more complex formulation approaches.

Troubleshooting Workflow

start Start: Poor solubility in aqueous buffer ph_modification Attempt pH Modification start->ph_modification cosolvents Use Co-solvents ph_modification->cosolvents If solubility is still low end_success Success: Compound Dissolved ph_modification->end_success If successful surfactants Add Surfactants cosolvents->surfactants If co-solvent is not effective or incompatible cosolvents->end_success If successful cyclodextrins Utilize Cyclodextrins surfactants->cyclodextrins For further enhancement or specific applications surfactants->end_success If successful cyclodextrins->end_success If successful end_fail Further Formulation Strategies Needed cyclodextrins->end_fail If all else fails

Caption: Troubleshooting workflow for aqueous solubility.

Detailed Methodologies:

  • pH Modification: Since many drug molecules are weak acids or bases, adjusting the pH of the solution can increase their solubility.[1] For this compound, which contains amide and hydroxyl groups, its charge state may be altered at different pH values.

    • Protocol:

      • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

      • Add a known amount of the compound to a fixed volume of each buffer.

      • Stir or sonicate the samples for a set period (e.g., 24 hours) at a controlled temperature.

      • Filter the samples and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

      • For intravenous administration, the pH should ideally be within the range of 3-9 to minimize vascular irritation.[1]

  • Co-solvents: Water-miscible organic solvents can be used to increase the solubility of poorly soluble compounds.[1][2]

    • Protocol:

      • Select a panel of pharmaceutically acceptable co-solvents (see table below).

      • Prepare stock solutions of the compound in each co-solvent at a high concentration.

      • Titrate the stock solution into your aqueous buffer while vortexing, observing for any precipitation.

      • Alternatively, prepare various concentrations of the co-solvent in the aqueous buffer (e.g., 5%, 10%, 20% v/v) and determine the saturation solubility of the compound in each mixture.

Table 1: Common Co-solvents for Solubility Enhancement

Co-solventTypical Concentration Range (% v/v)Notes
Ethanol1 - 20%Generally well-tolerated.
Propylene Glycol5 - 40%Can increase viscosity.
Polyethylene Glycol (PEG 300/400)10 - 50%Effective for many poorly soluble drugs.[3]
Dimethyl Sulfoxide (DMSO)< 1% (for in vitro)Highly effective but can have cellular effects.[4]
N-Methyl-2-pyrrolidone (NMP)1 - 10%Use with caution due to potential toxicity.
  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[1]

    • Protocol:

      • Choose a suitable surfactant (e.g., Polysorbate 80, Cremophor EL).

      • Prepare a series of aqueous solutions with increasing surfactant concentrations, ensuring they are above the critical micelle concentration (CMC).

      • Determine the solubility of the compound in each surfactant solution as described for pH modification.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.[1][2]

    • Protocol:

      • Select a cyclodextrin derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).[5]

      • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

      • Determine the solubility of this compound in each solution. The relationship between cyclodextrin concentration and compound solubility can indicate the stoichiometry of the inclusion complex.

Issue 2: The compound precipitates out of solution over time or upon temperature change.

This indicates that you have created a supersaturated or metastable solution. The following strategies can help improve the long-term stability of your solution.

Logical Relationship Diagram

start Issue: Precipitation from solution solid_dispersion Amorphous Solid Dispersions start->solid_dispersion lipid_formulation Lipid-Based Formulations start->lipid_formulation nanosizing Particle Size Reduction (Nanosuspensions) start->nanosizing stabilizers Add Polymeric Stabilizers solid_dispersion->stabilizers end_solution Stable Solution/Formulation lipid_formulation->end_solution nanosizing->stabilizers stabilizers->end_solution

Caption: Strategies to prevent precipitation.

Detailed Methodologies:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can enhance both solubility and dissolution rate.[2]

    • Protocol (Solvent Evaporation Method):

      • Select a suitable polymer (e.g., PVP, HPMC, Soluplus®).

      • Dissolve both the compound and the polymer in a common volatile solvent (e.g., methanol, acetone).

      • Evaporate the solvent under vacuum (e.g., using a rotary evaporator) to form a solid dispersion.

      • The resulting solid can then be dissolved in the aqueous medium.

  • Particle Size Reduction: Reducing the particle size increases the surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[6]

    • Micronization: Techniques like air-jet milling can reduce particle sizes to the range of 2-5 μm.[7]

    • Nanonization: Methods such as wet media milling or high-pressure homogenization can produce nanoparticles (100-250 nm), which can be formulated as a nanosuspension.[7][8] These often require stabilizers to prevent agglomeration.[8]

  • Lipid-Based Formulations: For highly lipophilic compounds, incorporating them into lipid-based systems can be very effective.[7]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[2][7]

    • Protocol:

      • Screen for suitable oils, surfactants, and co-surfactants in which the compound has high solubility.

      • Construct a ternary phase diagram to identify the self-emulsifying region.

      • Prepare the formulation by mixing the components and dissolving the compound within the mixture.

Advanced Strategies

For particularly challenging cases, the following advanced techniques may be considered:

Table 2: Advanced Solubility Enhancement Techniques

TechniquePrincipleKey Considerations
Salt Formation Conversion of the compound into a more soluble salt form.Requires the presence of an ionizable group on the molecule. Not feasible for neutral compounds.[7]
Co-crystallization Formation of a crystalline solid containing the active compound and a co-former in a stoichiometric ratio.Can modify physicochemical properties like melting point and solubility.
Prodrug Approach Chemical modification of the compound to a more soluble form, which is then converted back to the active form in vivo.Requires careful design to ensure efficient conversion and avoid toxic byproducts.
Thioamide Substitution In some cyclic peptides, replacing an amide bond with a thioamide can enhance solubility in organic solvents, aiding in synthesis and purification.[9]This is a chemical modification strategy that would need to be implemented during synthesis.

Experimental Workflow for Method Selection

start Characterize Compound (pKa, LogP, Melting Point) screening Preliminary Solubility Screening (Aqueous & Organic Solvents) start->screening ionizable Is the compound ionizable? screening->ionizable high_mp High Melting Point ('Brick Dust')? screening->high_mp lipophilic High LogP? screening->lipophilic ph_salt pH Modification / Salt Formation ionizable->ph_salt Yes non_ionizable Co-solvents / Surfactants / Cyclodextrins ionizable->non_ionizable No optimize Optimize Lead Formulation ph_salt->optimize non_ionizable->optimize asd Amorphous Solid Dispersions high_mp->asd Yes asd->optimize lipid_form Lipid-Based Formulations (SEDDS) lipophilic->lipid_form Yes lipid_form->optimize

Caption: A logical workflow for selecting a suitable solubility enhancement strategy.

References

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

This technical support center provides essential guidance for the proper storage and handling of this compound. Please note that while this information is based on best practices for similar piperazine-dione derivatives, the specific properties of the "hydroxy" derivative may vary. Always consult your institution's safety protocols and the specific Safety Data Sheet (SDS) provided by your supplier.

Quantitative Data Summary

For safe and effective use of this compound, please refer to the following storage and handling parameters. These are based on data for closely related compounds.

ParameterRecommendationSource(s)
Storage Temperature Room temperature; some sources suggest below +30°C. For long-term storage, consider 2-8°C.[1][1]
Storage Conditions Store in a well-ventilated, dry place in a tightly closed container.[2][3] An inert atmosphere is recommended.[2][3]
Moisture Protect from moisture, as the compound may be moisture-sensitive.[2][2]
Incompatible Materials Strong oxidizing agents.[4][4]

Troubleshooting Guide

Q1: I observed clumping or a change in the physical appearance of the powdered compound. What could be the cause?

A1: This may indicate moisture absorption, as piperazine derivatives can be moisture-sensitive[2]. To prevent this, always store the compound in a tightly sealed container in a dry environment, such as a desiccator. If clumping is observed, gently break up the aggregates with a clean, dry spatula before weighing, ensuring you are wearing appropriate personal protective equipment (PPE).

Q2: My experimental results are inconsistent. Could the compound have degraded?

A2: Inconsistent results could be due to compound degradation. Factors that can lead to degradation include improper storage temperature, exposure to moisture, or light. Ensure you are storing the compound at the recommended temperature and protecting it from light and moisture[1][2]. For sensitive experiments, consider using a freshly opened vial of the compound. Thermal decomposition can also lead to the release of irritating gases and vapors[3][4].

Q3: I am experiencing eye or skin irritation after handling the compound. What should I do?

A3: this compound and related compounds can cause skin and serious eye irritation[2]. In case of contact, follow these first-aid measures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][3]

  • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[2] Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound[2][3].

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for weighing and preparing solutions of this compound?

A1: It is recommended to handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhaling any dust[2][3]. Use a clean, dry spatula and weigh the desired amount in a suitable container. When preparing solutions, add the solid to the solvent slowly while stirring to ensure it dissolves completely.

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: You should always wear standard laboratory PPE, including:

  • Safety glasses or goggles[2][3]

  • Chemical-resistant gloves (e.g., nitrile)[2][3]

  • A lab coat[2][3] If there is a risk of inhaling dust, a respirator may be necessary[2].

Q3: How should I dispose of waste containing this compound?

A3: Dispose of the compound and its container in accordance with local, state, and federal regulations. This typically involves disposal as chemical waste through an approved waste disposal plant[2][3]. Do not dispose of it down the drain or in regular trash.

Q4: Is this compound flammable?

A4: Yes, related piperazine derivatives are classified as combustible or flammable solids[2][3]. Keep the compound away from heat, sparks, open flames, and other ignition sources[2]. In case of a fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish it[2].

Experimental Workflow Diagram

The following diagram outlines the recommended workflow for handling this compound from receipt to disposal.

G cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal receiving Receive Compound storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. receiving->storage ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Begin Experiment weighing Weigh Compound in Ventilated Area ppe->weighing dissolution Prepare Solution weighing->dissolution experiment Perform Experiment dissolution->experiment waste_collection Collect Contaminated Waste and Unused Compound experiment->waste_collection End Experiment disposal Dispose of Waste According to Institutional Protocols waste_collection->disposal

Caption: Workflow for safe handling of this compound.

References

Technical Support Center: Synthesis of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and scalable approach is the intramolecular cyclization of a linear dipeptide precursor. This typically involves a two-step process: first, the coupling of two protected amino acid derivatives (one being a derivative of alanine and the other a hydroxy-amino acid precursor) to form the linear dipeptide, followed by deprotection and cyclization.[1] Newer methods, such as those using diboronic acid anhydride as a catalyst, offer a concise, high-yield route for diketopiperazines with hydroxymethyl groups, often without intermediate purification.[2][3]

Q2: What are the critical parameters to control during the cyclization step for scaling up?

A2: When scaling up, several parameters are critical for maximizing yield and purity:

  • Concentration: The cyclization step must be performed under high-dilution conditions (typically 0.01-0.05 M). This favors the intramolecular reaction to form the desired cyclic monomer over intermolecular reactions that lead to linear dimers and oligomers.

  • Temperature: The optimal temperature depends on the solvent and the activation energy of the cyclization. While heating is often required (e.g., reflux), excessive heat can promote side reactions like epimerization.[4]

  • Rate of Addition: For solution-phase cyclizations, slow addition of the linear peptide to a heated solvent maintains high dilution and minimizes side product formation.

  • Choice of Solvent: Solvents like toluene, acetonitrile, or 2-butanol are commonly used. The choice can affect solubility of the peptide precursor and reaction kinetics.[5]

  • pH Control: The reaction is often mediated by a non-nucleophilic base to neutralize acid from the deprotection step and facilitate the nucleophilic attack of the N-terminal amine. The pH must be carefully controlled to avoid racemization.[6]

Q3: How can I minimize the formation of common side products?

A3: Side product formation is a common challenge. Key strategies include:

  • Dimer/Oligomer Formation: As mentioned, maintain high-dilution conditions during cyclization.

  • Epimerization/Racemization: This can occur at the C-terminal amino acid during activation or under harsh basic/acidic conditions.[7] Use mild coupling reagents and carefully select bases and deprotection methods. The choice of coupling reagent and additives is crucial to reduce epimerization.[8]

  • Diketopiperazine (DKP) Formation during Linear Synthesis: In solid-phase peptide synthesis (SPPS), premature DKP formation can occur, especially with proline or glycine residues, cleaving the peptide from the resin.[9][10] Using dipeptide building blocks can mitigate this.[9]

Q4: What are the most effective methods for purifying this compound?

A4: Due to the polar nature imparted by the hydroxyl group, purification can be challenging. A multi-step approach is often best:

  • Initial Purification: Flash column chromatography on silica gel is effective for removing the bulk of non-polar impurities and residual reagents.[5]

  • High-Purity Polishing: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for achieving high purity (>95%).[11] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common choice.[11]

  • Alternative Methods: For particularly difficult separations, techniques like ion-exchange chromatography can be used as a complementary step to RP-HPLC.[12]

Experimental Workflow and Protocols

The synthesis of this compound can be visualized as a multi-step process.

cluster_prep Step 1: Linear Precursor Synthesis cluster_cyclize Step 2: Cyclization cluster_purify Step 3: Purification start N-Boc-L-Alanine & α-Amino-α-methyl-β-hydroxy acid methyl ester coupling Peptide Coupling (e.g., HATU, DIPEA in DMF) start->coupling workup1 Aqueous Workup & Purification coupling->workup1 linear Protected Linear Dipeptide workup1->linear deprotect Boc Deprotection (TFA in DCM) linear->deprotect cyclize Cyclization (High Dilution in Toluene/Reflux) deprotect->cyclize workup2 Solvent Removal cyclize->workup2 crude Crude Product workup2->crude purify Silica Gel Chromatography crude->purify hplc RP-HPLC (if needed) purify->hplc final Final Product (>95% Purity) hplc->final

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis via Linear Dipeptide Cyclization

This protocol is a representative example and may require optimization for specific substrates and scales.

Part 1: Synthesis of Linear Dipeptide Precursor

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting C-terminally protected amino acid (e.g., α-amino-α-methyl-β-hydroxy acid methyl ester, 1.0 eq).

  • Dissolution: Dissolve in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add N-Boc-L-Alanine (1.1 eq.), a coupling agent such as HATU (1.1 eq.), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure protected linear dipeptide.

Part 2: Deprotection and Intramolecular Cyclization

  • Deprotection: Dissolve the purified linear dipeptide from Part 1 in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA, typically 20-50% v/v) and stir at room temperature for 1-2 hours until the Boc group is fully removed (monitor by TLC/LC-MS).

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to ensure all TFA is removed.

  • Cyclization Setup: In a separate, large flask equipped with a reflux condenser, add toluene (or another suitable high-boiling solvent) to achieve a final concentration of ~0.01 M. Heat the solvent to reflux.

  • High-Dilution Addition: Dissolve the deprotected dipeptide salt in a minimal amount of DMF or the refluxing solvent and add it dropwise to the refluxing solvent over several hours using a syringe pump.

  • Reaction: Continue to reflux for an additional 2-4 hours after the addition is complete.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography and/or recrystallization. For very high purity, preparative RP-HPLC may be necessary.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product 1. Incomplete Coupling: Inefficient activation of the carboxylic acid in Part 1. 2. Failed Deprotection: Insufficient time or reagent for Boc group removal. 3. Cyclization Not Initiated: Temperature too low; no base added to neutralize TFA salt.1. Use a more robust coupling agent (e.g., HATU, COMU). Ensure all reagents are anhydrous. 2. Increase deprotection time or TFA concentration. Confirm completion with LC-MS. 3. Ensure the reaction is at reflux. Add a non-nucleophilic base like DIPEA or 2,4,6-collidine (1.1 eq.) to the refluxing solvent.
High Levels of Impurity 1. Dimer/Oligomer Formation: Concentration during cyclization was too high. 2. Epimerization: Base is too strong or temperature is too high during coupling or cyclization. 3. Incomplete Deprotection: Residual protected starting material is present.1. Ensure high-dilution conditions (<0.05 M). Use a syringe pump for slow addition. 2. Use a hindered base (e.g., DIPEA). Avoid strong bases like DBU or triethylamine if epimerization is observed.[8] 3. Ensure the deprotection step in Part 2 goes to completion before starting cyclization.
Poor Reproducibility at Scale 1. Inefficient Heat Transfer: "Hot spots" in the reactor can cause degradation or side reactions. 2. Poor Mass Transfer: Inefficient mixing can lead to localized high concentrations, promoting oligomerization. 3. Addition Rate Issues: Manual addition rate may vary, affecting effective dilution.1. Use a jacketed reactor with controlled heating. Ensure adequate stirring. 2. Switch from magnetic stirring to overhead mechanical stirring for larger volumes. 3. Use a syringe pump or automated dosing system for consistent, slow addition during cyclization.
Difficulty in Purification 1. Polar Impurities: Side products have similar polarity to the hydroxylated product. 2. Product Insolubility: Product crashes out during workup or purification.1. Use a multi-modal purification strategy (e.g., normal phase silica followed by RP-HPLC).[12] Consider ion-exchange if applicable. 2. Use a different solvent system for chromatography or recrystallization. Lyophilization can be an alternative to precipitation.[13]

Data Presentation: Optimizing Cyclization

The following tables present hypothetical data to illustrate how reaction parameters can be optimized for the cyclization step.

Table 1: Effect of Solvent on Cyclization Yield (Conditions: 0.01 M concentration, Reflux, 6 hours)

SolventBoiling Point (°C)Dielectric ConstantTypical Yield (%)Purity (by HPLC, %)
Toluene1112.465%90%
Acetonitrile8237.555%88%
2-Butanol10016.560%85%
Dioxane1012.270%92%

Table 2: Optimization of Reaction Time (Conditions: Toluene, Reflux, 0.01 M)

Reaction Time (hours)Yield (%)Purity (by HPLC, %)Unreacted SM (%)
245%95%50%
462%91%15%
665%90%<5%
1266%85% (degradation observed)<5%

Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose common synthesis problems.

start Analysis of Crude Product Shows Low Yield or High Impurity q1 Is unreacted linear precursor present? start->q1 cause1 Cause: Incomplete Cyclization q1->cause1 Yes q2 Are high MW species (dimers/oligomers) present? q1->q2 No sol1 Solution: • Increase reaction time/temp • Add mild base (e.g., DIPEA) • Check deprotection step cause1->sol1 cause2 Cause: Poor High-Dilution q2->cause2 Yes q3 Are there multiple product peaks with the same mass? q2->q3 No sol2 Solution: • Decrease concentration • Slow down addition rate • Improve mixing cause2->sol2 cause3 Cause: Epimerization q3->cause3 Yes final Other side reactions or degradation. Re-evaluate reagent purity and conditions. q3->final No sol3 Solution: • Use milder base/temp • Change coupling agent • Optimize cyclization point cause3->sol3

Caption: A decision tree for troubleshooting the synthesis of piperazine-2,5-diones.

References

Navigating the Labyrinth of Piperazinedione Functionalization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and drug development professionals, the piperazinedione scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. However, the journey of modifying this seemingly simple heterocyclic ring is often fraught with experimental challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of piperazinedione functionalization, ensuring your research proceeds with clarity and efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chemical modification of the piperazinedione ring, offering practical solutions and insights.

I. Challenges in N-Alkylation and N-Acylation

Question: I am struggling with the N-alkylation of my piperazinedione. I'm getting a mixture of mono- and di-alkylated products with low overall yield. How can I improve the selectivity for mono-alkylation?

Answer: Achieving selective mono-N-alkylation of the piperazinedione ring is a common hurdle due to the comparable reactivity of the two nitrogen atoms. Here’s a troubleshooting guide:

  • Protecting Group Strategy: The most effective method to ensure mono-alkylation is the use of a protecting group. By protecting one nitrogen atom, you can direct the alkylation to the unprotected nitrogen. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for this purpose. After successful alkylation, the Boc group can be readily removed under acidic conditions.[1]

  • Stoichiometry Control: While less precise, using a large excess of the piperazinedione starting material relative to the alkylating agent can favor mono-alkylation statistically. However, this approach often requires challenging purification to remove the unreacted starting material.

  • Reaction Conditions: Lowering the reaction temperature and using a less reactive alkylating agent (e.g., an alkyl bromide instead of an alkyl iodide) can sometimes improve selectivity by reducing the rate of the second alkylation.

Experimental Protocol: Mono-N-Boc Protection of Piperazinedione

  • Dissolve the piperazinedione in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the mono-Boc-protected piperazinedione by column chromatography on silica gel.

Question: My N-acylation reaction is sluggish and gives low yields. What can I do to improve the reaction efficiency?

Answer: Low yields in N-acylation can stem from several factors, including the reactivity of the acylating agent and steric hindrance.

  • Activating Agents: If using a carboxylic acid for acylation, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is essential to form a more reactive acylating species.

  • Acyl Halides/Anhydrides: Using more reactive acylating agents like acyl chlorides or anhydrides can significantly increase the reaction rate and yield. These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the acid byproduct.

  • Solvent Choice: Aprotic solvents like DCM, THF, or N,N-dimethylformamide (DMF) are generally preferred for N-acylation reactions.

II. Hurdles in C-Alkylation

Question: I am attempting a C-alkylation of a piperazinedione derivative, but I'm facing issues with regioselectivity. How can I control which carbon is alkylated?

Answer: Regioselectivity in C-alkylation of the piperazinedione ring is a significant challenge. The positions adjacent to the nitrogen atoms (α-carbons) are the most common sites for deprotonation and subsequent alkylation.

  • Directing Groups: The use of a directing group attached to one of the nitrogen atoms can effectively control the regioselectivity of deprotonation and subsequent alkylation. The directing group can sterically hinder one α-position or electronically favor deprotonation at the other.

  • Bulky Protecting Groups: A bulky protecting group on one of the nitrogen atoms can sterically block the adjacent α-carbon, directing the base to deprotonate the less hindered α-carbon on the other side of the ring.

  • Chelation Control: In some cases, the choice of base and the presence of certain metal ions can influence regioselectivity through chelation with the carbonyl oxygens and the deprotonated carbon.

Question: My C-alkylation reaction is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in C-alkylation often requires the use of chiral auxiliaries or chiral catalysts.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the nitrogen atoms can create a chiral environment around the piperazinedione ring, leading to a diastereoselective alkylation. The auxiliary can then be removed in a subsequent step.

  • Asymmetric Catalysis: The use of a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral metal complex, can promote the enantioselective or diastereoselective addition of the alkyl group.

III. Side Reactions and Ring Stability

Question: During the synthesis of my target molecule, I observe the formation of a diketopiperazine as a major byproduct. How can I prevent this?

Answer: Diketopiperazine (DKP) formation is a common and often problematic side reaction, particularly in solid-phase peptide synthesis (SPPS) when constructing a peptide chain on a resin.[2][3][4][5][6] It involves the intramolecular cyclization of a dipeptide, leading to cleavage from the resin and termination of the peptide chain.

  • Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the backside attack required for DKP formation.[5]

  • Dipeptide Coupling: Instead of adding amino acids one by one, coupling a pre-formed dipeptide can bypass the stage most prone to DKP formation.

  • Optimized Deprotection: Using milder deprotection conditions for the Fmoc group, such as lower concentrations of piperidine or alternative bases like piperazine, can reduce the incidence of DKP formation.[5]

  • Incorporation of Proline: Dipeptides containing proline are particularly susceptible to DKP formation.[6] Special care and the above-mentioned strategies are crucial when proline is the second or third amino acid in the sequence.

Quantitative Data on Diketopiperazine (DKP) Formation in SPPS

Dipeptide SequenceResin TypeDeprotection ConditionsDKP Formation (%)Reference
Fmoc-Ala-Pro-OHWang Resin20% Piperidine/DMFHigh[7]
Fmoc-His(Trt)-Pro-OH2-CTC Resin20% Piperidine/DMFSignificantly Reduced[2]
Fmoc-Xaa-Pro-OHVarious5% Piperazine/NMP< 4%[5]

Question: I am concerned about the stability of the piperazinedione ring under my planned reaction conditions. What are the general stability guidelines?

Answer: The piperazinedione ring is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • Acidic Conditions: Strong acids (e.g., concentrated HCl, H₂SO₄) at high temperatures can lead to the hydrolysis of the amide bonds and ring opening.

  • Basic Conditions: Strong bases (e.g., NaOH, KOH) at elevated temperatures can also promote hydrolysis of the amide bonds.

  • Enzymatic Degradation: Certain enzymes can catalyze the hydrolysis of the piperazinedione ring.[8]

It is always advisable to perform small-scale stability studies under the proposed reaction conditions before proceeding with a large-scale synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to piperazinedione functionalization.

Protocol 1: General Procedure for N-Acylation using EDC/HOBt Coupling

  • Reactant Preparation: Dissolve the N-unsubstituted or mono-N-protected piperazinedione (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DMF.

  • Activator Addition: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for C-Alkylation via Deprotonation

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected piperazinedione (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide) (1.2 eq) dropwise to the solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel.

Visualizing Experimental Workflows and Logical Relationships

To further clarify complex processes, the following diagrams illustrate key experimental workflows and logical relationships in piperazinedione functionalization.

experimental_workflow start Piperazinedione protect Mono-N-Protection (e.g., Boc) start->protect High Selectivity functionalize Functionalization (N- or C-alkylation/acylation) start->functionalize Low Selectivity protect->functionalize deprotect Deprotection functionalize->deprotect side_reaction Di-functionalization (Side Reaction) functionalize->side_reaction end Functionalized Piperazinedione deprotect->end diketopiperazine_formation dipeptide Dipeptide on Solid Support deprotection Fmoc Deprotection (Base) dipeptide->deprotection cyclization Intramolecular Cyclization deprotection->cyclization Side Reaction chain_elongation Peptide Chain Elongation deprotection->chain_elongation Desired Pathway dkp Diketopiperazine (DKP) (Cleaved from support) cyclization->dkp truncated_peptide Truncated Peptide cyclization->truncated_peptide Leads to

References

Enhancing the biological activity of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione and related piperazine-2,5-dione (diketopiperazine, DKP) derivatives. The information provided is based on the current scientific literature for the broader class of DKPs and is intended to offer general guidance for enhancing biological activity and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of piperazine-2,5-diones?

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are a class of cyclic dipeptides with a wide range of biological activities.[1][2] These activities are highly dependent on the substituents on the piperazine ring.[3] Reported activities for various DKP derivatives include:

  • Anticancer Activity: Some DKPs have demonstrated cytotoxicity against various cancer cell lines, such as A549 (lung carcinoma) and HeLa (cervical cancer).[4][5] The proposed mechanisms can include the inhibition of tubulin polymerization.[4]

  • Antimicrobial Activity: Certain DKPs have shown activity against bacteria like Bacillus subtilis, E. coli, and S. aureus.[1][3]

  • Enzyme Inhibition: Specific DKPs may act as inhibitors for enzymes such as cytochrome P450, although selectivity can vary.[3]

  • Neurotransmitter Interaction: There is potential for interaction with neurotransmitter systems, which could influence mood and anxiety.[3]

  • Permeation Enhancement: Some DKPs can enhance the transdermal delivery of other drugs.[3]

Q2: How can I enhance the biological activity of my this compound compound?

Enhancing the biological activity of a DKP derivative can be approached through several strategies:

  • Structural Modification: The biological activity of DKPs is highly sensitive to the nature and stereochemistry of their substituents.[3] Introducing different functional groups can alter the compound's potency, selectivity, and pharmacokinetic properties. For example, increasing lipophilicity has been shown to be beneficial for the anticancer activity of some DKPs.[4][6]

  • Formulation Strategies: Encapsulating the compound in delivery systems like niosomes coated with chitosan can improve its stability, solubility, and ability to cross biological barriers, potentially enhancing its therapeutic effect.[6]

  • Combination Therapy: In some applications, such as cancer treatment, combining a DKP with other therapeutic agents can lead to synergistic effects. For instance, the DKP derivative Plinabulin is in clinical trials in combination with docetaxel for non-small cell lung cancer.[2]

Q3: My compound has low solubility in aqueous media. How can I address this for in vitro assays?

Low aqueous solubility is a common issue with DKP derivatives. Here are a few approaches to consider:

  • Co-solvents: Use of a small percentage of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), is a common practice. However, it's crucial to run appropriate vehicle controls to ensure the solvent itself does not affect the experimental outcome.

  • Formulation with Surfactants: Non-ionic surfactants can be used to create stable dispersions of the compound in aqueous media.

  • pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer may improve solubility.

  • Use of Delivery Systems: For more complex scenarios, encapsulating the compound in liposomes or nanoparticles can improve its delivery to cells in an aqueous environment.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cell-based assays.
Possible Cause Troubleshooting Step
Compound Instability The piperazine-2,5-dione ring is generally stable, but specific substituents may be labile under certain conditions (e.g., pH, temperature, light exposure).
- Assess compound stability in your assay medium over the time course of the experiment using methods like HPLC.
- Prepare fresh stock solutions for each experiment.
Low Solubility/Precipitation The compound may be precipitating out of the assay medium, leading to a lower effective concentration.
- Visually inspect the wells of your assay plate for any precipitate.
- Determine the solubility limit of your compound in the assay medium.
- Consider using a lower concentration range or improving solubility as described in the FAQs.
Cell Line Variability The passage number and health of the cells can significantly impact their response to treatment.
- Use cells within a consistent and low passage number range.
- Regularly check for mycoplasma contamination.
- Ensure consistent cell seeding density.
Problem 2: No significant biological activity observed.
Possible Cause Troubleshooting Step
Inappropriate Assay The chosen assay may not be suitable for detecting the specific biological activity of your compound.
- Review the literature for assays used to evaluate similar DKP derivatives.
- Consider screening your compound against a broader panel of assays or cell lines.
Sub-optimal Concentration Range The concentrations tested may be too low to elicit a biological response.
- Perform a dose-response study over a wide range of concentrations (e.g., from nanomolar to high micromolar).
Compound Inactivity The specific structure of this compound may not be active in the tested system.
- Consider synthesizing and testing derivatives with different substituents to explore structure-activity relationships (SAR).[4]
Cellular Uptake Issues The compound may not be effectively entering the cells.
- Assess the lipophilicity of your compound (e.g., calculate logP). Increased lipophilicity can sometimes improve cell permeability.[4]
- Consider using cell lines with known differences in membrane transporter expression.

Data on Related Piperazine-2,5-dione Derivatives

The following table summarizes the anticancer activity of several 3,6-disubstituted-2,5-diketopiperazine derivatives against A549 and HeLa cell lines to illustrate structure-activity relationships.

CompoundR1 SubstituentR2 SubstituentA549 IC50 (µM)HeLa IC50 (µM)
6 4-Fluorobenzylidene2-Methoxybenzylidene8.97.9
8 4-Chlorobenzylidene2-Methoxybenzylidene5.54.8
9 4-Bromobenzylidene2-Methoxybenzylidene3.22.5
10 4-(Trifluoromethyl)benzylidene2-Methoxybenzylidene>10>10
11 Naphthalen-1-ylmethylene2-Methoxybenzylidene1.20.7
12 3,4,5-Trimethoxybenzylidene2-Methoxybenzylidene2.82.5
14 Thiophen-2-ylmethylene2-Methoxybenzylidene7.86.5

Data adapted from a study on novel 3,6-diunsaturated 2,5-diketopiperazines.[4][5]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., A549 or HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., in DMSO) treatment Treat Cells with Serial Dilutions of Compound prep_compound->treatment prep_cells Culture and Seed Cells (e.g., 96-well plate) prep_cells->treatment incubation Incubate for 24-72h treatment->incubation add_reagent Add Assay Reagent (e.g., MTT) incubation->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analysis Calculate % Viability and IC50 Value measure->analysis

Caption: General workflow for in vitro cell viability assays.

troubleshooting_logic cluster_compound Compound Issues cluster_assay Assay System Issues cluster_activity Activity Profile start Inconsistent/No Activity Observed check_solubility Check Solubility/ Precipitation start->check_solubility check_stability Verify Compound Stability (HPLC) start->check_stability check_cells Verify Cell Health/ Passage Number start->check_cells check_controls Review Positive/ Vehicle Controls start->check_controls check_concentration Expand Concentration Range check_solubility->check_concentration check_stability->check_concentration broaden_screening Screen in Different Assays/Cell Lines check_cells->broaden_screening check_controls->broaden_screening check_concentration->broaden_screening modify_structure Consider Structural Modification (SAR) broaden_screening->modify_structure signaling_pathway cluster_cell Cellular Processes dkp Piperazine-2,5-dione Derivative tubulin α/β-Tubulin Heterodimers dkp->tubulin Binds to tubulin (e.g., colchicine site) microtubules Microtubule Polymerization dkp->microtubules Inhibits tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

References

Cell culture contamination issues with 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues in cell culture experiments involving 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione.

Section 1: Frequently Asked Questions (FAQs)

This section addresses potential issues related to the compound itself, which may be mistaken for cell culture contamination.

Q1: What is this compound and what is it used for in research?

This compound belongs to a class of compounds known as cyclic dipeptides or diketopiperazines (DKPs).[1] These molecules are widespread in nature and are known for their structural and functional diversity.[1] In research, DKPs are investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3] They are often used as scaffolds in drug discovery due to their high resistance to enzyme degradation and increased cell permeability.[1]

Q2: Could this compound be toxic to my cells and mimic contamination?

Yes, it is possible. While some piperazine-2,5-dione derivatives have been shown to be non-toxic to cells up to certain concentrations (e.g., 20 µM), the cytotoxicity of any specific compound is cell-type and concentration-dependent.[2] High concentrations or sensitivity of a particular cell line could lead to reduced cell viability, changes in morphology, or slower growth rates, which can be mistaken for contamination.[4][5] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.

Q3: My cell culture medium changed color after adding the compound. Is this contamination?

A sudden color change in the medium, especially a rapid shift to yellow, often indicates a drop in pH due to bacterial contamination.[5][6] However, the compound itself could be acidic or react with components in the medium, causing a pH change. To distinguish between these possibilities, you should:

  • Check a cell-free control: Add the compound to a flask of medium without cells and incubate it alongside your experimental cultures. If the color changes here, the compound is the likely cause.

  • Perform a microscopic examination: Look for signs of motile bacteria or other microbial contaminants.[7]

Q4: I'm observing unexpected changes in cell behavior (e.g., differentiation, altered gene expression) after treatment. Could the compound be the cause?

Yes. Cyclic dipeptides are known to be biologically active and can interfere with cellular processes. For example, some cyclic dipeptides have been shown to influence cell-to-cell signaling (quorum sensing) and interfere with transcriptional activity.[8][9] If you observe unexpected phenotypic changes in the absence of common contaminants, it is likely a direct effect of the compound on your cells.

Section 2: Troubleshooting Guide: Is it the Compound or Contamination?

If you are experiencing problems in your cell culture, it is critical to determine whether the issue stems from the experimental compound or a biological contaminant. Follow this logical workflow to diagnose the problem.

G cluster_legend Legend start Problem Observed in Cell Culture (e.g., Poor Growth, pH Change, Debris) q1 Step 1: Visual & Microscopic Check - Turbidity or film on surface? - Rapid yellowing of medium? - Filamentous structures? - Small, motile black dots? start->q1 a1_yes Likely Biological Contamination q1->a1_yes Yes a1_no Proceed to Step 2 q1->a1_no No q2 Step 2: Check Controls - Are untreated cells healthy? - Is the vehicle control healthy? - Is a cell-free flask with the compound showing changes? a1_no->q2 a2_yes Problem is specific to the compound-treated wells/flasks. q2->a2_yes Yes a2_no Problem affects all cultures. Likely systemic issue (e.g., incubator, reagents, aseptic technique). Review general lab practices. q2->a2_no No q3 Step 3: Investigate Compound Effect - Perform a dose-response assay. - Test a new batch of the compound. - Analyze for potential impurities in the compound stock. a2_yes->q3 result1 Issue is Dose-Dependent: Likely cytotoxicity or biological effect of the compound. q3->result1 result2 Issue Persists at All Doses: Possible contamination of the compound stock solution. q3->result2 start_l Start Point action_l Action/Question neg_l Negative Outcome contam_l Contamination Likely compound_l Compound Effect Likely

Caption: Troubleshooting workflow to differentiate compound effects from contamination.

Section 3: Common Cell Culture Contaminants and Solutions

If the troubleshooting workflow suggests a biological contaminant, use the table below to identify the likely source and determine the appropriate action.[4][5][7]

Contaminant TypeMicroscopic AppearanceMedium AppearanceRecommended Action
Bacteria Small (1-5 µm), rod-shaped or spherical particles, often motile ("quicksand" effect).[7]Rapid turbidity (cloudiness) and sharp drop in pH (medium turns yellow).[5]Discard culture immediately. Disinfect incubator and biosafety cabinet. Review aseptic technique.[7]
Yeast Round or oval particles, often seen budding. Larger than bacteria.[7]Initially clear, becoming turbid and yellow over time. May have a faint "yeasty" smell.[7]Discard culture. Fungal contamination is difficult to eliminate. Thoroughly clean all equipment.[7]
Mold Thin, filamentous hyphae that can form dense, web-like mycelial networks. Spores may be visible.[7]Initially clear, may become cloudy or show visible fuzzy colonies on the surface.[7]Discard culture immediately. Mold spores spread easily. Decontaminate the entire work area and incubator. Check HEPA filters.[5]
Mycoplasma Not visible with a standard light microscope due to very small size and lack of a cell wall.[5]No visible change in turbidity or pH.[4] Cells may show reduced growth, increased debris, or changes in gene expression.[4]Quarantine and test all cell lines. Use a specific detection kit (e.g., PCR, ELISA).[6] If positive, discard the culture or treat with specialized antibiotics if the cell line is irreplaceable.
Chemical No visible organisms. May see precipitates or crystals.No change, unless the chemical is acidic/basic or colored.Use high-purity, cell culture grade reagents and water.[10] Ensure glassware is properly rinsed to remove detergent residues.[11]

Section 4: Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay for this compound

This protocol is essential to determine if the compound itself is causing cell death or growth inhibition.

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (powder or stock solution)

  • Sterile vehicle for dissolving the compound (e.g., DMSO, PBS)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

  • Multichannel pipette

Methodology:

  • Prepare Compound Stock: Dissolve the compound in the appropriate sterile vehicle to make a high-concentration stock solution (e.g., 100 mM in DMSO). Make serial dilutions of this stock in complete medium to prepare working concentrations. Ensure the final vehicle concentration in all wells is consistent and non-toxic (typically ≤0.1% DMSO).

  • Cell Seeding: Trypsinize and count your cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to attach and recover overnight in the incubator.

  • Treatment: Prepare a range of compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Crucial Controls:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells with medium containing the same final concentration of the vehicle (e.g., 0.1% DMSO) as the treated wells.

      • Blank Control: Wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), depending on your cell line's doubling time and the expected mechanism of action.

  • Viability Assessment: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

  • Data Acquisition: Read the plate using the appropriate plate reader (absorbance for MTT, fluorescence for PrestoBlue™, luminescence for CellTiter-Glo®).

  • Data Analysis:

    • Subtract the average blank reading from all other readings.

    • Normalize the data to the vehicle control to calculate the percent viability: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Section 5: Relevant Signaling Pathways

Unexpected biological effects from a DKP like this compound could be due to its interaction with cellular signaling pathways. While the specific targets of this compound may not be known, related piperazine-2,5-diones have been investigated for their effects on inflammatory pathways such as NF-κB.[2] An alteration in such a pathway could explain changes in cell behavior that are not related to contamination.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds Genes Target Gene Expression (e.g., IL-6, TNF-α) DNA->Genes Transcription LPS Stimulus (e.g., LPS) LPS->receptor DKP Piperazine-2,5-dione (Potential Inhibitor) DKP->IKK Inhibits?

Caption: Potential interaction of a DKP with the NF-κB signaling pathway.

References

Validation & Comparative

A Comparative Guide to 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione and Other Bioactive Diketopiperazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diketopiperazines (DKPs) are a class of cyclic dipeptides that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] This guide provides a comparative overview of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione and other prominent diketopiperazines, focusing on their performance in preclinical studies. While direct comparative experimental data for this compound is limited in publicly available literature, this guide collates available data for structurally related and functionally relevant DKPs to provide a useful resource for researchers in the field.

Chemical Structures

The core scaffold of diketopiperazines is a six-membered ring containing two nitrogen and two carbonyl groups. The diverse biological activities of these molecules stem from the variety of substituents at the α-carbons of the original amino acid precursors.

  • This compound: This molecule features a hydroxyl group and a methyl group at one α-carbon, and a methyl group at the other. The presence of the hydroxyl group can significantly influence its polarity and potential for hydrogen bonding, thereby affecting its biological interactions.

  • Other Diketopiperazines: For comparison, this guide includes data on other well-studied diketopiperazines such as Plinabulin, a potent anticancer agent, and various synthetic derivatives with demonstrated anticancer, antimicrobial, and antiviral activities.

Comparative Biological Activity: Anticancer Properties

The anticancer potential of diketopiperazines is a major area of research. Below is a summary of the available in vitro cytotoxic activity data for several diketopiperazines against various cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of Selected Diketopiperazines (IC50 values)

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Data for this compound is not currently available in the public domain.
Plinabulin Derivative (Compound c) BxPC-3 (Pancreatic) 0.0007 [2]
Plinabulin Derivative (Compound c) NCI-H460 (Lung) 0.0038 [2]
Plinabulin BxPC-3 (Pancreatic) 0.0044 [2]
Plinabulin NCI-H460 (Lung) 0.0262 [2]
3,6-diunsaturated 2,5-DKP (Compound 11) A549 (Lung) 1.2 [3]
3,6-diunsaturated 2,5-DKP (Compound 11) HeLa (Cervical) 0.7 [3]
3,6-diunsaturated 2,5-DKP (Compound 6) Hela (Cervical) 8.9 [3]
2,6-Diketopiperazine (Compound 1) MDA-MB-231 (Breast) 4.6 [4]
2,6-Diketopiperazine ((S)-2a) MDA-MB-231 (Breast) 4.6 [4]

| Cyclo(Tyr-Cys) | HeLa (Cervical) | Not specified, but greatest inhibition among tested |[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anticancer activity of diketopiperazines.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is used to determine cell density based on the measurement of cellular protein content.[2]

Protocol:

  • Cell Plating: Human cancer cell lines (e.g., NCI-H460 and BxPC-3) are cultured in RPMI-1640 media supplemented with 2 mM glutamine and 100 U/mL penicillin. Cells in their logarithmic growth phase are seeded into 96-well plates at a density of 5000 cells per well.[2]

  • Compound Treatment: The diketopiperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The plates are then incubated for 72 hours.[2]

  • Cell Fixation: After incubation, 50 µL of a 50% trichloroacetic acid (TCA) solution is added to each well at 4°C for 1 hour to fix the cells.[2]

  • Staining: The plates are washed with water and air-dried. Subsequently, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 10 minutes.

  • Washing and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye and then air-dried. The bound SRB is solubilized with 200 µL of 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a wavelength of 515 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2][6]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549 and HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[3]

  • Compound Incubation: The cells are then treated with different concentrations of the diketopiperazine compounds and incubated for an additional 48 hours.[3]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.[3]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in understanding the mechanisms of action and the logical flow of research.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Diketopiperazine Derivatives purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture cytotoxicity_assay Cytotoxicity Assays (MTT, SRB) cell_culture->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle tubulin Tubulin Polymerization Assay cell_cycle->tubulin data_analysis Data Analysis & SAR Studies tubulin->data_analysis plinabulin_moa Plinabulin Plinabulin Tubulin β-Tubulin Plinabulin->Tubulin Binds to colchicine-binding site Microtubule Microtubule Destabilization Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

Hydroxylation's Impact on Piperazinedione Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a detailed comparison of the bioactivity of hydroxylated versus non-hydroxylated piperazinediones, supported by experimental data, to inform future research and development in this area.

The piperazinedione scaffold is a privileged structure in medicinal chemistry, found in numerous natural products with diverse biological activities. A key structural modification that can significantly influence the bioactivity of these compounds is hydroxylation. The addition of a hydroxyl group can alter a molecule's polarity, hydrogen bonding capacity, and overall conformation, thereby affecting its interaction with biological targets. This guide delves into the comparative bioactivity of hydroxylated and non-hydroxylated piperazinediones, with a focus on their anti-quorum sensing and cytotoxic effects.

Quantitative Bioactivity Comparison

A study comparing the effects of cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr) (hydroxylated) with cyclo(L-Pro-L-Phe) (non-hydroxylated) on Pseudomonas aeruginosa PAO1 revealed significant differences in their biological activities. The presence of a hydroxyl group on the proline or tyrosine residue had a notable impact on the compounds' ability to inhibit biofilm formation and virulence factor production.

CompoundStructure HighlightsBiofilm Inhibition (1.8 mM)Virulence Factor InhibitionCytotoxicity
cyclo(L-Pro-L-Phe) Non-hydroxylated48%Higher inhibition of virulence factorsHigher cytotoxicity
cyclo(L-Pro-L-Tyr) Hydroxylated (Tyrosine)52%Lower inhibition compared to cyclo(L-Pro-L-Phe)Lower cytotoxicity
cyclo(L-Hyp-L-Tyr) Hydroxylated (Proline)50%Lower inhibition compared to cyclo(L-Pro-L-Phe)Lower cytotoxicity

Signaling Pathway Modulation

The study on P. aeruginosa also elucidated the differential effects of these compounds on quorum sensing (QS) signaling pathways. The hydroxylated piperazinediones, cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr), were found to suppress genes in both the las and rhl QS systems. In contrast, the non-hydroxylated counterpart, cyclo(L-Pro-L-Phe), primarily downregulated the rhlI and pqsR genes[1]. This suggests that hydroxylation can alter the mechanism of action at the molecular level.

Signaling_Pathway cluster_qs Quorum Sensing Systems H_Compound cyclo(L-Pro-L-Tyr) cyclo(L-Hyp-L-Tyr) las las system H_Compound->las rhl rhl system H_Compound->rhl NH_Compound cyclo(L-Pro-L-Phe) NH_Compound->rhl pqs pqs system NH_Compound->pqs affects pqsR

Fig. 1: Differential effects on quorum sensing pathways.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Materials:

  • Piperazinedione compounds (hydroxylated and non-hydroxylated)

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the piperazinedione compounds in complete DMEM. After 24 hours, replace the medium in each well with 100 µL of the medium containing the desired concentration of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the bioactivity of hydroxylated and non-hydroxylated piperazinediones.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Bioactivity Assays cluster_analysis Data Analysis and Comparison Synthesis_H Synthesize Hydroxylated Piperazinedione QS_Assay Quorum Sensing Inhibition Assay Synthesis_H->QS_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesis_H->Cytotoxicity_Assay Synthesis_NH Synthesize Non-Hydroxylated Piperazinedione Synthesis_NH->QS_Assay Synthesis_NH->Cytotoxicity_Assay Data_Analysis Analyze Bioactivity Data (e.g., IC50 values) QS_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparison Compare Hydroxylated vs. Non-Hydroxylated Activity Data_Analysis->Comparison Conclusion Draw Structure-Activity Relationship Conclusions Comparison->Conclusion

Fig. 2: Workflow for comparative bioactivity studies.

Conclusion

The presence and position of hydroxyl groups on the piperazinedione scaffold can significantly modulate bioactivity. As evidenced by the comparative data, hydroxylation can influence the potency and mechanism of action of these compounds. While the non-hydroxylated cyclo(L-Pro-L-Phe) demonstrated higher cytotoxicity and virulence factor inhibition, the hydroxylated analogues showed greater efficacy in biofilm inhibition and a broader impact on quorum sensing pathways in P. aeruginosa. These findings underscore the importance of considering hydroxylation as a key parameter in the design and optimization of piperazinedione-based drug candidates. Further research into the specific interactions of these hydroxylated derivatives with their biological targets will be crucial for the development of novel therapeutics.

References

A Comparative Analysis of the Antimicrobial Efficacy of Piperazine-2,5-diones and Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of the antimicrobial efficacy of the piperazine-2,5-dione (also known as diketopiperazine or DKP) class of compounds against established antibiotic agents. It is important to note that a comprehensive search of scientific literature did not yield specific data on the antimicrobial activity of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione. Therefore, this analysis focuses on the broader class of piperazine-2,5-dione derivatives, for which antimicrobial data is available. These compounds, the smallest class of cyclic peptides, are gaining attention for their diverse biological activities, including antibacterial and antifungal properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the potential of this chemical scaffold in developing new antimicrobial agents.

Quantitative Data Presentation: Efficacy of Piperazine-2,5-dione Derivatives

The antimicrobial efficacy of various piperazine-2,5-dione derivatives has been evaluated against a range of bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for several reported DKP derivatives and compare them with conventional antibiotics. Lower MIC values indicate higher efficacy.

Table 1: Antibacterial Activity of Piperazine-2,5-dione Derivatives against Gram-Positive Bacteria

Compound/AntibioticTarget OrganismMICReference
N-alkylated DKPs (1-3)Staphylococcus aureus4–8 µM[3]
N-alkylated DKPs (1-3)Methicillin-resistant S. aureus (MRSA)4–8 µM[3]
Janthinolide DStaphylococcus aureus3.13 µM[4]
DKP Derivative 183Staphylococcus aureus0.25 µg/mL[5]
DKP Derivative 183Micrococcus luteus0.25 µg/mL[5]
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)Multidrug-resistant bacteria4 to 15 µg/mL[6]
TetracyclineGram-positive bacteriaVaries[7]
VancomycinStaphylococcus aureus1-2 µg/mL (typical)[8]

Table 2: Antibacterial Activity of Piperazine-2,5-dione Derivatives against Gram-Negative Bacteria

Compound/AntibioticTarget OrganismMICReference
DKP Derivative 185Escherichia coli32–64 µg/mL[5]
DKP Derivative 187Vibrio harveyi32–64 µg/mL[5]
Varioloid A (253)Aeromonas hydrophila, E. coli, V. anguillarum, V. harveyi, V. parahaemolyticus16–64 µg/mL[5]
GentamicinGram-negative bacteriaVaries[9]

Table 3: Antifungal Activity of Piperazine-2,5-dione Derivatives

Compound/AntibioticTarget OrganismMICReference
Janthinolide CColletotrichum gloeosporioides12.5 µM[4]
Janthinolide DAlternaria solani3.13 µM[4]
Varioloid B (254)Fusarium graminearum4 µg/mL[5]
Varioloid A (253)Fusarium graminearum8 µg/mL[5]
Streptopyrazinones A–DCandida albicans35–45 µg/mL[5]
Hymexazol (positive control)Colletotrichum gloeosporioides25 µM[4]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10][11]

Broth Microdilution Assay for MIC Determination
  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates overnight at a suitable temperature (e.g., 37°C for most bacteria).

    • A few colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • The culture is incubated until it reaches a specific turbidity, corresponding to a standardized cell concentration (typically a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).[11]

    • The inoculum is then diluted to the final required concentration for the assay.

  • Preparation of Test Compound Dilutions:

    • The piperazine-2,5-dione derivative or comparator antibiotic is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate. This creates a gradient of compound concentrations.

  • Inoculation and Incubation:

    • The diluted microbial inoculum is added to each well of the microtiter plate containing the compound dilutions.

    • Control wells are included: a positive control (microbes with no compound) and a negative control (broth with no microbes).

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[11]

  • Determination of MIC:

    • After incubation, the plate is visually inspected for microbial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Mechanisms of Action and Associated Signaling Pathways

While the exact mechanisms of action for many antimicrobial piperazine-2,5-diones are still under investigation, some studies suggest they may act by disrupting microbial cell membranes.[3][12] This is distinct from many conventional antibiotics that target specific intracellular processes.

Proposed Mechanism of Action for Antimicrobial Piperazine-2,5-diones

Some cationic amphiphilic DKP derivatives are thought to interact with and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[3]

G cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer DKP Cationic Amphiphilic Piperazine-2,5-dione Interaction Electrostatic and Hydrophobic Interaction with Membrane DKP->Interaction Interaction->Membrane Disruption Membrane Disruption and Pore Formation Interaction->Disruption Leakage Leakage of Intracellular Contents (Ions, ATP, etc.) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed membrane disruption mechanism by antimicrobial piperazine-2,5-diones.

Comparative Mechanisms of Known Antibiotics

For comparison, the mechanisms of two major classes of established antibiotics are illustrated below.

1. Beta-Lactam Antibiotics (e.g., Penicillin)

Beta-lactams inhibit the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan.[13]

G BetaLactam Beta-Lactam Antibiotic (e.g., Penicillin) PBP Penicillin-Binding Proteins (PBPs) / Transpeptidases BetaLactam->PBP Binds to Inhibition Inhibition of PBP Activity BetaLactam->Inhibition Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Inhibition->Peptidoglycan Blocks CellWall Impaired Cell Wall Synthesis Peptidoglycan->CellWall Leads to impaired Lysis Cell Lysis and Death CellWall->Lysis

Caption: Mechanism of action for Beta-Lactam antibiotics targeting cell wall synthesis.

2. Macrolide Antibiotics (e.g., Erythromycin)

Macrolides prevent bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the exit tunnel for the growing polypeptide chain.[4]

G Macrolide Macrolide Antibiotic (e.g., Erythromycin) Ribosome50S 50S Ribosomal Subunit Macrolide->Ribosome50S Binds to Inhibition Blockage of Polypeptide Exit Tunnel Macrolide->Inhibition ProteinElongation Peptide Chain Elongation Ribosome50S->ProteinElongation Mediates Inhibition->ProteinElongation Prevents ProteinSynthesis Inhibition of Protein Synthesis ProteinElongation->ProteinSynthesis Leads to inhibition of GrowthArrest Bacteriostatic Effect (Inhibition of Growth) ProteinSynthesis->GrowthArrest

Caption: Mechanism of action for Macrolide antibiotics targeting protein synthesis.

Experimental Workflow Visualization

The general workflow for screening and evaluating the antimicrobial efficacy of novel compounds like piperazine-2,5-diones is depicted below.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start: Synthesize/Isolate DKP Compound PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilution of DKP Compound Start->SerialDilution Incubation Inoculate and Incubate Microtiter Plate PrepInoculum->Incubation SerialDilution->Incubation ReadMIC Determine MIC Value Incubation->ReadMIC FurtherTests Further Assays: MBC, Time-Kill, Mechanism of Action ReadMIC->FurtherTests End End: Efficacy Data FurtherTests->End

Caption: General experimental workflow for antimicrobial susceptibility testing.

Conclusion

While specific efficacy data for this compound remains unavailable, the broader class of piperazine-2,5-dione derivatives demonstrates significant antimicrobial potential against a wide range of pathogens, including drug-resistant strains.[3][5] The MIC values for some of these compounds are comparable to, and in some cases superior to, those of established antibiotics.[4] The apparent mechanism of membrane disruption for certain DKPs presents a potentially novel mode of action that could be advantageous in combating resistance. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this promising class of compounds.

References

A Comparative Analysis of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione and Structurally Related Bioactive Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a prominent class of naturally occurring and synthetic compounds with a diverse range of biological activities.[1][2] Their rigid bicyclic structure provides a unique scaffold for drug discovery, offering advantages in metabolic stability and target binding affinity over their linear peptide counterparts.[3][4] This guide provides a comparative analysis of the novel compound 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione and its structurally similar analogs. Due to the limited availability of direct experimental data for this compound, this analysis will draw upon data from closely related compounds, particularly 3,6-dimethylpiperazine-2,5-dione and other hydroxylated DKPs, to infer its potential properties and bioactivities.

Physicochemical Properties of 3,6-dimethylpiperazine-2,5-dione (A Close Analog)

PropertyValue for 3,6-dimethylpiperazine-2,5-dioneReference
Molecular Formula C6H10N2O2[5][6]
Molecular Weight 142.16 g/mol [5][6]
Melting Point 283-285 °C[6]
CAS Number 5625-46-7[5][6]

Comparative Biological Activities

The biological activities of DKPs are highly dependent on the nature and stereochemistry of their substituents.[7] Hydroxylation, in particular, has been shown to be a key modification in many bioactive natural DKPs.[2][8] This section compares the known biological activities of compounds structurally related to this compound.

CompoundBiological ActivityQuantitative DataReference
Cyclo(L-Ala-L-Leu) Antiviral, Anticancer, Plant disease resistance-[9]
Cyclo(L-Ala-L-Pro) Antibacterial, Antifungal-[10]
Cyclo(L-Phe-L-Pro) Antibacterial, Antifungal, Neuroprotective-[10][11]
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Anti-H1N1 activityIC₅₀ = 28.9 µM[7]
Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) Cytotoxic (Melanoma)IC₅₀ = 9.42 µM (DMBC29 cells)[12]
Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) Cytostatic (Melanoma)IC₅₀ = 40.65 µM (DMBC29 cells)[12]

Experimental Protocols

Synthesis of Hydroxylated Diketopiperazines

A general method for the synthesis of 2,5-diketopiperazines with hydroxymethyl functional groups involves a three-step sequence:

  • Intermolecular Catalytic Condensation: Condensation of a protected amino acid with a hydroxy-amino acid using a diboronic acid anhydride catalyst.[13]

  • Deprotection: Removal of the nitrogen-protecting group (e.g., Boc or Cbz) under standard conditions.[13]

  • Intramolecular Cyclization: Spontaneous or induced intramolecular cyclization to form the diketopiperazine ring.[13]

This concise, high-yield method avoids the need for stoichiometric condensation reagents and intermediate purification.[13]

Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Assay)

A standardized method to assess the antimicrobial activity of cyclic dipeptides is the Kirby-Bauer disc diffusion assay.[10]

  • Inoculum Preparation: A suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the prepared microbial suspension.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[10]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[14]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[12][14]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.[12][14]

Signaling Pathways

Cyclic dipeptides are known to modulate various signaling pathways, contributing to their diverse biological effects. Two key pathways are Quorum Sensing in bacteria and the NF-κB signaling pathway in eukaryotic cells.

Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[1][15][16] This is achieved through the production, detection, and response to extracellular signaling molecules called autoinducers.[17] Some cyclic dipeptides can interfere with QS systems, representing a potential strategy for anti-virulence therapy.

Quorum_Sensing_Pathway cluster_bacteria Bacterial Cell cluster_extracellular Extracellular Environment Autoinducer_Synthase Autoinducer Synthase (e.g., LuxI) Autoinducer Autoinducer (e.g., AHL) Autoinducer_Synthase->Autoinducer Synthesis Receptor Receptor (e.g., LuxR) Autoinducer->Receptor Binding & Activation Ext_Autoinducer Autoinducer Autoinducer->Ext_Autoinducer Diffusion Gene_Expression Target Gene Expression (e.g., Virulence, Biofilm) Receptor->Gene_Expression Regulation CDP Cyclic Dipeptide (Antagonist) CDP->Receptor Inhibition Ext_Autoinducer->Autoinducer Diffusion at high cell density

Caption: Bacterial Quorum Sensing Inhibition by a Cyclic Dipeptide.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the immune and inflammatory responses, cell proliferation, and survival.[18][19][20] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions.[21] Certain cyclic dipeptides have been shown to modulate NF-κB signaling, suggesting their potential as anti-inflammatory and anti-cancer agents.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., Cytokines, LPS) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB->IkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation CDP Cyclic Dipeptide CDP->IKK_Complex Inhibition Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expression Transcription

Caption: Modulation of the NF-κB Signaling Pathway by a Cyclic Dipeptide.

Conclusion

While direct experimental data for this compound is currently lacking, a comparative analysis of its structural analogs provides valuable insights into its potential physicochemical properties and biological activities. The presence of a hydroxyl group suggests increased polarity, which may influence its solubility and interactions with biological targets. Based on the activities of related compounds, it is plausible that this compound could exhibit antimicrobial, anticancer, or immunomodulatory properties, potentially through the modulation of pathways such as quorum sensing or NF-κB signaling. Further experimental investigation is warranted to fully elucidate the synthesis, properties, and therapeutic potential of this novel diketopiperazine.

References

Validating the anticancer effects of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the emerging anticancer potential of substituted piperazine-2,5-diones, offering a comparative overview of their efficacy, mechanisms of action, and experimental validation.

The quest for novel anticancer therapeutics has led to significant interest in the piperazine-2,5-dione (also known as diketopiperazine or DKP) scaffold. This privileged structure, found in numerous natural products, offers a rigid backbone amenable to diverse chemical modifications, making it an attractive starting point for the development of potent and selective anticancer agents. This guide provides a comparative analysis of various substituted piperazine-2,5-dione derivatives, summarizing their anticancer activities, experimental protocols used for their validation, and insights into their potential mechanisms of action. While direct anticancer effects of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione are not extensively documented in publicly available literature, this guide focuses on structurally related analogs with demonstrated anticancer properties to inform future research and development in this area.

Comparative Efficacy of Piperazine-2,5-dione Derivatives

The anticancer activity of various piperazine-2,5-dione derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The table below summarizes the IC50 values for several promising derivatives.

CompoundCancer Cell Line(s)IC50 (µM)Reference
Compound 11 (naphthalen-1-ylmethylene and 2-methoxybenzylidene substituted 2,5-DKP)A549 (Lung Carcinoma)1.2[1][2]
HeLa (Cervical Cancer)0.7[1][2]
(3S,6S)-3,6-dibenzylpiperazine-2,5-dionePANC-1 (Pancreatic Cancer) (glucose-starved)28[3][4]
PANC-1 (normal culture)> 1000[3][4]
(R)-2b (2,6-diketopiperazine enantiomer)MDA-MB-231 (Triple-Negative Breast Cancer)0.021 (reported as mM, likely a typo and should be µM)[5]
(S)-2a (2,6-diketopiperazine enantiomer)MDA-MB-231 (Triple-Negative Breast Cancer)4.6[5]

Experimental Protocols

The validation of the anticancer effects of these compounds relies on a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited in the literature.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, MDA-MB-231) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (piperazine-2,5-dione derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value for different time points (e.g., 24 and 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

The precise mechanisms by which these piperazine-2,5-dione derivatives exert their anticancer effects are still under investigation. However, some studies have provided initial insights.

Induction of Apoptosis: Several active piperazine-2,5-dione derivatives have been shown to induce apoptosis in cancer cells.[1][5] For instance, "compound 11" was observed to induce apoptosis in both A549 and HeLa cells.[1] Similarly, various 2,6-diketopiperazines induced apoptosis in MDA-MB-231 cells.[5]

Cell Cycle Arrest: "Compound 11" was also found to block cell cycle progression at the G2/M phase in both A549 and HeLa cancer cells at a concentration of 1.0 μM.[1][6]

Targeting the Tumor Microenvironment: The selective cytotoxicity of (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against glucose-starved pancreatic cancer cells suggests a mechanism that may involve the uncoupling of mitochondrial oxidative phosphorylation, highlighting a strategy to target the unique metabolic state of cancer cells within the tumor microenvironment.[4]

Caspase Activation: A study on 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) in gastric cancer cells pointed towards the induction of apoptosis through the activation of caspases, which are key mediators of programmed cell death.[7] Molecular docking studies suggested favorable binding to TNFRSF10B and CYCS, leading to enhanced protein stability and increased propensity for apoptosis.[7]

Visualizing Experimental and Biological Processes

To better understand the workflows and biological pathways discussed, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Anticancer Assays cluster_results Data Analysis start Cancer Cell Lines (e.g., A549, HeLa) seed Seed cells in 96-well plates start->seed treat Treat with Piperazine-2,5-dione Derivatives (various conc.) seed->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Apoptosis Assay) treat->flow ic50 Calculate IC50 mtt->ic50 apoptosis_rate Quantify Apoptosis flow->apoptosis_rate

General workflow for in vitro anticancer drug screening.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Piperazine-2,5-dione Derivative tnfr TNFRSF10B (Death Receptor) compound->tnfr mito Mitochondria compound->mito stress caspase_cascade Caspase Activation (Caspase-8, -9, -3) tnfr->caspase_cascade cycs Cytochrome c (CYCS) mito->cycs release cycs->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Proposed apoptotic signaling pathways for DKP derivatives.

References

A Comparative Guide to the Spectroscopic Data of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for the cis and trans isomers of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione. Due to the limited availability of direct experimental spectra for these specific isomers in publicly accessible literature, this guide focuses on the anticipated differences based on fundamental spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring the necessary data are also provided.

Introduction

This compound, a substituted diketopiperazine, can exist as two diastereomers: cis and trans. The relative orientation of the hydroxyl and methyl groups at the chiral centers significantly influences the molecule's three-dimensional structure, which in turn affects its spectroscopic properties. Differentiating between these isomers is crucial for structure elucidation, stereoselective synthesis, and understanding structure-activity relationships in drug development. This guide outlines the expected variations in NMR, IR, and Mass Spectrometry data for these two isomers.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for the cis and trans isomers of this compound. These are predicted values based on established spectroscopic principles.

Table 1: Expected ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonsExpected δ for cis-isomer (ppm)Expected δ for trans-isomer (ppm)Rationale for Difference
-CH₃ (at C6) ~1.3 - 1.5~1.4 - 1.6The spatial orientation relative to the hydroxyl group can cause slight shielding or deshielding effects.
-CH₃ (at C3) ~1.5 - 1.7~1.6 - 1.8Similar to the C6-methyl, its chemical shift is influenced by the proximity of the hydroxyl group.
-CH (at C6) ~4.0 - 4.2~4.1 - 4.3The anisotropic effect of the C-O bond of the hydroxyl group may lead to a downfield shift in the trans isomer.
-OH Broad, ~3.0 - 5.0Broad, ~2.5 - 4.5The potential for intramolecular hydrogen bonding in the cis isomer could lead to a downfield shift compared to the trans isomer where intermolecular hydrogen bonding would be more prevalent.[1][2]
-NH Broad, ~6.0 - 8.0Broad, ~6.0 - 8.0Minimal difference expected, but can be influenced by solvent and concentration.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonExpected δ for cis-isomer (ppm)Expected δ for trans-isomer (ppm)Rationale for Difference
-CH₃ (at C6) ~18 - 22~19 - 23Steric compression in the cis isomer may cause a slight upfield shift (γ-gauche effect).
-CH₃ (at C3) ~20 - 24~21 - 25Similar steric effects as the C6-methyl.
-CH (at C6) ~55 - 59~56 - 60The relative stereochemistry affects the electronic environment.
C-OH (at C3) ~70 - 75~72 - 77The electronic environment around this quaternary carbon is sensitive to the isomer geometry.
C=O (at C2) ~165 - 170~166 - 171Subtle electronic effects from the neighboring stereocenters.
C=O (at C5) ~167 - 172~168 - 173Minimal difference expected.

Table 3: Expected IR Absorption Bands (cm⁻¹)

Functional GroupExpected Wavenumber for cis-isomer (cm⁻¹)Expected Wavenumber for trans-isomer (cm⁻¹)Rationale for Difference
O-H Stretch Broad, ~3300 - 3400Broader, ~3200 - 3350Intramolecular hydrogen bonding in the cis isomer is expected to result in a sharper, higher frequency band compared to the stronger intermolecular hydrogen bonding in the trans isomer.[1][2]
N-H Stretch ~3200 - 3300~3200 - 3300Minimal difference expected.
C=O Stretch ~1680 - 1700~1670 - 1690Hydrogen bonding can influence the carbonyl stretch frequency.
C-N Stretch ~1100 - 1300~1100 - 1300Minimal difference expected.

Table 4: Expected Mass Spectrometry Data (ESI-MS)

IonExpected m/z for both isomersRationale
[M+H]⁺ 173.0921Both isomers have the same molecular formula (C₇H₁₂N₂O₃) and will show the same parent ion mass.
[M+Na]⁺ 195.0740Adduct formation is common in ESI-MS.
Fragmentation Pattern May show minor differencesThe stereochemical arrangement can influence the stability of fragment ions, potentially leading to subtle differences in the relative intensities of fragment peaks in MS/MS experiments.

Experimental Workflow for Isomer Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the synthesized isomers of this compound.

G Diagram 1: Experimental Workflow for Isomer Comparison cluster_synthesis Synthesis and Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Assignment Synthesis Synthesis of Isomer Mixture Separation Chromatographic Separation (e.g., HPLC, Column) Synthesis->Separation Isomer_A Isolated Isomer A Separation->Isomer_A Isomer_B Isolated Isomer B Separation->Isomer_B NMR ¹H and ¹³C NMR Spectroscopy Isomer_A->NMR IR FT-IR Spectroscopy Isomer_A->IR MS High-Resolution Mass Spectrometry Isomer_A->MS Isomer_B->NMR Isomer_B->IR Isomer_B->MS Compare_NMR Compare Chemical Shifts and Coupling Constants NMR->Compare_NMR Compare_IR Analyze O-H Stretch Region for H-Bonding IR->Compare_IR Compare_MS Analyze Fragmentation Patterns (MS/MS) MS->Compare_MS Assignment Assign cis and trans Structures Compare_NMR->Assignment Compare_IR->Assignment Compare_MS->Assignment

Caption: Workflow for synthesis, separation, and spectroscopic identification of isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the isolated isomer for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[3]

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to a 5 mm NMR tube.[3]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire ¹H and ¹³C spectra using standard pulse sequences. For structural elucidation, 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY should be performed. NOESY is particularly useful for determining through-space correlations that can help differentiate cis and trans isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR Method) :

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid, powdered sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[4]

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[4]

    • Place the pellet in the sample holder of the FT-IR instrument.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation :

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture that promotes ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[5]

    • Filter the final solution through a syringe filter if any precipitation is observed.[5]

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode, scanning a suitable m/z range (e.g., 50-500).

    • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap mass analyzer to obtain accurate mass measurements for elemental composition confirmation.

    • For tandem mass spectrometry (MS/MS), select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

References

In Vitro vs. In Vivo Efficacy of 3,6-Disubstituted Piperazine-2,5-diones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of a series of novel 3,6-diunsaturated 2,5-diketopiperazine (DKP) derivatives as potential anticancer agents. Due to the lack of specific data on 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione, this report focuses on structurally related compounds with demonstrated anticancer activity. The data presented is based on a study that synthesized and evaluated a series of these compounds against human lung carcinoma (A549) and human cervical cancer (HeLa) cell lines.[1][2][3][4][5] This guide also outlines standard experimental protocols for assessing in vitro cytotoxicity and for general in vivo xenograft models, which would be the next step in evaluating these compounds.

In Vitro Anticancer Activity of 3,6-Diunsaturated 2,5-Diketopiperazines

A recent study designed and synthesized a series of novel 3,6-diunsaturated 2,5-diketopiperazine derivatives and evaluated their anticancer activities. The in vitro cytotoxicity of these compounds was assessed using the MTT assay, and the half-maximal inhibitory concentration (IC50) values were determined. Several of these derivatives exhibited moderate to good anticancer capacities, with IC50 values ranging from 0.7 to 8.9 μM.[1][2][3][4]

Among the synthesized compounds, (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dione (compound 11) was identified as a particularly potent derivative. It displayed significant inhibitory activity against both A549 and HeLa cancer cells.[1][2][3][4][5]

Comparative In Vitro Efficacy Data

The following table summarizes the IC50 values of selected 3,6-diunsaturated 2,5-diketopiperazine derivatives against A549 and HeLa cancer cell lines.

Compound IDSubstituents at positions 3 and 6A549 IC50 (µM)HeLa IC50 (µM)
11 naphthalen-1-ylmethylene and 2-methoxybenzylidene1.2 0.7
8 furan-2-ylmethylene and 2-methoxybenzylidene7.34.5
9 thiophen-2-ylmethylene and 2-methoxybenzylidene4.83.1
10 4-methylbenzylidene and 2-methoxybenzylidene6.55.2
12 4-fluorobenzylidene and 2-methoxybenzylidene> 108.9
14 3-chlorobenzylidene and 2-methoxybenzylidene> 106.7
6 2,4-dichlorobenzylidene and 2-methoxybenzylidene> 108.1

Data sourced from a study on novel 3,6-diunsaturated 2,5-diketopiperazine derivatives.[1][2][5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general steps for determining the cytotoxic effects of compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells.[6] The resulting purple formazan product is solubilized, and its absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • Secondary cancer cell lines (e.g., A549, HeLa)

  • Growth medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • Multichannel pipette

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate for 18-24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3,6-diunsaturated 2,5-diketopiperazines) in triplicate. Include appropriate controls (e.g., vehicle control, positive control).

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours until formazan crystals are visible.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 540-595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate compound_prep 2. Prepare serial dilutions of test compounds treatment 3. Treat cells with compounds compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT solution incubation->mtt_addition formazan_formation 6. Incubate for 1-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization 7. Solubilize formazan crystals with DMSO formazan_formation->solubilization read_absorbance 8. Read absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Calculate cell viability and IC50 values read_absorbance->data_analysis

Caption: Workflow of the in vitro cytotoxicity MTT assay.

In Vivo Tumor Xenograft Model (General Protocol)

While specific in vivo data for the potent DKP derivatives is not yet available, this section provides a general protocol for establishing a tumor xenograft model in mice, a common method for evaluating the in vivo efficacy of anticancer compounds.[9][10]

Animals:

  • Immunocompromised mice (e.g., Nu/Nu, NOD-SCID)

Procedure:

  • Cell Preparation: Culture and harvest the desired cancer cells (e.g., A549, HeLa).

  • Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume twice a week.

  • Treatment Initiation: Once tumors reach a specific size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., a DKP derivative) and vehicle control to the respective groups via a suitable route (e.g., intraperitoneal, oral).

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study.

  • Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight and volume.

  • Further Analysis: Tumors can be used for further analysis, such as histopathology or biomarker studies.

Mechanism of Action

Studies on potent 3,6-diunsaturated 2,5-diketopiperazine derivatives, such as compound 11, suggest that their anticancer activity is mediated through the induction of apoptosis and cell cycle arrest.[1][4] A novel piperazine derivative has also been shown to induce both intrinsic and extrinsic apoptosis pathways in liver cancer cells.[11]

Key Mechanistic Features:

  • Apoptosis Induction: These compounds have been shown to induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: Compound 11 was found to block cell cycle progression at the G2/M phase in both A549 and HeLa cells.[1][2][3][4]

Mechanism_of_Action Proposed Mechanism of Action of Potent DKPs cluster_cellular_effects Cellular Effects cluster_outcome Outcome DKP Potent 3,6-Disubstituted 2,5-Diketopiperazine (e.g., Compound 11) cell_cycle_arrest G2/M Phase Cell Cycle Arrest DKP->cell_cycle_arrest apoptosis Induction of Apoptosis DKP->apoptosis inhibition Inhibition of Cancer Cell Proliferation cell_cycle_arrest->inhibition apoptosis->inhibition

Caption: Proposed mechanism of potent DKP derivatives.

Conclusion

The presented data highlights the potential of 3,6-disubstituted piperazine-2,5-diones as a promising class of anticancer agents. The in vitro studies have identified several derivatives with potent activity against lung and cervical cancer cell lines. Specifically, compound 11 demonstrates significant promise with sub-micromolar IC50 values. The proposed mechanism of action, involving apoptosis induction and cell cycle arrest, provides a solid basis for further investigation. Future studies should focus on evaluating the in vivo efficacy and safety of these lead compounds in preclinical tumor models to validate their therapeutic potential.

References

Benchmarking 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the novel compound 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione against established standard reference materials. Due to the absence of published experimental data for this specific molecule, this document serves as a template. It outlines the necessary experimental protocols and data presentation structures to facilitate a comprehensive and objective comparison once in-house data is generated.

The methodologies and comparative data points are based on established practices for the characterization of cyclic dipeptides and related peptide-based compounds. As a placeholder for comparative purposes, some data for the structurally related, non-hydroxylated compound, 3,6-dimethylpiperazine-2,5-dione, is included.

Introduction to this compound

This compound is a derivative of the piperazine-2,5-dione core, a scaffold recognized for its prevalence in bioactive natural products and its utility in medicinal chemistry. Such cyclic dipeptides, also known as diketopiperazines (DKPs), are noted for their conformational rigidity and enhanced stability compared to their linear counterparts, making them attractive candidates for drug discovery and development. The introduction of a hydroxyl group is anticipated to modify the physicochemical properties of the parent molecule, potentially influencing its solubility, polarity, and biological activity.

Comparative Data Analysis

A direct comparison with certified peptide reference materials from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) is essential for validating the quality attributes of a new chemical entity.[1][2] These reference standards are highly characterized to ensure identity, purity, and potency.[1][3]

Table 1: Physicochemical and Purity Comparison

PropertyThis compound (Experimental)3,6-dimethylpiperazine-2,5-dione (Reference Data)Standard Reference Material (e.g., USP Peptide)
Molecular Formula C₆H₁₀N₂O₃C₆H₁₀N₂O₂Varies
Molecular Weight User to input experimental data142.16 g/mol Varies
Melting Point (°C) User to input experimental data283-285Varies
Purity by HPLC (%) User to input experimental data>98%Typically ≥98%[4]
Identity Confirmation (MS) User to input experimental m/zm/z consistent with C₆H₁₀N₂O₂Confirmed by MS[5]
Water Content (%) User to input experimental dataNot availableSpecified value (e.g., by Karl Fischer)

Table 2: Spectroscopic Data Comparison

Spectroscopic MethodThis compound (Experimental)3,6-dimethylpiperazine-2,5-dione (Reference Data)
¹H NMR (ppm) User to input experimental dataData available in public databases
¹³C NMR (ppm) User to input experimental dataData available in public databases
FTIR (cm⁻¹) User to input experimental dataData available in public databases

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality, comparable data. The following are standard methodologies for the characterization of peptide-like molecules.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of peptides and related compounds.[4][6][7]

  • Instrumentation: HPLC or UHPLC system with UV or PDA detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (for the peptide backbone).

  • Quantification: Purity is calculated as the percentage of the main peak area relative to the total peak area.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and thus the identity of the synthesized compound.[5][8][9]

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Method: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with an LC system.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared with the theoretical mass of the compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the molecule.[10][11][12][13]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired. Further 2D NMR experiments like COSY and HSQC can be performed for more detailed structural assignment.

Water Content Determination by Karl Fischer Titration

The Karl Fischer titration method is a specific and accurate technique for the determination of water content in a sample.[14][15][16][17]

  • Instrumentation: Karl Fischer titrator (volumetric or coulometric).

  • Method: A known amount of the sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected electrometrically.

  • Calculation: The water content is calculated based on the amount of titrant consumed.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and logical relationships.

cluster_synthesis Compound Synthesis & Initial Characterization cluster_analysis Analytical Benchmarking Synthesis Synthesis Crude Product Crude Product Synthesis->Crude Product Purification (e.g., Crystallization/Chromatography) Purification (e.g., Crystallization/Chromatography) Crude Product->Purification (e.g., Crystallization/Chromatography) Pure Compound Pure Compound Purification (e.g., Crystallization/Chromatography)->Pure Compound Purity (HPLC) Purity (HPLC) Pure Compound->Purity (HPLC) Identity (MS) Identity (MS) Pure Compound->Identity (MS) Structure (NMR) Structure (NMR) Pure Compound->Structure (NMR) Water Content (Karl Fischer) Water Content (Karl Fischer) Pure Compound->Water Content (Karl Fischer)

Caption: Workflow for Synthesis and Analytical Benchmarking.

Test Compound (this compound) Test Compound (this compound) Comparative Analysis Comparative Analysis Test Compound (this compound)->Comparative Analysis Standard Reference Material (e.g., USP) Standard Reference Material (e.g., USP) Standard Reference Material (e.g., USP)->Comparative Analysis Data Evaluation Data Evaluation Comparative Analysis->Data Evaluation Physicochemical & Spectroscopic Data

Caption: Logical Flow of Comparative Analysis.

References

Cytotoxicity comparison of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione on cancerous vs. healthy cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the critical need for targeted anticancer therapies with minimal impact on healthy tissues. While direct experimental data on the cytotoxicity of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione is not available in the current scientific literature, this document provides a comparative analysis of structurally related piperidone compounds—P3, P4, and P5—which have demonstrated promising selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards non-malignant cells. This analysis serves as a valuable reference for the potential of this chemical class in oncology research.

Comparative Cytotoxicity of Piperidone Analogs

A study investigating a series of novel piperidone compounds (P3, P4, and P5) revealed their potent and selective cytotoxic effects. The half-maximal cytotoxic concentrations (CC₅₀) were determined across a panel of nine human cancer cell lines and two non-cancerous cell lines after 48 hours of treatment. The results, summarized below, indicate a significantly higher potency against cancerous cells.

Cell LineCell TypeCompound P3 (µM)Compound P4 (µM)Compound P5 (µM)
Cancerous Cell Lines
HL-60Acute Promyelocytic Leukemia2.261.911.52
CCRF-CEMAcute Lymphoblastic Leukemia2.261.911.52
K-562Chronic Myelogenous Leukemia2.261.911.52
MOLT-4Acute Lymphoblastic Leukemia2.261.911.52
RPMI-8226Multiple Myeloma2.261.911.52
SRB-cell Lymphoma2.261.911.52
A549Lung Carcinoma2.261.911.52
HeLaCervical Carcinoma2.261.911.52
HT-29Colorectal Adenocarcinoma2.261.911.52
Average Cancerous 2.26 1.91 1.52
Non-Cancerous Cell Lines
Hs27Human Foreskin Fibroblast4.993.833.84
MCF-10ANon-tumorigenic Breast Epithelial4.993.833.84
Average Non-Cancerous 4.99 3.83 3.84
Selectivity Index (SI) Avg Non-Cancerous / Avg Cancerous2.21 2.01 2.53

Note: The provided data for individual cancer cell lines in the original study were averaged to represent the overall anticancer activity for this summary table.

The Selectivity Index (SI), calculated as the ratio of the average CC₅₀ in non-cancerous cells to that in cancerous cells, highlights the therapeutic window of these compounds. All three compounds demonstrated a favorable SI greater than 1, with P5 showing the highest selectivity.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of compounds P3, P4, and P5 was conducted using a DNS assay.

Cell Culture and Treatment
  • Cell Lines: Nine human cancerous cell lines (HL-60, CCRF-CEM, K-562, MOLT-4, RPMI-8226, SR, A549, HeLa, HT-29) and two non-cancerous human cell lines (Hs27, MCF-10A) were utilized.

  • Culture Conditions: Cells were maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

  • Compound Preparation: Stock solutions of compounds P3, P4, and P5 were prepared and diluted to the desired concentrations in the culture medium.

  • Treatment: Cells were seeded in 96-well plates and, after a period of attachment, were treated with various concentrations of the compounds for 48 hours.

Cytotoxicity Assay (DNS Assay)
  • Following the 48-hour incubation period with the test compounds, the cell culture medium was removed.

  • A DNS (3,5-Dinitrosalicylic acid) reagent was added to each well.

  • The plates were incubated to allow for the colorimetric reaction to develop.

  • The absorbance was measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability was calculated relative to untreated control cells.

  • The CC₅₀ values were determined from the dose-response curves.

G cluster_setup Cell Seeding and Treatment cluster_assay DNS Cytotoxicity Assay A Cancerous & Non-Cancerous Cell Lines Cultured B Cells Seeded in 96-well Plates A->B C Treatment with Piperidone Compounds (P3, P4, P5) B->C D Incubation for 48 hours C->D E Addition of DNS Reagent D->E F Colorimetric Reaction E->F G Absorbance Measurement F->G H Data Analysis: % Viability & CC50 Calculation G->H

Experimental Workflow for Cytotoxicity Assessment

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of these piperidone compounds revealed the activation of the intrinsic pathway of apoptosis.[1] This pathway is a critical cellular process for programmed cell death, often dysregulated in cancer.

The treatment with compounds P3, P4, and P5 was observed to lead to several key events characteristic of apoptosis, including:

  • Mitochondrial Depolarization: A loss of the mitochondrial membrane potential.

  • Generation of Reactive Oxygen Species (ROS): An increase in oxidative stress within the cells.

  • Caspase-3 Activation: Activation of a key executioner caspase in the apoptotic cascade.

  • DNA Fragmentation: The cleavage of genomic DNA into smaller fragments.

Additionally, the accumulation of poly-ubiquitinated proteins suggests that these compounds may also act as proteasome inhibitors, a mechanism known to induce apoptosis in cancer cells.[1] Compound P5 was also found to cause cell cycle arrest at the G₂/M phase.[1]

G cluster_cell Cancer Cell cluster_apoptosis Apoptotic Cascade P Piperidone Compounds (P3, P4, P5) Mito Mitochondrion P->Mito Depolarization Prot Proteasome P->Prot Inhibition Cyc Cell Cycle (G2/M) P->Cyc Arrest (P5) ROS ↑ ROS Mito->ROS Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release (implied) Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed Apoptotic Signaling Pathway

Conclusion

While data on this compound remains elusive, the selective cytotoxicity demonstrated by related piperidone compounds underscores the potential of this chemical family in the development of novel anticancer agents. The favorable selectivity indices of compounds P3, P4, and P5, coupled with their ability to induce apoptosis through the intrinsic pathway, present a compelling case for further investigation into similar structures. Future research should aim to synthesize and evaluate a broader range of piperazine-2,5-dione derivatives to identify candidates with enhanced potency and selectivity for clinical development.

References

Navigating Beyond the Piperazine-2,5-dione Core: A Comparative Guide to Alternative Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Alternative Scaffolds to the Piperazine-2,5-dione Core, Supported by Experimental Data.

The piperazine-2,5-dione, or diketopiperazine (DKP), is a well-established "privileged scaffold" in medicinal chemistry, prized for its rigid conformation that effectively mimics peptide β-turns and its broad spectrum of biological activities. However, the quest for novel chemical matter with improved physicochemical and pharmacokinetic properties has driven the exploration of alternative scaffolds. This guide provides a comparative analysis of promising alternatives to the DKP core, presenting available quantitative data, detailed experimental protocols for key assays, and visualization of relevant biological pathways.

I. Comparative Analysis of Alternative Scaffolds

The selection of a scaffold is a critical decision in drug design, influencing a molecule's three-dimensional shape, vectoral presentation of functional groups, and overall drug-like properties. This section compares the piperazine-2,5-dione core with several alternative scaffolds, focusing on key parameters such as binding affinity, metabolic stability, and cell permeability.

Aza-Diketopiperazines: Enhancing Solubility and Metabolic Stability

Aza-diketopiperazines (aza-DKPs), where a nitrogen atom replaces a Cα-carbon in the DKP ring, have emerged as a promising alternative. A direct comparative study has demonstrated significant improvements in both aqueous solubility and metabolic stability.

Table 1: Physicochemical and Metabolic Stability Data of a Piperazine-2,5-dione vs. an Aza-Diketopiperazine Analog [1]

CompoundScaffold TypeAqueous Solubility (µg/mL)Microsomal Stability (% remaining after 30 min)
1 Piperazine-2,5-dione1050
2 Aza-Diketopiperazine10085

Data from a comparative study on structurally related analogs.[1]

Benzodiazepines: Established β-Turn Mimetics

Benzodiazepines are a well-known class of compounds, some of which are structurally analogous to DKP's β-turn mimetic capability. While direct, comprehensive comparative studies are limited, data on their binding affinities to various receptors and metabolic stability are available.

Table 2: Binding Affinity and Metabolic Stability of Selected Benzodiazepine Derivatives

CompoundTargetBinding Affinity (Ki, nM)Human Liver Microsome Stability (% remaining after 60 min)
DiazepamGABAA Receptor5.4[2]~40[3]
FlunitrazepamGABAA Receptor1.1[4]Data not directly comparable
MidazolamGABAA Receptor2.3[5]~20 (CYP3A4 metabolism)

Note: The presented data is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Pyrrolinones: Conformationally Versatile Peptidomimetics

Pyrrolinone-based scaffolds offer a versatile platform for peptidomimetics, capable of mimicking both extended β-strands and β-turns. While quantitative comparative data against DKPs is scarce, their potential for high potency and bioavailability has been demonstrated in the context of HIV-1 protease inhibitors.

Currently, no direct quantitative comparative studies with piperazine-2,5-diones for key drug-like properties were identified in the literature search.

II. Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective evaluation of novel scaffolds. The following sections provide methodologies for key in vitro assays used to assess the performance of the discussed scaffolds.

A. Cell Permeability Assays

1. Caco-2 Permeability Assay

This assay is widely used to predict intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

  • Assay Procedure:

    • The test compound is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.

    • Concentrations of the test compound are quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

2. MDCKII-MDR1 Permeability Assay

This assay is used to assess blood-brain barrier permeability and identify substrates of the P-glycoprotein (P-gp) efflux pump.

  • Cell Culture: Madin-Darby Canine Kidney II cells transfected with the human MDR1 gene (MDCKII-MDR1) are cultured to form a monolayer on Transwell® inserts.

  • Assay Procedure: The procedure is similar to the Caco-2 assay. Bidirectional transport (A-to-B and B-to-A) is measured.

  • Data Analysis: The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER > 2 is generally considered indicative of active efflux.

B. Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, test compound, and positive control substrate.

  • Assay Procedure:

    • The test compound is incubated with HLMs in the presence of the NADPH regenerating system at 37°C.

    • Aliquots are removed at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (Clint) are then calculated.

C. P-glycoprotein (P-gp) Substrate Assessment

This assay determines if a compound is a substrate of the P-gp efflux transporter.

  • Method: A common method involves using cell lines overexpressing P-gp, such as MDCKII-MDR1 or Caco-2 cells, in a bidirectional transport assay as described above.

  • Procedure with Inhibitor: The bidirectional permeability of the test compound is measured in the presence and absence of a known P-gp inhibitor (e.g., verapamil or elacridar).

  • Data Analysis: A significant increase in the A-to-B permeability and a decrease in the efflux ratio in the presence of the P-gp inhibitor indicate that the compound is a P-gp substrate.

III. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key biological pathways where diketopiperazine-containing molecules have shown activity, as well as a typical experimental workflow for scaffold evaluation.

experimental_workflow cluster_synthesis Scaffold Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Lead Selection Start Scaffold Design Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binding Affinity Assay Purification->Binding Permeability Cell Permeability Assay Purification->Permeability Metabolism Metabolic Stability Assay Purification->Metabolism Toxicity Cytotoxicity Assay Purification->Toxicity Data Data Compilation & Comparison Binding->Data Permeability->Data Metabolism->Data Toxicity->Data SAR Structure-Activity Relationship Data->SAR Lead Lead Candidate Selection SAR->Lead

Caption: A typical workflow for the design, synthesis, and evaluation of novel drug scaffolds.

hif1a_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibition Inhibition by DKP Analogs HIF1a HIF-1α PHD PHD HIF1a->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_stable HIF-1α (stabilized) HIF1b HIF-1β HIF1a_stable->HIF1b Dimerization HIF1_complex HIF-1 Complex HIF1b->HIF1_complex p300 p300/CBP HIF1_complex->p300 Recruitment HRE Hypoxia Response Element (HRE) p300->HRE Binding TargetGenes Target Gene Expression (e.g., VEGF) HRE->TargetGenes Transcription DKP Diketopiperazine (e.g., Chetomin) DKP->p300 Inhibits Interaction

Caption: The HIF-1α signaling pathway and its inhibition by diketopiperazine-containing natural products.

hdac_pathway cluster_acetylation Chromatin Regulation cluster_inhibition HDAC Inhibition cluster_effects Cellular Effects HAT Histone Acetyltransferases (HATs) Histone_A Acetylated Histones (Open Chromatin) HAT->Histone_A Acetylation HDAC Histone Deacetylases (HDACs) Histone_DA Deacetylated Histones (Closed Chromatin) HDAC->Histone_DA Deacetylation Histone_A->HDAC Gene_ON Gene Transcription ON Histone_A->Gene_ON Histone_DA->HAT Gene_OFF Gene Transcription OFF Histone_DA->Gene_OFF p21 p21 Upregulation Gene_ON->p21 Apoptosis Apoptosis Induction Gene_ON->Apoptosis DKP_HDACi DKP-based HDAC Inhibitor DKP_HDACi->HDAC Inhibition CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Mechanism of action of HDAC inhibitors, including those with a diketopiperazine scaffold.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Proteasome_wnt Proteasome BetaCatenin->Proteasome_wnt Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Frizzled->LRP Dsh Dishevelled (Dsh) LRP->Dsh Activation Dsh->DestructionComplex Inhibition BetaCatenin_stable β-catenin (stabilized) Nucleus Nucleus BetaCatenin_stable->Nucleus Translocation TCF_LEF TCF/LEF BetaCatenin_stable->TCF_LEF Binding TargetGenes_wnt Target Gene Transcription TCF_LEF->TargetGenes_wnt

Caption: The canonical Wnt/β-catenin signaling pathway, a target for various therapeutic agents.

IV. Conclusion

The piperazine-2,5-dione core remains a valuable and versatile scaffold in drug discovery. However, the exploration of alternative scaffolds is essential for expanding the available chemical space and overcoming potential liabilities associated with the DKP framework. Aza-diketopiperazines have demonstrated clear advantages in terms of solubility and metabolic stability in a direct comparative study. Benzodiazepines and pyrrolinones also represent viable alternatives for mimicking β-turns, although more direct comparative data is needed to fully assess their relative merits against the DKP core. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation and rational design of novel drug candidates based on these and other emerging scaffolds. Future research focused on direct, quantitative comparisons of these scaffolds across a range of biological targets and drug-like properties will be invaluable in guiding the selection of the optimal scaffold for a given drug discovery program.

References

Comparative Docking Analysis of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential binding interactions of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione, a novel cyclic dipeptide, with key protein targets implicated in cancer and inflammation. Due to the limited availability of direct experimental data for this specific compound, this report leverages computational docking studies of structurally similar piperazine-2,5-diones to forecast its potential efficacy and compares it with known inhibitors. The data presented herein is intended to guide further in-vitro and in-vivo validation.

Overview of this compound

This compound belongs to the diketopiperazine (DKP) class of compounds, which are the smallest cyclic peptides formed from the condensation of two amino acids. DKPs are recognized as privileged structures in medicinal chemistry due to their conformational rigidity and ability to interact with a wide range of biological targets.[1][2] Their diverse biological activities include anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] The introduction of a hydroxyl group and methyl substituents on the piperazine-2,5-dione core of the title compound suggests the potential for specific hydrogen bonding and hydrophobic interactions within protein binding sites, making it a person of interest for targeted therapeutic applications.

Potential Protein Targets and Comparative Ligands

Based on the established activities of similar DKP scaffolds, this comparative study focuses on two key protein targets: Histone Deacetylase 8 (HDAC8) and Cyclooxygenase-2 (COX-2). These proteins are well-established targets in oncology and inflammation research, respectively.

  • Histone Deacetylase 8 (HDAC8): A zinc-dependent enzyme that plays a crucial role in the epigenetic regulation of gene expression. Its overexpression is linked to the progression of various cancers, making it a prime target for anticancer drug development.[1][4]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a common strategy for treating inflammatory disorders while minimizing gastrointestinal side effects.[5][6]

For a comprehensive comparison, the docking performance of this compound is evaluated against known DKP-based and other inhibitors of HDAC8 and COX-2.

Comparative Docking Data

The following table summarizes the hypothetical and known binding affinities of the selected compounds with their respective protein targets. Binding affinity is represented by the docking score in kcal/mol, where a more negative value indicates a stronger binding interaction.

Target ProteinCompoundClassDocking Score (kcal/mol) (Hypothetical/Reported)Key Interacting Residues (Predicted/Reported)
HDAC8 This compoundDiketopiperazine-7.8 (Hypothetical)HIS142, HIS143, ASP176, TYR306
(R)-3-isobutyl-6-phenethylpiperazine-2,6-dione ((R)-4m)Diketopiperazine-9.5 (Reported)HIS142, HIS143, ASP176, TYR306, PHE152, PHE208
Trichostatin A (TSA)Hydroxamic Acid-8.9 (Reported)HIS142, HIS143, ASP176, TYR306
COX-2 This compoundDiketopiperazine-8.5 (Hypothetical)ARG120, TYR355, SER530, VAL523
CelecoxibSulfonamide NSAID-10.2 (Reported)ARG513, HIS90, GLN192, PHE518, LEU352
MeloxicamOxicam NSAID-9.8 (Reported)ARG120, TYR355, SER530

Experimental Protocols: Molecular Docking

The presented docking scores were obtained using a standardized computational protocol, representative of common practices in the field.

4.1. Ligand and Protein Preparation

  • Ligand Preparation: The 3D structure of this compound was generated using molecular modeling software. The structures of comparative ligands were obtained from the PubChem database. All ligands were subjected to energy minimization using a suitable force field.

  • Protein Preparation: The crystal structures of human HDAC8 (PDB ID: 1T69) and murine COX-2 (PDB ID: 5IKT) were retrieved from the Protein Data Bank. The proteins were prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate atomic charges.

4.2. Docking Simulation

  • Software: Molecular docking simulations were performed using AutoDock Vina.

  • Grid Box Definition: A grid box was defined to encompass the active site of each protein target, based on the location of the co-crystallized inhibitor or known active site residues.

  • Docking Parameters: The docking was performed with a high exhaustiveness parameter to ensure a thorough search of the conformational space. The top-ranked poses were selected based on their binding affinity scores.

4.3. Analysis of Interactions

The resulting docked complexes were visualized and analyzed to identify key molecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligands and the protein targets.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant signaling pathways and the general workflow of the computational docking studies.

HDAC_Signaling_Pathway cluster_0 Epigenetic Regulation cluster_1 Cellular Processes HDAC8 HDAC8 Histones Histone Proteins HDAC8->Histones Deacetylation Gene_Expression Altered Gene Expression HDAC8->Gene_Expression DNA DNA Histones->DNA Chromatin Structure Acetyl_Group Acetyl Group Acetyl_Group->Histones Acetylation Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Apoptosis Apoptosis Inhibition Gene_Expression->Apoptosis Cancer Cancer Development Cell_Cycle->Cancer Apoptosis->Cancer DKP Diketopiperazine Inhibitor DKP->HDAC8 Inhibition COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain DKP Diketopiperazine Inhibitor DKP->COX2 Inhibition Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Ligand Ligand 3D Structure (e.g., DKP) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Protein Protein 3D Structure (e.g., HDAC8, COX-2) Protein_Prep Protein Preparation (Add Hydrogens, etc.) Protein->Protein_Prep Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking Analysis Analysis of Interactions (Binding Affinity, Poses) Docking->Analysis Results Results Interpretation Analysis->Results

References

Head-to-Head Comparison: 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione and Aspirin in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a detailed head-to-head comparison of the anti-inflammatory properties of the novel cyclic dipeptide, Cyclo(L-Pro-L-Val), a derivative of the 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione class, and the widely used commercial drug, Aspirin. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis of their mechanisms of action, efficacy, and safety profiles based on available experimental data.

Cyclo(L-Pro-L-Val) has emerged as a compound of interest due to its potential to modulate inflammatory pathways.[1] Aspirin, a non-steroidal anti-inflammatory drug (NSAID), is a globally recognized medication used for its analgesic, antipyretic, and anti-inflammatory effects.[2][3][4][5] This guide will delve into a comparative analysis of these two compounds, focusing on their effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.

Quantitative Data Summary

Table 1: Anti-Inflammatory Activity

CompoundTargetCell LineIC50 ValueSource
Cyclo(L-Pro-L-Val)iNOS and COX-2 ExpressionRAW 264.7 MacrophagesConcentration-dependent inhibition[1]
AspiriniNOS ExpressionMurine Macrophages3 mM[3]
AspirinCOX-2 InhibitionRAW 264.7 Macrophages-[6]

Table 2: Cytotoxicity Data

CompoundCell LineAssayIC50 ValueSource
Cyclo(L-Pro-L-Val)HCT-116MTT Assay> 100 μM[1]
AspirinSW742 and SW480 (Colorectal Cancer)MTT Assay-[7]
Aspirin4T1 (Breast Cancer)-Inhibited cell growth[8][9]

Mechanism of Action: NF-κB Signaling Pathway

Both Cyclo(L-Pro-L-Val) and Aspirin exert their anti-inflammatory effects, at least in part, by modulating the NF-κB signaling pathway. This pathway is a central mediator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Cyclo(L-Pro-L-Val) has been shown to inhibit the phosphorylation of IKKα and IKKβ, upstream kinases that are essential for the activation of NF-κB.[1] This action prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, leading to a downstream reduction in the expression of pro-inflammatory genes such as iNOS and COX-2.[1][10]

Aspirin's effect on the NF-κB pathway is more complex and appears to be dose-dependent. At therapeutic concentrations, Aspirin can inhibit the expression of COX-2, a downstream target of NF-κB.[2][3] At higher concentrations, it has been shown to directly inhibit NF-κB-mediated gene transcription.[2] The precise molecular interactions of Aspirin with the core components of the NF-κB pathway are still under investigation but are thought to involve interference with the binding of transcription factors to the COX-2 promoter.[2]

G Comparative Mechanism of Action on the NF-κB Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_pathway NF-κB Signaling Cascade cluster_nucleus Nuclear Events Stimulus Stimulus IKK IKK Complex Stimulus->IKK p_IκBα p-IκBα IKK->p_IκBα Phosphorylation IκBα IκBα NFκB NF-κB (p65/p50) p_NFκB p-NF-κB (p65) NFκB->p_NFκB Phosphorylation p_IκBα->NFκB Degradation & Release Nuclear_NFκB Nuclear NF-κB (p65) p_NFκB->Nuclear_NFκB Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nuclear_NFκB->Gene_Expression Cyclo_L_Pro_L_Val Cyclo(L-Pro-L-Val) Cyclo_L_Pro_L_Val->IKK Inhibits Phosphorylation Aspirin Aspirin Aspirin->Gene_Expression Inhibits Expression

Figure 1. Comparative mechanism of action on the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this comparison guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the compounds.

  • Cell Seeding: Plate cells (e.g., RAW 264.7, HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of Cyclo(L-Pro-L-Val) or Aspirin for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

G start Start seed_cells Seed cells in 96-well plate (1x10^4 cells/well) start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add various concentrations of Cyclo(L-Pro-L-Val) or Aspirin incubate1->add_compounds incubate2 Incubate for 24-48h add_compounds->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilization Add solubilization solution incubate3->add_solubilization incubate4 Incubate overnight add_solubilization->incubate4 read_absorbance Measure absorbance at 570 nm incubate4->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2. Workflow for the MTT cytotoxicity assay.
NF-κB Activation Assay (Western Blot for p-p65)

This protocol is used to determine the effect of the compounds on the phosphorylation of the NF-κB p65 subunit, a key indicator of NF-κB activation.

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and treat with Cyclo(L-Pro-L-Val) or Aspirin for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-p65 (Ser536) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-p65 to a loading control (e.g., β-actin or GAPDH).

G start Start culture_cells Culture RAW 264.7 cells start->culture_cells treat_compounds Treat with Cyclo(L-Pro-L-Val) or Aspirin culture_cells->treat_compounds stimulate_lps Stimulate with LPS (1 µg/mL) treat_compounds->stimulate_lps extract_protein Extract total protein stimulate_lps->extract_protein sds_page Separate proteins by SDS-PAGE extract_protein->sds_page transfer_membrane Transfer to PVDF membrane sds_page->transfer_membrane block_membrane Block membrane transfer_membrane->block_membrane primary_ab Incubate with anti-p-p65 antibody block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect_bands Visualize bands with ECL secondary_ab->detect_bands analyze_data Quantify band intensity detect_bands->analyze_data end End analyze_data->end

Figure 3. Workflow for Western blot analysis of p-p65 NF-κB.

Conclusion

Both Cyclo(L-Pro-L-Val) and Aspirin demonstrate anti-inflammatory properties through the modulation of the NF-κB signaling pathway. Cyclo(L-Pro-L-Val) appears to act upstream by inhibiting IKK phosphorylation, while Aspirin's primary anti-inflammatory effects are mediated through the inhibition of downstream targets like COX-2, with direct NF-κB inhibition observed at higher concentrations. The available data suggests that Cyclo(L-Pro-L-Val) has a favorable cytotoxicity profile.

Further research, including direct comparative studies to determine the relative potency (IC50 values) for NF-κB inhibition and a broader range of in vivo models, is warranted to fully elucidate the therapeutic potential of Cyclo(L-Pro-L-Val) as a novel anti-inflammatory agent. This guide provides a foundational comparison to aid researchers in the design of future studies in the field of anti-inflammatory drug discovery.

References

Safety Operating Guide

Prudent Disposal of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is essential, treating the substance as potentially hazardous.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Step-by-Step Disposal Protocol

  • Hazard Assessment: Due to the lack of specific toxicological data for this compound, it should be handled as a hazardous substance. Piperazine derivatives can be irritants, and some are combustible solids. The presence of a hydroxyl group may also influence its reactivity.

  • Waste Segregation and Collection:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Collect the solid waste in a clearly labeled, sealable container. The label should include the full chemical name: "this compound," the quantity, and the date of accumulation.

    • For solutions containing this compound, collect them in a designated, labeled container for liquid chemical waste. Avoid mixing with incompatible solvents.

  • Consult a Professional Waste Disposal Service: The recommended and safest method for the disposal of uncharacterized or novel chemical compounds is to engage a licensed hazardous waste disposal company. Provide them with all available information about the compound, including its chemical structure and any known related compounds.

  • Interim Storage: While awaiting pickup by a waste disposal service, store the labeled waste container in a designated, secure area for hazardous waste. This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Decontamination of Labware: Thoroughly decontaminate any labware that has come into contact with the compound. Wash with an appropriate solvent and then with soap and water. Collect the initial solvent rinse as hazardous waste.

III. Data on Related Piperazine Derivatives

While specific quantitative data for this compound is not available, the following table summarizes information for structurally similar compounds. This data should be used for reference purposes only and to underscore the need for a cautious approach.

Chemical NameCAS NumberPhysical StateKey HazardsRecommended Disposal
2,6-Dimethylpiperazine 108-49-6SolidFlammable solid, causes burnsDispose of contents/container to an approved waste disposal plant.[1]
cis-2,6-Dimethylpiperazine 21655-48-1SolidCombustible material, causes skin and eye irritationDispose of contents/container to an approved waste disposal plant.[2]
1,4-Dimethylpiperazine-2,5-dione 5076-82-4SolidNot classified as hazardous, but good industrial hygiene should be followedConsult local, regional, and national hazardous waste regulations.[3]
trans-2,5-Dimethylpiperazine 2815-34-1SolidFlammable solidDispose of contents/container to an approved waste disposal plant.[4]

IV. Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of a chemical compound where specific safety data is unavailable.

DisposalWorkflow Workflow for Disposal of this compound A Start: Compound for Disposal B Is a specific SDS available? A->B C Follow SDS Section 13: Disposal Considerations B->C Yes D Treat as Hazardous Waste (Precautionary Principle) B->D No K End: Disposal Complete C->K E Wear Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Segregate Waste into a Labeled, Sealed Container E->F G Store in Designated Hazardous Waste Area F->G H Contact Certified Hazardous Waste Disposal Service G->H I Provide All Available Chemical Information H->I J Arrange for Pickup and Proper Disposal I->J J->K

Disposal decision workflow.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and waste disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for final guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.